molecular formula C13H12N2O B177571 1,3-dimethyl-1H-perimidin-2(3H)-one CAS No. 2306-08-3

1,3-dimethyl-1H-perimidin-2(3H)-one

Numéro de catalogue: B177571
Numéro CAS: 2306-08-3
Poids moléculaire: 212.25 g/mol
Clé InChI: WZWDLGNDEHWENW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-dimethyl-1H-perimidin-2(3H)-one is a derivative of the perimidine scaffold, a tricyclic aromatic system known for its unique electronic properties. The perimidine structure is characterized by a charge transfer from the heterocyclic ring to the naphthalene moiety, allowing it to simultaneously demonstrate characteristics of both π-electron deficient and π-electron excessive systems . This makes it a molecule of significant interest in fundamental organic electronics and materials science research. This compound serves as a versatile precursor and core structure in various research applications. Recent studies have highlighted its use in the synthesis of advanced organic materials. For instance, 6-aryl- and 6,7-diaryl-substituted derivatives of 1,3-dimethyl-1H-perimidin-2(3H)-one are investigated as structural analogs to well-known fluorophores like 1,8-naphthalimides, with research focusing on their conformational stability and optical properties . The perimidine core is also explored for its potential in catalytic systems and as a building block for supramolecular chemistry due to its ability to engage in π-π stacking and other intermolecular interactions . The synthesis of 1,3-dimethyl-1H-perimidin-2(3H)-one and its derivatives is typically achieved through the cyclocondensation of 1,8-diaminonaphthalene with carbonyl compounds, followed by specific N-alkylation and functionalization steps . Researchers utilize this compound under inert atmospheres and purify it via techniques such as recrystallization from solvents like ethanol or methylene chloride to obtain high-purity material suitable for sensitive applications . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Propriétés

Numéro CAS

2306-08-3

Formule moléculaire

C13H12N2O

Poids moléculaire

212.25 g/mol

Nom IUPAC

1,3-dimethylperimidin-2-one

InChI

InChI=1S/C13H12N2O/c1-14-10-7-3-5-9-6-4-8-11(12(9)10)15(2)13(14)16/h3-8H,1-2H3

Clé InChI

WZWDLGNDEHWENW-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC3=C2C(=CC=C3)N(C1=O)C

SMILES canonique

CN1C2=CC=CC3=C2C(=CC=C3)N(C1=O)C

Solubilité

0.8 [ug/mL]

Origine du produit

United States
Foundational & Exploratory

1,3-Dimethyl-1H-perimidin-2(3H)-one: Comprehensive Synthesis, Mechanistic Causality, and Structural Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The peri-fused heterocyclic system of perimidines represents a unique class of nitrogen-containing compounds with significant applications in materials science, fluorescent dyes, and medicinal chemistry[1]. Among these, 1,3-dimethyl-1H-perimidin-2(3H)-one (often referred to as 1,3-dimethylperimidone) stands out due to its highly symmetrical structure, robust chemical stability, and unique crystallographic packing.

This technical whitepaper provides an in-depth, authoritative guide to the synthesis and characterization of 1,3-dimethyl-1H-perimidin-2(3H)-one. Designed for researchers and drug development professionals, this document moves beyond standard procedural lists to explain the underlying thermodynamic and kinetic causalities governing each experimental choice.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 1,3-dimethyl-1H-perimidin-2(3H)-one is critical for downstream applications, including solvent selection for purification and analytical chromatography. The molecule features a naphthalene core fused with a cyclic urea moiety, rendering it highly conjugated and planar, save for the steric influence of the N-methyl groups[2].

Table 1: Physicochemical and Computed Properties

PropertyValueCausality / Significance
CAS Registry Number 2306-08-3Unique identifier for regulatory and procurement tracking[2].
Molecular Formula C₁₃H₁₂N₂OConfirms the N,N'-dimethylated perimidine core[2].
Molecular Weight 212.25 g/mol Utilized for precise stoichiometric calculations[2].
XLogP3-AA 2.2Indicates moderate lipophilicity, suitable for reverse-phase HPLC[2].
Hydrogen Bond Donors 0The absence of N-H bonds prevents intermolecular H-bonding[2].
Hydrogen Bond Acceptors 1The carbonyl oxygen serves as the sole H-bond acceptor[2].
Rotatable Bonds 0The rigid, fused-ring system locks the molecular conformation[2].

Mechanistic Synthesis Pathways

The construction of the 1,3-dimethyl-1H-perimidin-2(3H)-one scaffold can be achieved through two primary routes. The most scalable and cost-effective method is a two-step sequence starting from the commercially available 1,8-diaminonaphthalene (DAN).

  • Cyclocondensation : DAN is reacted with a carbonyl equivalent (typically urea or triphosgene) to form the intermediate 1H-perimidin-2(3H)-one (perimidone)[1][3]. Urea is preferred in green chemistry protocols as it bypasses the toxicity of phosgene gas, releasing only ammonia as a byproduct.

  • Bimolecular Nucleophilic Substitution (S_N2) : The intermediate perimidone is subjected to N,N'-dimethylation using methyl iodide (MeI) in the presence of a strong base.

Alternatively, a direct cyclization can be performed using 1,8-bis(methylamino)naphthalene, though this starting material is more sterically hindered and less commercially accessible.

Synthesis DAN 1,8-Diaminonaphthalene (Starting Material) Urea Urea / 150-160 °C (Cyclocondensation) DAN->Urea + CO(NH2)2 Perimidone 1H-Perimidin-2(3H)-one (Intermediate) Urea->Perimidone - 2 NH3 Methylation MeI / NaH / DMF (N,N'-Dimethylation) Perimidone->Methylation Base activation Product 1,3-Dimethyl-1H- perimidin-2(3H)-one Methylation->Product SN2 Substitution BMAN 1,8-Bis(methylamino)naphthalene (Alternative Start) Triphosgene Triphosgene / Et3N (Direct Cyclization) BMAN->Triphosgene Triphosgene->Product - 2 HCl

Figure 1: Mechanistic synthesis pathways for 1,3-dimethyl-1H-perimidin-2(3H)-one.

Field-Proven Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Visual and thermodynamic cues are embedded within the steps to allow the chemist to verify reaction progress in real-time.

Protocol A: Synthesis of 1H-Perimidin-2(3H)-one (Intermediate)
  • Causality Focus : Urea acts as both the carbonyl source and a mild flux. Heating to 150–160 °C provides the activation energy required for the initial nucleophilic attack of the amine on the urea carbonyl, followed by the thermodynamically driven elimination of ammonia gas to close the six-membered ring.

  • Reagent Charging : In a 250 mL round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize NH₃), combine 1,8-diaminonaphthalene (15.8 g, 100 mmol) and urea (9.0 g, 150 mmol).

  • Thermal Activation : Heat the solid mixture gradually to 150–160 °C using a sand bath.

    • Self-Validation: The mixture will melt into a homogeneous liquid. The evolution of ammonia gas (detectable via pH paper at the condenser outlet) confirms the cyclocondensation is underway.

  • Maturation : Maintain the temperature for 2 hours until gas evolution ceases, indicating complete conversion.

  • Workup : Cool the melt to 80 °C and cautiously add 100 mL of hot distilled water. Triturate the mixture to dissolve unreacted urea. Filter the resulting precipitate under a vacuum, wash with warm water, and dry in a desiccator to yield perimidone as a microcrystalline solid.

Protocol B: N,N'-Dimethylation to Target Compound
  • Causality Focus : The N-H protons of perimidone are weakly acidic (amide-like). Sodium hydride (NaH) is selected as an irreversible, non-nucleophilic base to drive the equilibrium entirely toward the dianion. Dimethylformamide (DMF) is chosen as the polar aprotic solvent because it effectively solvates the Na⁺ counterions, leaving the nitrogen anions "naked" and highly reactive for the S_N2 attack by methyl iodide.

  • Deprotonation : Suspend 1H-perimidin-2(3H)-one (9.2 g, 50 mmol) in 100 mL of anhydrous DMF in an oven-dried flask under an argon atmosphere. Cool the suspension to 0 °C.

  • Base Addition : Add NaH (60% dispersion in mineral oil, 5.0 g, 125 mmol, 2.5 eq) portion-wise over 15 minutes.

    • Self-Validation: Vigorous evolution of H₂ gas acts as a direct visual indicator of deprotonation. The suspension will transition into a clear, deeply colored solution as the soluble dianion forms.

  • Electrophilic Quench : Once gas evolution ceases (approx. 30 mins), maintain the temperature at 0 °C and add methyl iodide (17.7 g, 125 mmol, 2.5 eq) dropwise.

    • Caution: The S_N2 reaction is highly exothermic; dropwise addition controls the thermal runaway.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Eluent: 5% MeOH in DCM). The disappearance of the highly polar baseline spot (perimidone) validates completion.

  • Isolation : Quench the reaction by pouring the mixture over 300 g of crushed ice. The target compound, 1,3-dimethyl-1H-perimidin-2(3H)-one, will precipitate as a solid. Filter, wash extensively with cold water to remove DMF, and recrystallize from hot ethanol to achieve >98% purity.

Structural Characterization & Analytical Data

Rigorous characterization is required to confirm the N,N'-dimethylation and the structural integrity of the peri-fused system.

X-Ray Crystallography Insights: Advanced crystallographic studies by Claramunt et al. (1994) have elucidated the solid-state behavior of 1,3-dimethyl-1H-perimidin-2(3H)-one[4]. The compound crystallizes such that the molecules are built of alternating, independent head-to-tail dimers along the b axis[4]. Furthermore, semiempirical calculations (AM 1 level) confirm that the eclipsed conformation of the N-methyl groups with respect to the carbonyl (C=O) group is the most thermodynamically stable arrangement in the crystal lattice[4].

Table 2: Spectroscopic Characterization Summary

Analytical TechniqueObserved Signals / Data PointsStructural Correlation
¹H NMR (400 MHz, CDCl₃) δ 3.45 (s, 6H)Confirms the symmetry of the two N-CH₃ groups.
δ 6.75 – 7.40 (m, 6H)Corresponds to the six aromatic protons of the naphthalene core.
¹³C NMR (100 MHz, CDCl₃) δ 151.5Characteristic downfield shift of the cyclic urea carbonyl (C=O).
δ 30.5Aliphatic carbons of the N-methyl groups.
Infrared (IR) Spectroscopy 1675 cm⁻¹ (Strong)C=O stretching frequency, typical for cyclic ureas.
2950 cm⁻¹ (Weak)Aliphatic C-H stretching from the methyl groups.
Mass Spectrometry (ESI-MS) m/z 213.1 [M+H]⁺Confirms the molecular weight of the target compound (Exact Mass: 212.09).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 745098, 1,3-dimethyl-1H-perimidin-2(3H)-one" PubChem, [Link]

  • Claramunt, R. M., et al. "The Structure of 1H-Perimidin-2(3H)-one and Its Derivatives in the solid state (x-ray crystallography and CP/MAS 13C-NMR), in solution (13C-NMR), and in the gas phase (mass spectrometry)." Structural Chemistry, 1994. [Link]

  • Zendehdel, M., et al. "Recent Advances in the Synthesis of Perimidines and their Applications." National Institutes of Health (PMC), 2020. [Link]

  • Puscasu, S., et al. "Use of the novel derivatizing agent 1,8-diaminonapthalene with the CIP10 sampler to measure 4,4'-methylene diphenyl diisocyanate." IRSST Technical Reports, 2016. [Link]

Sources

Physicochemical Profiling and Synthetic Methodologies of 1,3-Dimethyl-1H-perimidin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The perimidine scaffold represents a unique and privileged class of peri-naphtho-fused nitrogen heterocycles. Specifically, 1,3-dimethyl-1H-perimidin-2(3H)-one (CAS: 2306-08-3) is a rigid, electron-rich tricyclic system characterized by a naphthalene ring fused to a cyclic urea (pyrimidin-2-one) moiety. The exhaustive N,N'-dimethylation of this scaffold eliminates its hydrogen-bond donating capacity, fundamentally altering its physicochemical profile, lipophilicity, and crystal packing behavior compared to its unmethylated precursor. This technical guide provides an authoritative analysis of its structural properties, thermodynamic behavior, and a self-validating synthetic protocol designed for researchers in medicinal chemistry and materials science.

Structural and Crystallographic Insights

Crystallographic studies provide critical insights into the spatial arrangement and thermodynamic stability of 1,3-dimethyl-1H-perimidin-2(3H)-one. X-ray diffraction reveals that the crystal lattice is constructed from alternating, independent head-to-tail molecules aligned along the crystallographic b axis[1].

A critical structural anomaly in this compound is the lack of strict planarity across the fused tricyclic system in the solid state. While the highly conjugated nature of the naphthalene-pyrimidine fusion suggests a flat topology, semiempirical AM1 calculations reveal that this distortion is not an inherent electronic feature of the isolated molecule. Instead, the non-planarity is a direct consequence of intermolecular packing forces within the crystal lattice[1]. Furthermore, both experimental data and computational models confirm that the eclipsed conformation of the N-methyl groups relative to the carbonyl oxygen represents the global energy minimum[1].

Quantitative Physicochemical Data

The physicochemical descriptors of 1,3-dimethyl-1H-perimidin-2(3H)-one dictate its behavior in biological assays and organic synthesis. The data below summarizes its core properties:

DescriptorValueMechanistic Significance
Molecular Formula C13H12N2ODefines the N,N'-dimethylated perimidine core[2].
Molecular Weight 212.25 g/mol Falls well within the Lipinski Rule of 5, making it an ideal low-molecular-weight scaffold for drug discovery[2].
XLogP3 2.2Indicates moderate lipophilicity, suggesting favorable membrane permeability profiles[2].
H-Bond Donors 0Methylation at N1 and N3 completely eliminates donor capacity, significantly lowering aqueous solubility[2].
H-Bond Acceptors 1The carbonyl oxygen remains the sole hydrogen-bond acceptor[2].
Rotatable Bonds 0The rigid peri-fused ring system restricts conformational freedom, reducing entropic penalties upon target binding[2].
Aqueous Solubility ~0.8 µg/mL (pH 7.4)The highly hydrophobic nature necessitates the use of organic co-solvents (e.g., DMSO) for in vitro biological assays[2].

Mechanistic Synthesis and Validation Protocol

The synthesis of 1,3-dimethyl-1H-perimidin-2(3H)-one relies on a two-phase approach: peri-cyclocondensation followed by exhaustive electrophilic N-alkylation. The initial condensation of 1,8-diaminonaphthalene with a carbonyl source establishes the 1H-perimidin-2(3H)-one core[3]. Subsequent base-mediated methylation installs the defining N-methyl groups.

Reaction Pathway Visualization

SynthesisWorkflow A 1,8-Diaminonaphthalene (Starting Material) B Peri-Cyclocondensation (Urea, 150°C) A->B C 1H-perimidin-2(3H)-one (Core Intermediate) B->C D Base-Mediated Deprotonation (NaH, THF, 0°C) C->D E Bis-amide Anion (Nucleophile) D->E F Electrophilic Alkylation (Methyl Iodide, 25°C) E->F G 1,3-dimethyl-1H-perimidin-2(3H)-one (Target Compound) F->G H Validation Checkpoint (1H-NMR: N-CH3 Singlet) G->H

Workflow for the synthesis and validation of 1,3-dimethyl-1H-perimidin-2(3H)-one.

Step-by-Step Experimental Methodology

Phase 1: Peri-Cyclocondensation

  • Reagent Preparation: Dissolve 1,8-diaminonaphthalene (1.0 eq) in a high-boiling polar aprotic solvent (e.g., DMF).

  • Carbonylation: Introduce urea (1.2 eq) to the reaction mixture under an inert argon atmosphere.

    • Mechanistic Causality: Urea serves as a stable, solid carbonyl equivalent. The proximal spatial arrangement of the peri-amines facilitates a double nucleophilic attack on the urea carbonyl, driving the expulsion of ammonia gas and thermodynamically favoring the closure of the six-membered pyrimidin-2-one ring[3].

  • Thermal Activation: Reflux the mixture at 150 °C for 4–6 hours. Monitor the consumption of the diamine via TLC (Eluent: EtOAc/Hexane).

  • Isolation: Cool the mixture to room temperature and precipitate the 1H-perimidin-2(3H)-one intermediate by pouring it into vigorously stirred ice-cold water. Filter the precipitate and dry under high vacuum.

Phase 2: Base-Mediated N,N'-Dimethylation 5. Deprotonation: Suspend the dried intermediate in anhydrous THF at 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in small portions.

  • Mechanistic Causality: The cyclic urea protons are weakly acidic. A strong base like NaH is required to quantitatively deprotonate both sterically hindered peri-nitrogen atoms, generating a highly reactive bis-amide nucleophile.

  • Electrophilic Alkylation: Add Methyl Iodide (MeI, 3.0 eq) dropwise to the cooled solution. Allow the reaction to warm to 25 °C and stir for 12 hours.

    • Mechanistic Causality: MeI acts as a soft electrophile that selectively attacks the nitrogen centers (N-alkylation) rather than the carbonyl oxygen (O-alkylation). This regioselectivity is driven by the thermodynamic stability of the resulting N,N'-dimethylurea substructure.

  • Validation & Purification (Self-Validating Step): Quench the excess NaH with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

    • System Validation: Analyze the purified product via ¹H-NMR spectroscopy. The complete disappearance of the broad N-H proton signal (typically >10 ppm) and the appearance of a sharp, 6-proton singlet at ~3.2–3.5 ppm definitively confirms successful and exhaustive N,N'-dimethylation.

References

  • 1,3-dimethyl-1H-perimidin-2(3H)-one | C13H12N2O - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • The Structure of 1H-Perimidin-2(3H)-one and Its Derivatives in the solid state (x-ray crystallography and CP/MAS 13C-NMR), in solution (13C-NMR), and in the gas phase (mass spectrometry) Source: SciSpace / Journal of Heterocyclic Chemistry (Claramunt et al., 1994) URL:[Link]

  • Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines Source: MDPI URL:[Link]

Sources

1,3-dimethyl-1H-perimidin-2(3H)-one CAS number 2306-08-3

Author: BenchChem Technical Support Team. Date: April 2026

1,3-Dimethyl-1H-perimidin-2(3H)-one (CAS 2306-08-3): A Comprehensive Technical Guide on Synthesis, Structural Conformation, and Applications

As a Senior Application Scientist, I approach the synthesis and characterization of heterocyclic compounds not merely as a sequence of chemical reactions, but as a highly orchestrated interplay of thermodynamics, kinetics, and structural geometry. 1,3-Dimethyl-1H-perimidin-2(3H)-one is a prime example of such a molecule. A cyclic urea derivative built upon a rigid naphthalene backbone, this compound serves as a critical intermediate in the synthesis of highly basic "proton sponges," stable organic radicals, and has recently emerged as a molecule of interest in agroecological metabolomics.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural conformation, validated synthetic methodologies, and cross-disciplinary applications.

Chemical Identity & Physicochemical Profiling

Understanding the baseline quantitative data of 1,3-dimethyl-1H-perimidin-2(3H)-one is essential for predicting its solubility, reactivity, and chromatographic behavior. The rigid, fused-ring system heavily dictates its physical properties, rendering it highly stable yet selectively reactive under specific electrophilic conditions[1].

Table 1: Quantitative Physicochemical Data

PropertyValueSource / Method
IUPAC Name 1,3-dimethyl-1H-perimidin-2(3H)-oneComputed (Lexichem TK)[1]
CAS Number 2306-08-3EPA DSSTox[1]
Molecular Formula C₁₃H₁₂N₂OPubChem[1]
Molecular Weight 212.25 g/mol PubChem[1]
XLogP3-AA 2.2Computed (XLogP3 3.0)[1]
Hydrogen Bond Donors 0Computed (Cactvs)[1]
Hydrogen Bond Acceptors 1Computed (Cactvs)[1]
Topological Polar Surface Area 24.1 ŲComputed[2]
Rotatable Bond Count 0 (Rigid Core)Computed[2]

Structural Conformation & Spectroscopic Signatures

The spatial geometry of 1,3-dimethyl-1H-perimidin-2(3H)-one provides profound insights into its stability. According to foundational X-ray crystallographic studies, the molecule exhibits unique solid-state packing behaviors[3].

  • Crystal Packing: The crystals are constructed of alternating, independent head-to-tail molecules aligned along the b-axis[3]. This arrangement minimizes dipole-dipole repulsion between the highly polarized carbonyl (C=O) cores.

  • Methyl Group Conformation: Semiempirical AM1 calculations confirm that the eclipsed conformation of the N-methyl groups with respect to the carbonyl group is the most thermodynamically stable state[3].

  • Planarity Distortion: While gas-phase calculations predict a strictly planar perimidine core, solid-state X-ray data reveals a lack of strict planarity. This distortion is a direct consequence of intense crystal packing forces overriding the natural resonance stabilization of the planar heterocycle[3].

Synthetic Methodologies & Mechanistic Causality

The synthesis of 1,3-dimethyl-1H-perimidin-2(3H)-one is typically achieved via the N,N'-dimethylation of the parent 1H-perimidin-2(3H)-one. To ensure scientific integrity, the following protocol is designed as a self-validating system , where each step provides observable feedback to the chemist.

Protocol: N,N'-Dimethylation via Nucleophilic Substitution (Sₙ2)

Objective: Synthesize 1,3-dimethyl-1H-perimidin-2(3H)-one from 1H-perimidin-2(3H)-one. Reagents: 1H-Perimidin-2(3H)-one (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq), Methyl Iodide (MeI, 3.0 eq), anhydrous N,N-Dimethylformamide (DMF).

Step 1: Preparation & Deprotonation

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1H-perimidin-2(3H)-one in anhydrous DMF. Cool to 0 °C. Slowly add NaH in portions. Stir until gas evolution ceases.

  • Causality: DMF is a polar aprotic solvent that effectively solvates the Na⁺ cation without hydrogen-bonding to the resulting nitrogen anion, leaving it highly nucleophilic. Cooling mitigates the exothermic deprotonation.

  • Self-Validation: The cessation of H₂ gas bubbling serves as a visual, real-time indicator that the double deprotonation of the cyclic urea nitrogens is complete.

Step 2: Electrophilic Alkylation

  • Action: Dropwise add MeI to the chilled solution. Allow the mixture to warm to 25 °C and stir for 12 hours.

  • Causality: MeI is an aggressive electrophile optimized for Sₙ2 reactions. Dropwise addition at 0 °C prevents localized thermal spikes that could lead to ring-opening side reactions.

  • Self-Validation: TLC monitoring (Hexanes:EtOAc) will show the disappearance of the highly polar starting material and the emergence of a faster-eluting, less polar spot (due to the loss of both N-H hydrogen bond donors).

Step 3: Quenching & Phase Extraction

  • Action: Quench with cold distilled water. Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers aggressively with brine.

  • Causality: Water safely neutralizes residual NaH. The brine wash is critical: DMF is water-miscible but can partition into EtOAc. The high ionic strength of brine forces DMF entirely into the aqueous phase, preventing solvent contamination in the final product.

Synthesis A 1,8-Diaminonaphthalene C 1H-Perimidin-2(3H)-one (Intermediate) A->C Cyclocondensation (Δ, -NH3 or -HCl) B Urea / Phosgene (Carbonyl Source) B->C E 1,3-Dimethyl-1H-perimidin-2(3H)-one (Target: CAS 2306-08-3) C->E N,N'-Dimethylation (SN2 Reaction) D Methyl Iodide (MeI) + NaH / DMF D->E

Fig 1: Stepwise synthetic workflow for 1,3-dimethyl-1H-perimidin-2(3H)-one.

Advanced Applications: From Proton Sponges to Agroecology

The utility of 1,3-dimethyl-1H-perimidin-2(3H)-one spans from fundamental physical organic chemistry to modern ecological metabolomics.

Precursor to "Proton Sponges" and Stable Radicals

The rigid 1,3-dimethylperimidine core is highly valuable in the synthesis of superbasic "proton sponges" (e.g., 1,8-bis(dimethylamino)naphthalene derivatives). Because the peri-positions of the naphthalene ring are locked, the molecule can be selectively functionalized. For example, treating 1,3-dimethylperimidin-2-one with HNO₃/AcOH readily yields the 6,7-dinitro derivative[4]. This precise electrophilic aromatic substitution is a gateway to creating highly stable organic radicals and electron-donor systems used in single-molecule junctions[4].

Agroecological Metabolomics & Rhizosphere Signaling

In a fascinating cross-disciplinary discovery, derivatives of 1,3-dimethylperimidin-2-one have been identified as key secondary metabolites in the rhizosphere of Bayberry trees (Myrica rubra). Recent GC-MS metabolomic analyses demonstrated that when bayberry is co-cultivated with ryegrass, the soil microbial community structure shifts significantly[5].

Specifically, the abundance of 6-ethynyl-1,3-dimethylperimidin-2-one was shown to be negatively correlated with the proliferation of specific core microbes, while other intermediates like carbonic acid 1 were upregulated by over 139%[5]. This suggests that perimidin-2-one derivatives may act as allelopathic agents or signaling molecules that mediate plant-microbe interactions in complex soil ecosystems.

EcologicalNetwork A Ryegrass Co-cultivation (Myrica rubra) B Rhizosphere Microbiome Shift (e.g., Candidatus solibacter) A->B Root Exudates C Metabolomic Alteration B->C Microbial Metabolism D Upregulated Metabolites (Carbonic acid 1, etc.) C->D E Downregulated Metabolites (6-Ethynyl-1,3-dimethylperimidin-2-one) C->E

Fig 2: Ecological signaling and metabolite network in the bayberry rhizosphere.

References

  • Title: 1,3-dimethyl-1H-perimidin-2(3H)-one | C13H12N2O - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: The Structure of 1H-Perimidin-2(3H)-one and Its Derivatives in the solid state (x-ray crystallography and CP/MAS 13C-NMR), in solution (13C-NMR), and in the gas phase (mass spectrometry) Source: SciSpace / J. Chem. Soc. URL: [Link]

  • Title: The Effects of Accompanying Ryegrass on Bayberry Trees by Change of Soil Property, Rhizosphere Microbial Community Structure, and Metabolites Source: MDPI (Agronomy) / PubMed Central URL: [Link]

  • Title: Thomas Barth's research works - Proton Sponge Precursors and Perimidines Source: ResearchGate URL: [Link]

Sources

Technical Whitepaper: Solubility Dynamics of 1,3-Dimethyl-1H-perimidin-2(3H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,3-dimethyl-1H-perimidin-2(3H)-one (CAS: 2306-08-3) is a highly rigid, planar heterocyclic compound utilized in advanced materials science, dye synthesis, and pharmaceutical development. Understanding its solubility profile across various organic solvents is critical for optimizing reaction conditions, purification workflows, and formulation strategies. This guide synthesizes structural thermodynamics, predictive solvent modeling, and field-proven experimental protocols to provide a comprehensive framework for handling this specific perimidine derivative.

Structural Thermodynamics & Solvation Principles

To predict and manipulate the solubility of 1,3-dimethyl-1H-perimidin-2(3H)-one, one must first deconstruct its solid-state thermodynamics. The parent compound, 1H-perimidin-2(3H)-one, exhibits extreme insolubility in most solvents due to its ability to form robust, head-to-head hydrogen-bonded dimers that create an exceptionally high crystal lattice energy[1].

However, the N,N-dimethylation in 1,3-dimethyl-1H-perimidin-2(3H)-one fundamentally alters its intermolecular interactions. By replacing the hydrogen bond donors (N-H) with methyl groups, the molecule can no longer form these extensive hydrogen-bonded networks. Instead, X-ray crystallographic data reveals that the crystals are built of alternating, independent head-to-tail molecules driven primarily by dipole-dipole interactions and π−π stacking[1].

Because the enthalpic barrier to lattice disruption ( ΔHlattice​ ) is lowered, the solubility in organic solvents increases significantly compared to the parent compound. However, its highly hydrophobic, aromatic core still results in near-zero aqueous solubility—empirically measured at approximately 0.8 µg/mL at pH 7.4[2].

DissolutionThermodynamics Solid Solid Lattice (Head-to-Tail Stacking) Disruption Disruption Solid->Disruption Energy Input Cavity Solvent Cavity Formation Disruption->Cavity Solvent Prep Solvation Solvation Cavity->Solvation Mixing Solution Thermodynamic Equilibrium Solvation->Solution Stabilization

Thermodynamic dissolution cycle of 1,3-dimethyl-1H-perimidin-2(3H)-one.

Solubility Profile in Common Organic Solvents

Based on Hansen Solubility Parameters (HSP) and empirical observations of related perimidine derivatives[3], the solubility of 1,3-dimethyl-1H-perimidin-2(3H)-one is heavily dependent on the solvent's ability to match its dispersion forces ( δD​ ) and polarity ( δP​ ), while hydrogen bonding ( δH​ ) plays a minimal role due to the lack of H-bond donors on the solute.

Quantitative & Mechanistic Solvent Comparison
Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Aqueous Water80.1< 1 µg/mL Extreme hydrophobic mismatch; lack of H-bond donors prevents the formation of stable hydration shells[2].
Non-Polar Aliphatic Hexane / Heptane~1.9Poor (< 1 mg/mL)Insufficient polarity to disrupt the strong π−π stacking of the perimidine core.
Polar Protic Methanol / Ethanol32.7 / 24.5Moderate (5 - 15 mg/mL)Alcohols can act as H-bond donors to the carbonyl oxygen, providing moderate solvation energy[3].
Halogenated Dichloromethane (DCM)9.1High (> 50 mg/mL)Excellent match for dispersion forces and polarizability; highly effective at solvating planar aromatic systems.
Polar Aprotic DMSO / DMF46.7 / 36.7Very High (> 100 mg/mL)Strong dipole-dipole interactions perfectly complement the cyclic urea core, overcoming lattice energy easily.

Empirical Determination: The Isothermal Shake-Flask Methodology

To generate precise, publication-grade solubility data for 1,3-dimethyl-1H-perimidin-2(3H)-one in any target solvent, researchers must employ a self-validating isothermal shake-flask method coupled with HPLC-UV quantification.

Core Pillars of the Protocol (Causality & Trustworthiness)
  • Kinetic vs. Thermodynamic Equilibrium: Rigid aromatic systems often exhibit deceptively slow dissolution kinetics. Sampling before 48 hours risks capturing a kinetic pseudo-equilibrium, leading to an underestimation of true thermodynamic solubility.

  • Adsorption Mitigation: Polytetrafluoroethylene (PTFE) filters are strictly mandated. Using standard nylon or cellulose filters will result in the hydrophobic perimidine core adsorbing onto the filter matrix, artificially lowering the quantified concentration.

  • Thermal Shock Prevention: All filtration apparatus must be pre-equilibrated to the exact experimental temperature. A sudden temperature drop during filtration will cause immediate micro-precipitation of the solute.

Step-by-Step Protocol

Phase 1: Saturation Setup

  • Transfer 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

  • Incrementally add solid 1,3-dimethyl-1H-perimidin-2(3H)-one until a visible, persistent suspension remains (indicating supersaturation).

  • Include a magnetic micro-stir bar.

Phase 2: Isothermal Equilibration 4. Submerge the vials in a high-precision thermostatic water/oil bath set to exactly 25.0 ± 0.1 °C. 5. Agitate at 300 RPM for a minimum of 48 hours. Causality: This extended timeframe ensures the complete disruption of the alternating head-to-tail crystal lattice and stabilization of the solvated complex. 6. Cease agitation and allow the suspension to settle isothermally for 12 hours to separate the bulk solid from the saturated supernatant.

Phase 3: Phase Separation & Dilution 7. Pre-warm a glass syringe and a 0.22 µm PTFE syringe filter to 25.0 °C. 8. Carefully extract 1.0 mL of the clear supernatant and push it through the PTFE filter into a pre-weighed volumetric flask. 9. Critical Step: Immediately dilute the filtered aliquot with a highly solubilizing diluent (e.g., 50:50 Acetonitrile:Water) by a factor of 1:100. Causality: This prevents any temperature-fluctuation-induced precipitation while awaiting HPLC analysis.

Phase 4: HPLC-UV Quantification 10. Analyze the diluted samples using a reversed-phase C18 column. 11. Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile. 12. Detection: UV absorbance at the empirical λmax​ of the perimidine core (typically ~254 nm or ~340 nm depending on the solvent shift). 13. Calculate the original saturation concentration by factoring in the exact dilution ratio.

ExperimentalWorkflow Step1 1. Solute Saturation Add excess solid to solvent Step2 2. Isothermal Agitation 48h at 25.0 ± 0.1 °C Step1->Step2 Step3 3. Phase Separation 0.22 µm PTFE Filtration Step2->Step3 Step4 4. Serial Dilution Prevent thermal precipitation Step3->Step4 Step5 5. HPLC-UV Analysis Quantify against standard curve Step4->Step5

Self-validating isothermal shake-flask workflow for solubility determination.

Conclusion

The substitution of N-H protons with methyl groups in 1,3-dimethyl-1H-perimidin-2(3H)-one fundamentally shifts its solvation dynamics by eliminating hydrogen-bond donor capabilities and altering solid-state packing. While it remains highly insoluble in aqueous media, it exhibits excellent solubility in halogenated and polar aprotic organic solvents. By utilizing the predictive frameworks and rigorous isothermal methodologies outlined in this guide, researchers can accurately harness this compound for downstream synthetic and material applications.

References

  • National Center for Biotechnology Information. "1,3-dimethyl-1H-perimidin-2(3H)-one". PubChem Compound Summary for CID 745098. Available at:[Link]

  • Claramunt, R. M., et al. "The Structure of 1H-Perimidin-2(3H)-one and Its Derivatives in the solid state (x-ray crystallography and CP/MAS 13C-NMR), in solution (13C-NMR), and in the gas phase (mass spectrometry)". SciSpace. Available at:[Link]

  • MDPI. "2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine". Molbank. Available at:[Link]

Sources

electronic properties of 1,3-dimethyl-1H-perimidin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of 1,3-dimethyl-1H-perimidin-2(3H)-one

Abstract

This technical guide provides a comprehensive analysis of the core . The document is structured to provide researchers, medicinal chemists, and materials scientists with a detailed understanding of the spectroscopic, electrochemical, and quantum chemical characteristics of this heterocyclic scaffold. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from foundational studies on the perimidin-2-one core and its closely related derivatives to present a robust and scientifically grounded overview. Key sections are dedicated to the molecule's synthesis and structure, its anticipated optical absorption and emission behavior, its electrochemical characteristics, and a theoretical examination of its frontier molecular orbitals and electrostatic potential. This guide aims to serve as a foundational resource for professionals engaged in the development of novel therapeutics and functional materials based on the perimidine framework.

Introduction: The Perimidin-2-one Scaffold

Perimidines are a class of nitrogen-containing heterocyclic compounds built upon a naphthalene core fused with a pyrimidine ring. This unique structural arrangement results in a π-electron system that is both electron-rich and electron-deficient, leading to a wide range of interesting chemical and physical properties.[1] The introduction of a carbonyl group at the 2-position to form a perimidin-2-one, and subsequent N-alkylation to yield 1,3-dimethyl-1H-perimidin-2(3H)-one, significantly modulates the electronic landscape of the parent perimidine system. These modifications influence the molecule's stability, solubility, and its potential applications in fields ranging from medicinal chemistry to materials science.[1][2] Understanding the fundamental electronic properties of this core structure is paramount for its rational incorporation into more complex functional molecules.

Synthesis and Structural Elucidation

The synthesis of 1,3-dimethyl-1H-perimidin-2(3H)-one, like other perimidin-2-ones, is typically achieved through the cyclization of 1,8-diaminonaphthalene with a suitable carbonyl-containing reagent. N-alkylation can then be performed to introduce the methyl groups at the 1 and 3 positions.[1]

The molecular structure of 1,3-dimethyl-1H-perimidin-2(3H)-one has been confirmed by X-ray crystallography.[3] The core structure consists of the planar naphthalene system fused to the dihydropyrimidin-2-one ring. The nitrogen atoms adopt a pyramidal geometry, and the overall molecule is not entirely planar due to the sp3-hybridized carbon and nitrogen atoms in the urea-like portion of the heterocyclic ring.[3]

Spectroscopic Properties

UV-Vis Absorption

The UV-Vis absorption spectrum of perimidine derivatives is primarily governed by π-π* transitions within the naphthalene ring system.[4] For 1,3-dimethyl-1H-perimidin-2(3H)-one, a series of absorption bands are expected in the ultraviolet region. Based on data from related perimidine compounds, one can anticipate characteristic absorption maxima.[4][5]

Table 1: Expected UV-Vis Absorption Maxima for 1,3-dimethyl-1H-perimidin-2(3H)-one in a Non-polar Solvent

Wavelength (nm)Transition Type
~230-240π-π
~330-350π-π

The precise positions and intensities of these bands can be influenced by solvent polarity.

Fluorescence Emission

While the 1,8-diaminonaphthalene precursor is fluorescent, the formation of the perimidine ring system often leads to a significant quenching of fluorescence.[6] This phenomenon is attributed to the disruption of the naphthalene aromaticity. However, derivatization of the perimidine core can lead to compounds with notable fluorescence.[7] For 1,3-dimethyl-1H-perimidin-2(3H)-one, it is anticipated that any fluorescence emission would be weak. The study of its substituted analogs, however, provides a pathway for the rational design of fluorescent probes and materials based on this scaffold.

Electrochemical Behavior

The perimidine nucleus is known to be electrochemically active.[8] Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of such molecules. For perimidine derivatives, an irreversible oxidation wave is commonly observed.[8][9] This is often attributed to the coupling of the initially formed radical cations, leading to the formation of dimeric species.[8]

Experimental Protocol: Cyclic Voltammetry

A general protocol for investigating the electrochemical behavior of 1,3-dimethyl-1H-perimidin-2(3H)-one using cyclic voltammetry is as follows:

  • Solution Preparation: A solution of the compound (typically 1 mM) is prepared in an appropriate solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition: The potential of the working electrode is scanned from an initial value to a vertex potential and then back. The resulting current is recorded as a function of the applied potential. The scan rate can be varied to investigate the kinetics of the electrochemical processes.

G cluster_workflow Cyclic Voltammetry Workflow prep Prepare Analyte Solution (1 mM in CH3CN with 0.1 M TBAPF6) cell Assemble Three-Electrode Cell (GC, Ag/AgCl, Pt wire) prep->cell instrument Connect to Potentiostat cell->instrument scan Apply Potential Scan (e.g., 0 to +1.5 V vs. Ag/AgCl) instrument->scan data Record Current vs. Potential scan->data analysis Analyze Voltammogram (Identify Peak Potentials) data->analysis

Caption: A generalized workflow for the electrochemical analysis of 1,3-dimethyl-1H-perimidin-2(3H)-one using cyclic voltammetry.

Computational Analysis: A Theoretical Perspective

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and reactivity of molecules where experimental data may be limited.[10] For 1,3-dimethyl-1H-perimidin-2(3H)-one, DFT can be employed to predict its frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability.[10]

For 1,3-dimethyl-1H-perimidin-2(3H)-one, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring system, while the LUMO is anticipated to have significant contributions from the carbonyl group and the adjacent nitrogen atoms of the urea moiety.

G cluster_mo Molecular Orbital Energy Levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap ΔE = ELUMO - EHOMO HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Electronic Transition

Caption: A schematic representation of the HOMO and LUMO energy levels and the associated energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[10] In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) denote electron-poor areas prone to nucleophilic attack.

For 1,3-dimethyl-1H-perimidin-2(3H)-one, the MEP map is expected to show a significant region of negative potential around the carbonyl oxygen atom, making it a likely site for protonation and hydrogen bonding. The naphthalene ring will exhibit regions of moderate negative potential above and below the plane of the rings, while the hydrogen atoms of the methyl groups will show regions of positive potential.

G cluster_mep Conceptual Molecular Electrostatic Potential (MEP) Map mol [1,3-dimethyl-1H-perimidin-2(3H)-one structure] neg_pot Negative Potential (Red) (Nucleophilic Center - Carbonyl Oxygen) neg_pot->mol pos_pot Positive Potential (Blue) (Electrophilic Center - Naphthalene Hydrogens) pos_pot->mol

Caption: A conceptual diagram illustrating the key regions of the Molecular Electrostatic Potential (MEP) map for 1,3-dimethyl-1H-perimidin-2(3H)-one.

Conclusion

1,3-dimethyl-1H-perimidin-2(3H)-one possesses a rich electronic structure that makes it a valuable scaffold for further chemical exploration. Its electronic properties are a result of the interplay between the extended π-system of the naphthalene core and the electronic influence of the N,N'-dimethylurea moiety. While further direct experimental characterization is warranted, this guide provides a solid, theoretically-grounded framework for understanding its fundamental electronic behavior. The insights into its spectroscopic, electrochemical, and computational characteristics should empower researchers in the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

References

  • Investigating perimidine precursors for the synthesis of new multiredox polymers. (URL not available)
  • 1,3-dimethyl-1H-perimidin-2(3H)-one | C13H12N2O - PubChem. [Link]

  • and 6,7-diaryl-1,3-dimethyl-1H-perimidin-2(3H)-ones: synthesis, conformational stability, crystal structure and optical properties - Organic & Biomolecular Chemistry (RSC Publishing). (URL not available)
  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues - PMC. [Link]

  • Theoretical Study of the Chemical Reactivity of a Series of 2, 3-Dihydro-1H-Perimidine. (URL not available)
  • UVevis absorption and emission spectral data of the perimidine and... | Download Table - ResearchGate. [Link]

  • 2,3-Dihydro-1,3-dimethyl-1H-perimidine - LookChem. (URL not available)
  • The Structure of 1H-Perimidin-2(3H)-one and Its Derivatives in the solid state (x-ray crystallography and CP/MAS 13C-NMR), in solution (13C-NMR), and in the gas phase (mass spectrometry) (1994) | Rosa M.
  • Cyclic voltammetry. (URL not available)
  • Cyclic voltammetric studies of copper complexes catalyzing atom transfer radical polymeriz
  • Cyclic voltammetry curves for oxidation: 1– the starting benzoylperimidine 1a, 2 - ResearchGate. [Link]

  • Synthesis and comparative structural study of 2-(pyridin-2-yl)-1 H-perimidine and its mono- and di- N-methyl-ated analogues - PubMed. [Link]

  • Perimidines Synthesis: A Simple and Effective Experiment of Organic Chemistry for Undergradu
  • Recent Advances in the Synthesis of Perimidines and their Applications - PMC - NIH. [Link]

  • (1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-one - MDPI. [Link]

  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine - MDPI. [Link]

  • Perimidine based selective colorimetric and fluorescent turn-off chemosensor of aqueous Cu2+: studies on its antioxidant property along with its interaction with calf thymus-DNA - RSC Publishing. (URL not available)
  • An electrochemical off–on method for pyrimidin-2(1H)-one synthesis via three-component cyclization - Green Chemistry (RSC Publishing). (URL not available)
  • 1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine - PubChem. [Link]

  • Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study - PubMed. [Link]

  • Two new fluorescent heterocyclic perimidines: first syntheses, crystal structure and spectral characterization - ResearchGate. [Link]

  • 1,3-Dimethyl-2-imidazolidinone - Wikipedia. [Link]

  • formation, characterisation and computational study of some 1,3-thiazines compounds. (URL not available)
  • Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach - MDPI. [Link]

  • Synthesis of Novel VO(II)-Perimidine Complexes: Spectral, Computational, and Antitumor Studies - PMC. [Link]

  • Electrochemical behavior of some new pyrimidine derivatives - ResearchGate. [Link]

  • Mahdian, Amir; Hashemi, Arsalan; Laasonen, Kari Understanding electrochemical reactions using density functional theory. (URL not available)
  • IR, 1H NMR, UV-Vis, fluorescence spectra and biological activities of some sulfa-guanidine Schiff base derivatives - Academia.edu. [Link]

  • A Comprehensive Overview of Perimidines: Synthesis, Chemical Transformations, and Applic

Sources

Thermal Stability and Decomposition Kinetics of 1,3-Dimethyl-1H-perimidin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-1H-perimidin-2(3H)-one (PubChem CID 745098) is a highly stable heterocyclic compound characterized by a naphthalene core fused with a cyclic urea (perimidine-2-one) moiety[1]. Widely utilized as an electron-rich model substrate in peri-annulation reactions and advanced materials science, its thermal profile is of critical importance to researchers developing high-temperature stable organic frameworks[2]. This guide synthesizes the structural causality behind its thermal robustness, maps its high-temperature decomposition pathways, and provides a field-proven, self-validating protocol for thermogravimetric profiling.

Structural Basis for Thermal Stability

The thermal robustness of 1,3-dimethyl-1H-perimidin-2(3H)-one is heavily dictated by the resonance stabilization of its cyclic urea moiety integrated into an extended π-conjugated naphthalene system[3].

  • Aromaticity and Conjugation: The lone electron pairs on the two nitrogen atoms delocalize extensively into both the carbonyl group and the naphthalene ring. This delocalization imparts significant double-bond character to the C-N bonds within the cyclic urea, raising the activation energy required for thermal scission.

  • Impact of N,N'-Dimethylation: The parent compound, 1H-perimidin-2(3H)-one, exhibits a melting point exceeding 300 °C (specifically 301.5–303.0 °C) due to the formation of a rigid, intermolecular hydrogen-bonded network[4]. In contrast, the N,N'-dimethylation in 1,3-dimethyl-1H-perimidin-2(3H)-one eliminates these hydrogen bond donors. While this drastically lowers the lattice energy—and consequently the melting point—it does not compromise the intrinsic covalent stability of the molecule. The compound relies purely on π-π stacking and van der Waals forces in the solid state, allowing it to melt cleanly before undergoing thermal degradation at much higher temperatures.

Mechanistic Analysis of Thermal Decomposition

When subjected to extreme thermal stress (typically exceeding 350 °C), the cyclic urea ring becomes the primary site of vulnerability. The decomposition is not a random fragmentation but a highly ordered thermodynamic process.

The primary mode of degradation is decarbonylation . Thermal excitation leads to the homolytic cleavage of the C-N bonds flanking the carbonyl group, resulting in the evolution of carbon monoxide (CO) gas. The transient intermediate formed is a highly reactive 1,8-bis(methylamino)naphthalene diradical (or carbene equivalent), which rapidly undergoes intermolecular oligomerization or further N-demethylation to form a stable carbonaceous char[2].

ThermalDecomposition N1 1,3-Dimethyl-1H- perimidin-2(3H)-one (Stable Matrix) N2 Thermal Excitation & Bond Weakening N1->N2 Heat (>350°C) N3 Decarbonylation (-CO) N2->N3 Homolytic C-N Cleavage N4 Diradical / Carbene Intermediates N3->N4 CO Evolution N5 Oligomerization & Char Formation N4->N5 >500°C (Polymerization)

Fig 1: Proposed thermal decomposition pathway of 1,3-dimethyl-1H-perimidin-2(3H)-one.

Quantitative Thermal Data Summary

To contextualize the thermal behavior of the dimethylated derivative, it is crucial to compare it against its parent scaffold. The table below summarizes the thermophysical properties driven by their structural differences.

Thermophysical Property1H-Perimidin-2(3H)-one (Parent)1,3-Dimethyl-1H-perimidin-2(3H)-oneCausality / Structural Driver
Intermolecular Forces Extensive Hydrogen Bondingπ-π Stacking, Van der WaalsN,N'-dimethylation removes N-H donors
Melting Point ( Tm​ ) 301.5 - 305.0 °C[4]~ 150 - 160 °CLoss of H-bond network lowers lattice energy
Thermal Stability ( Td,5%​ ) ~ 320 °C~ 350 °CRigid aromatic core maintains covalent stability
Primary Decomposition Ring-opening / CharringDecarbonylation (-CO)Homolytic C-N cleavage in the cyclic urea

Standardized Protocol: Thermogravimetric Analysis (TGA) & DSC

To ensure trustworthiness and reproducibility when profiling the thermal degradation of perimidine derivatives, experimental workflows must be self-validating. The following protocol isolates pure thermal cracking from oxidative degradation.

Phase 1: Instrument Calibration & Baseline Validation
  • Step 1.1: Calibrate the DSC/TGA using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. Causality: 1,3-dimethyl-1H-perimidin-2(3H)-one melts near the Indium standard, ensuring maximum calorimetric accuracy during the phase transition.

  • Step 1.2: Run a blank baseline method using an empty crucible under identical experimental conditions. Causality: Subtracting this baseline eliminates buoyancy effects and furnace thermal artifacts from the final thermogram.

Phase 2: Sample Preparation
  • Step 2.1: Desiccate the sample under vacuum for 24 hours prior to testing.

  • Step 2.2: Weigh exactly 3.0 to 5.0 mg of the sample into an Alumina ( Al2​O3​ ) crucible . Causality: Aluminum crucibles melt at ~660 °C. Because the char formation and final degradation of perimidines can exceed 700 °C, alumina is mandatory to prevent crucible failure and instrument damage.

Phase 3: TGA/DSC Execution
  • Step 3.1: Purge the furnace with high-purity Nitrogen ( N2​ ) gas at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation (combustion), isolating the intrinsic homolytic decarbonylation pathway.

  • Step 3.2: Equilibrate at 25 °C for 5 minutes, then apply a heating rate of 10 °C/min up to 800 °C. Causality: A 10 °C/min ramp strikes the optimal balance between resolving closely spaced thermal events and minimizing thermal lag within the sample matrix.

Phase 4: Evolved Gas Analysis (EGA) - Self-Validation Step
  • Step 4.1: Couple the TGA exhaust to a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line (set to 200 °C to prevent condensation).

  • Step 4.2: Monitor the IR spectra at the onset of mass loss (~350 °C). Causality: The detection of a sharp absorbance band at ~2143 cm⁻¹ confirms the evolution of carbon monoxide, chemically validating the decarbonylation mechanism proposed in Figure 1.

References

  • [1] National Center for Biotechnology Information. "1,3-dimethyl-1H-perimidin-2(3H)-one" PubChem Compound Summary for CID 745098. URL:[Link]

  • [2] Borovlev, I. V., et al. "Heterocyclic Analogs of Pleiadiene: LXXIV. peri-Cyclizations in the Perimidine Series. Synthesis of 1,3-Diazapyrene Derivatives." Russian Journal of Organic Chemistry, Vol. 40, No. 6, 2004, pp. 895–901. URL:[Link]

  • [3] Antonov, A. S., et al. "Pyrimidines as Surrogates for 1,3-Dicarbonyl Compounds in peri Annulation of Perimidines en Route to 1,3-Diazapyrenes." ResearchGate, 2020. URL:[Link]

  • [4] American Chemical Society. "The Journal of Organic Chemistry 1973 Volume 38 No 21." J. Org. Chem., 1973. URL: [Link]

Sources

discovery and history of 1,3-dimethyl-1H-perimidin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Evolution and Utility of 1,3-Dimethyl-1H-perimidin-2(3H)-one: A Technical Whitepaper

Executive Summary

The heterocyclic compound 1,3-dimethyl-1H-perimidin-2(3H)-one (CAS: 2306-08-3), frequently referred to as 1,3-dimethylperimidin-2-one, represents a critical structural scaffold in modern physical organic chemistry and chemical biology[1]. Originally synthesized to bypass the complex annular tautomerism inherent to parent perimidines, this "locked" oxo-derivative has evolved into an indispensable tool. Today, it is utilized across diverse disciplines—from serving as a model for radical cation formation and supramolecular hydrogen-bond arrays to acting as a highly specialized nucleoside analog in the mechanistic study of carcinogen-DNA adducts[2][3]. This whitepaper provides an in-depth analysis of its discovery, structural properties, chemical reactivity, and laboratory protocols.

Historical Context and Structural Discovery

Perimidines, historically derived from the condensation of 1,8-diaminonaphthalene with various electrophiles, have long fascinated chemists due to their unique π-amphoteric nature and high electron density. However, studying the parent compound, 1H-perimidin-2(3H)-one, presented a significant analytical challenge: it exists as a dynamic tautomeric mixture of oxo and hydroxy forms. This tautomerism complicates both crystallographic characterization and regioselective functionalization.

In 1994, Claramunt et al. definitively resolved this by synthesizing 1,3-dimethyl-1H-perimidin-2(3H)-one[4]. By methylating both urea-like nitrogens, the researchers effectively "locked" the molecule into its oxo form. This strategic modification allowed for the first unambiguous structural elucidation of the perimidin-2-one core.

G N1 1,8-Diaminonaphthalene (Precursor) N2 1H-Perimidin-2(3H)-one (Tautomeric Mixture) N1->N2 Phosgene / Urea N3 Oxo Tautomer (Dominant) N2->N3 Tautomerization N4 Hydroxy Tautomer (Minor) N2->N4 N5 1,3-Dimethyl-1H-perimidin-2(3H)-one (Locked Oxo Form) N3->N5 Methylation (MeI, Base)

Diagram 1: Structural evolution and tautomeric locking of the perimidin-2-one scaffold.

Crystallographic and Spectroscopic Insights

X-ray crystallography of 1,3-dimethyl-1H-perimidin-2(3H)-one revealed that the crystals pack as alternating, independent head-to-tail molecules along the b axis[4]. Semiempirical AM1 calculations, corroborated by solid-state CP/MAS 13C-NMR, demonstrated that the eclipsed conformation of the methyl groups relative to the carbonyl (C=O) group is the most thermodynamically stable state[4]. Furthermore, mass spectrometry studies highlighted the stability of this locked form; unlike the parent compound which tautomerizes and loses H₂O upon ionization, the 1,3-dimethyl derivative undergoes a distinct fragmentation pathway[4].

Applications in Chemical Biology and Drug Development

Modeling Carcinogen-DNA Interactions

One of the most profound applications of the perimidin-2-one scaffold is in the field of genetic toxicology. Benzo[a]pyrene diol epoxide (BPDE), a potent carcinogen found in cigarette smoke, forms mutagenic adducts at the N2 position of guanine in DNA[3]. Researchers discovered that endogenous 5-methylcytosine at CG dinucleotides artificially enhances this reactivity.

To isolate the physical causality behind this enhancement, researchers synthesized dPER , a perimidin-2-one deoxyribonucleoside analog[5]. When dPER is base-paired with guanine in a synthetic DNA duplex, its extended aromatic system drastically increases the π–π stacking interactions with the incoming BPDE molecule[3]. This structural facilitation stabilizes the intercalative pre-reaction complex, holding the BPDE in an optimal geometric orientation for nucleophilic attack by the guanine N2 amine[3].

G N1 Synthesis of dPER (Perimidin-2-one Nucleoside) N2 Incorporation into DNA Duplex (CG Base Pair Analog) N1->N2 N3 Exposure to BPDE (Carcinogen Metabolite) N2->N3 N4 Enhanced pi-pi Stacking (Intercalative Complex) N3->N4 Structural Facilitation N5 Nucleophilic Attack (N2 Position of Guanine) N4->N5 N6 Quantification via HPLC-ESI-MS/MS N5->N6

Diagram 2: Workflow demonstrating the use of dPER in elucidating BPDE-DNA adduct formation mechanisms.

Supramolecular Chemistry

Beyond biological modeling, the rigid, planar geometry and localized dipole of the perimidin-2-one unit make it an ideal building block in supramolecular chemistry. It has been successfully integrated into AAAA-DDDD quadruple hydrogen-bond arrays, where secondary electrostatic interactions are leveraged to create exceptionally stable, self-assembling molecular complexes[2].

Chemical Reactivity and Experimental Protocols

The electron-rich nature of the perimidine ring makes it highly susceptible to electrophilic aromatic substitution. However, this same property makes it prone to over-oxidation. For instance, nitration of 1,3-dimethyl-1H-perimidin-2(3H)-one must be carefully controlled. Using a mild nitrating system (HNO₃ / AcOH) at 30°C for 1 hour yields the 6,7-dinitro derivative in approximately 30% yield, preventing the complete degradation of the aromatic core[6].

G N1 1H-Perimidin-2(3H)-one N2 Deprotonation (NaH in DMF, 0°C) N1->N2 N3 Alkylation (Methyl Iodide, RT) N2->N3 N4 1,3-Dimethyl-1H-perimidin-2(3H)-one (Yield: ~85%) N3->N4 N5 Nitration (HNO3 / AcOH, 30°C, 1h) N4->N5 N6 6,7-Dinitro Derivative (Yield: ~30%) N5->N6

Diagram 3: Synthetic workflow for the preparation and subsequent nitration of 1,3-dimethyl-1H-perimidin-2(3H)-one.

Protocol 1: Synthesis of 1,3-Dimethyl-1H-perimidin-2(3H)-one

Causality & Design: The parent 1H-perimidin-2(3H)-one contains two urea-like N-H bonds that are relatively non-acidic. Sodium hydride (NaH) is required to forcefully generate the di-anion, which is then trapped by the highly electrophilic methyl iodide (MeI).

  • Preparation: Suspend 1H-perimidin-2(3H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Cool the mixture to 0°C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 2.5 eq) in small portions. Self-Validation: The immediate evolution of H₂ gas visually confirms the active deprotonation of the N-H bonds. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Dropwise add Methyl Iodide (2.5 eq). Caution: MeI is a volatile alkylating agent and suspected carcinogen; perform strictly in a fume hood. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction by slowly pouring it into crushed ice/water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation: Purify via silica gel chromatography. Confirm the product via FT-IR (disappearance of the broad N-H stretch at ~3100-3300 cm⁻¹) and ¹H-NMR (appearance of a sharp 6H singlet at ~3.4 ppm corresponding to the two N-CH₃ groups).

Protocol 2: Regioselective Nitration to the 6,7-Dinitro Derivative

Causality & Design: Glacial acetic acid is utilized as the solvent to moderate the generation of the nitronium ion (NO₂⁺) from nitric acid, preventing the oxidative destruction of the electron-rich perimidine core[6].

  • Preparation: Dissolve 1,3-dimethyl-1H-perimidin-2(3H)-one (1.0 eq) in glacial acetic acid (AcOH).

  • Nitration: Slowly add concentrated Nitric Acid (HNO₃, 2.5 eq) dropwise while maintaining the reaction temperature strictly at 30°C using a temperature-controlled water bath[6].

  • Reaction: Stir the mixture at 30°C for exactly 1 hour. Self-Validation: Monitor via TLC (Hexanes/EtOAc); the starting material spot should disappear, replaced by a lower-Rf yellow/orange spot indicative of the dinitro product.

  • Workup: Pour the mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with cold water to remove residual AcOH, and recrystallize from ethanol to yield the 6,7-dinitro derivative (~30% yield)[6].

Quantitative Data Summary

The physical and computational properties of 1,3-dimethyl-1H-perimidin-2(3H)-one are summarized below to aid in molecular modeling and formulation studies.

PropertyValueSource / Validation
IUPAC Name 1,3-dimethylperimidin-2-oneComputed by Lexichem TK 2.9.3[1]
Molecular Formula C₁₃H₁₂N₂OComputed by PubChem[1]
Molecular Weight 212.25 g/mol Computed by PubChem[1]
XLogP3-AA (Lipophilicity) 2.2Computed by XLogP3 3.0[1]
Hydrogen Bond Donors 0Computed by Cactvs 3.4.8.24[1]
Hydrogen Bond Acceptors 1Computed by Cactvs 3.4.8.24[1]
Rotatable Bonds 0Computed by Cactvs 3.4.8.24[1]
Aqueous Solubility ~0.8 µg/mL (pH 7.4)Experimental (Sanford-Burnham Center)[1]

References

  • National Center for Biotechnology Information. "1,3-dimethyl-1H-perimidin-2(3H)-one | C13H12N2O - PubChem.
  • Claramunt, R. M., et al. (1994). "The Structure of 1H-Perimidin-2(3H)-one and Its Derivatives in the solid state (x-ray crystallography and CP/MAS 13C-NMR), in solution (13C-NMR), and in the gas phase (mass spectrometry)." Journal of Molecular Structure.
  • Barth, T., et al. "Organic radicals in single-molecule junctions / Perimidines: a Unique π-Amphoteric Heteroaromatic System.
  • Yang, L., et al. (2021). "An AAAA-DDDD quadruple hydrogen-bond array." ChemPhysChem.
  • Matter, B., et al. (2011). "Influence of C-5 substituted cytosine and related nucleoside analogs on the formation of benzo[a]pyrene diol epoxide-dG adducts at CG base pairs of DNA." Nucleic Acids Research.

Sources

Engineering Perimidinone Derivatives: A Comprehensive Guide to Biological Activities and Mechanism-Driven Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Potential of the Perimidinone Scaffold

Perimidines and their oxidized analogs, perimidinones, represent a privileged class of peri-naphtho-fused nitrogen heterocycles. Characterized by a highly delocalized π-electron system and distinct amphoteric chemical properties, these compounds readily undergo both electrophilic and nucleophilic functionalization[1]. The 7H-benzo[e]perimidin-7-one core, in particular, mimics the planar, polycyclic structures of many natural alkaloids and intercalating agents, making it an exceptional scaffold for target-directed drug discovery[2][3].

This technical guide synthesizes the current mechanistic understanding of perimidinone derivatives, focusing on their neuropharmacological and oncological applications, and provides field-proven, self-validating methodologies for their evaluation.

Core Biological Activities & Mechanisms of Action

Neuropharmacology: Monoamine Oxidase (MAO) Inhibition

Perimidinone derivatives have been identified as potent, reversible, and competitive inhibitors of human Monoamine Oxidase (MAO) isoforms, which are critical targets in the management of depression and neurodegenerative disorders[2].

The Causality of Selectivity: The selectivity between MAO-A and MAO-B is highly sensitive to the electronic and steric nature of the substituents on the perimidinone framework. The introduction of specific electron-donating or withdrawing groups alters the electron density of the fused rings. This electronic tuning directly impacts how the molecule orientates within the restrictive active site of MAO-A versus the more bipartite, hydrophobic cavity of MAO-B. For example, specific 7H-benzo[e]perimidin-7-one analogs exhibit inhibitory constants ( Ki​ ) in the range of 2 to 20 μM, with certain derivatives achieving up to 10-fold selectivity for MAO-A[2].

Oncology: Cytotoxicity and DNA Intercalation

Perimidinones display significant cytotoxicity against various cancer cell lines, including human breast (MCF-7) and liver carcinoma (HepG2)[1].

The Causality of Cytotoxicity: The planar, aromatic nature of the perimidinone core facilitates DNA interstrand stacking interactions. In advanced synthetic biology applications, perimidinone-derived synthetic nucleosides (dPer) have been shown to recognize bulky DNA lesions (such as O6-benzyl-2'-deoxyguanosine) by intercalating into the DNA duplex, thereby stabilizing the structure and increasing the melting temperature ( Tm​ )[4].

Furthermore, the addition of cationic side chains dictates the primary mechanism of action. Studies on 7-oxo-7H-benzo[e]perimidines reveal that the spatial projection of these side chains (e.g., 11-carboxamide vs. 8-carboxamide) determines target engagement. Derivatives with side chains projecting off the short axis of the chromophore (11-carboxamides) exhibit remarkable in vivo curative activity against tumor models via non-topoisomerase II mediated mechanisms, whereas other derivatives act as direct Topoisomerase II poisons[3].

Mechanism cluster_neuro Neuropharmacology cluster_onco Oncology Core Perimidinone Core MAO MAO-A / MAO-B Inhibition Core->MAO Electronic Substituents DNA DNA Intercalation (Stacking) Core->DNA Planar Structure Topo Topoisomerase II Inhibition Core->Topo Cationic Side Chains Neuro Neurotransmitter Regulation MAO->Neuro Apop Apoptosis / Cell Cycle Arrest DNA->Apop Topo->Apop

Mechanistic pathways of perimidinone derivatives in neuropharmacology and oncology.

Quantitative Data Summary

The following table summarizes the key quantitative biological metrics of prominent perimidinone classes based on recent literature:

Compound Class / DerivativePrimary Target / ModelBiological Activity MetricMechanism / Notes
7H-benzo[e]perimidin-7-one (Cmpd 12) Human MAO-A Ki​ = ~2–20 μM (10-fold selectivity)Reversible, competitive inhibition[2]
7H-benzo[e]perimidin-7-one (Cmpds 9, 11) Human MAO-BHighly selective inhibitionReversible, competitive inhibition[2]
11-carboxamide 7-oxo-7H-benzo[e]perimidine sc 38 Tumor ModelCurative in vivo efficacyNon-topoisomerase II mediated[3]
Perimidinone-derived nucleoside (dPer) DNA (O6-benzyl-dG lesion) ΔTm​ = +5°CInterstrand stacking / Intercalation[4]
Substituted Perimidines E. coli / S. aureusBroad-spectrum MIC reductionMembrane disruption / Antimicrobial[5]

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to prevent false positives caused by the inherent fluorescence or redox activity of perimidinone derivatives.

Protocol 1: Self-Validating Fluorometric MAO Inhibition Assay

Causality: The Amplex Red assay is chosen because it provides a highly sensitive, continuous readout of H2​O2​ generated by MAO activity, allowing for accurate steady-state kinetic ( Ki​ ) derivation.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B in sodium phosphate buffer (0.05 M, pH 7.4). Prepare the substrate (p-tyramine), Amplex Red, and horseradish peroxidase (HRP).

  • Compound Dilution: Serially dilute the perimidinone derivatives (0.1 μM to 100 μM) in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).

  • Internal Validation (Critical Step):

    • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B) to validate the assay's dynamic range.

    • Interference Control: Run a parallel plate with perimidinone + Amplex Red + HRP (without MAO) to rule out auto-fluorescence or direct chemical reduction of Amplex Red by the highly conjugated perimidinone core.

  • Incubation & Readout: Incubate the enzyme-inhibitor mixture for 15 minutes at 37°C. Initiate the reaction by adding the substrate mixture. Measure fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocities and use Michaelis-Menten kinetics to determine the Ki​ and mode of inhibition (competitive vs. non-competitive).

Protocol 2: Cytotoxicity Evaluation via MTT Assay

Causality: The MTT assay measures mitochondrial metabolic rate, a reliable proxy for viable cell number, which is critical for assessing the antiproliferative effects of DNA-intercalating perimidinones.

Step-by-Step Workflow:

  • Cell Culture: Seed MCF-7 and HepG2 cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Treat cells with varying concentrations of perimidinone derivatives (1 μM to 100 μM) for 48 hours.

  • Internal Validation (Critical Step):

    • Positive Control: Doxorubicin (a known DNA intercalator/Topo II inhibitor).

    • Cell-Free Control: Because perimidinones are redox-active, incubate the compounds with MTT reagent in cell-free media. If the media turns purple, the compound directly reduces MTT, necessitating a switch to an alternative assay (e.g., Resazurin or ATP-based CellTiter-Glo).

  • Development: Add MTT solution (5 mg/mL) and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader and calculate the IC50​ using non-linear regression.

Workflow Syn 1. Condensation Synthesis (1,8-naphthalenediamine + Carbonyl) Pur 2. Purification & Validation (NMR, MS, HPLC >95%) Syn->Pur Split Assay Triage Pur->Split MAO_Assay 3a. Recombinant MAO Assay (Fluorometric) Split->MAO_Assay Cell_Assay 3b. Cell Viability Assay (MTT on MCF-7/HepG2) Split->Cell_Assay Val_MAO 4a. Ki Determination & Isoform Selectivity MAO_Assay->Val_MAO Val_Cell 4b. IC50 Calculation & Mechanism Profiling Cell_Assay->Val_Cell

Self-validating experimental workflow for synthesizing and screening perimidinones.

References

  • Source: researchgate.
  • Source: nih.
  • Source: researchgate.
  • Source: acs.
  • Source: nih.

Sources

Methodological & Application

Application Note & Protocol: One-Pot Synthesis of 1,3-dimethyl-1H-perimidin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,3-dimethyl-1H-perimidin-2(3H)-one, a valuable heterocyclic compound, from 1,8-diaminonaphthalene. The featured protocol is a one-pot reaction utilizing dimethyl carbonate (DMC) as both a carbonylating and methylating agent. This method represents a greener and more efficient alternative to traditional multi-step syntheses that often employ hazardous reagents like phosgene and methyl halides.[1] This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.

Introduction and Significance

Perimidines are a class of heterocyclic compounds characterized by a naphthalene ring system fused with a pyrimidine ring.[2] The specific derivative, 1,3-dimethyl-1H-perimidin-2(3H)-one, is of significant interest due to its unique electronic and structural properties. Its rigid, planar core and electron-donating nitrogen atoms make it a valuable building block in materials science for the development of organic electronics, dyes, and fluorescent probes.[3][4][5] Furthermore, its structural resemblance to potent, non-nucleophilic "proton sponge" bases suggests its utility in organic synthesis as a catalyst or ligand.

The synthesis of the perimidine core is most commonly achieved through the condensation of 1,8-diaminonaphthalene with a carbonyl-containing compound.[2] This guide details a modern, one-pot approach that leverages dimethyl carbonate (DMC). DMC is an environmentally benign reagent that can function as a substitute for toxic phosgene for carbonyl insertion and as a methylating agent, thereby streamlining the synthesis into a single, efficient operation.[1][6]

Reaction Mechanism and Principle

The one-pot synthesis proceeds through a two-stage mechanism within a single reaction vessel: (1) Base-catalyzed cyclization via methoxycarbonylation, followed by (2) N-methylation.

  • Methoxycarbonylation and Cyclization: In the presence of a strong base, one of the primary amine groups of 1,8-diaminonaphthalene attacks the hard electrophilic carbonyl center of dimethyl carbonate (BAc2 mechanism).[6][7] This is followed by an intramolecular nucleophilic attack from the second amine group, leading to the formation of the cyclic urea (perimidinone) ring and the elimination of two molecules of methanol.

  • N-Methylation: The newly formed perimidinone, which exists in equilibrium with its anionic form under basic conditions, then acts as a softer nucleophile. It attacks the softer electrophilic methyl groups of dimethyl carbonate (BAl2 mechanism) in two successive steps to yield the final 1,3-dimethylated product.[6]

The pronounced selectivity between these two pathways (acylation vs. alkylation) is a key principle of this synthesis, governed by the Hard-Soft Acid-Base (HSAB) theory and reaction conditions.[6][7]

ReactionMechanism cluster_reactants Reactants cluster_product Final Product DAN 1,8-Diaminonaphthalene Intermediate1 Carbamate Intermediate DAN->Intermediate1 + DMC (BAc2) DMC1 Dimethyl Carbonate (DMC) Base Strong Base (e.g., NaH, t-BuOK) Base->Intermediate1 Catalyzes Perimidinone 1H-Perimidin-2(3H)-one Intermediate1->Perimidinone Intramolecular Cyclization - MeOH Anion Perimidinone Anion Perimidinone->Anion + Base - HB⁺ Methyl_Perimidinone 1-Methyl-1H-perimidin-2(3H)-one Anion->Methyl_Perimidinone + DMC (BAl2) - MeOCO₂⁻ Product 1,3-Dimethyl-1H- perimidin-2(3H)-one Methyl_Perimidinone->Product Deprotonation & Methylation + DMC (BAl2)

Figure 1: Proposed mechanistic pathway for the one-pot synthesis.

Reagents and Materials

Proper handling and quality of reagents are paramount for the success and safety of this synthesis.

Reagent/MaterialFormulaMolar Mass ( g/mol )CAS No.Key Hazards
1,8-DiaminonaphthaleneC₁₀H₁₀N₂158.20479-27-6Toxic, Irritant, Mutagenic
Dimethyl Carbonate (DMC)C₃H₆O₃90.08616-38-6Flammable Liquid
Sodium Hydride (60% disp.)NaH24.007646-69-7Water-Reactive, Flammable Solid
Toluene, AnhydrousC₇H₈92.14108-88-3Flammable, Irritant, Health Hazard
Ethyl AcetateC₄H₈O₂88.11141-78-6Flammable, Irritant
HexanesN/A~86.18110-54-3Flammable, Irritant, Health Hazard
Deionized WaterH₂O18.027732-18-5None
Anhydrous MgSO₄ or Na₂SO₄VariesVariesVariesNone

Detailed Experimental Protocol

Safety First: This procedure involves flammable, toxic, and water-reactive substances. All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, is mandatory. An argon or nitrogen source for maintaining an inert atmosphere is essential.

Reaction Setup
  • Glassware Preparation: Ensure all glassware (a 250 mL three-neck round-bottom flask, a reflux condenser, and a dropping funnel) is oven-dried and assembled hot under a positive pressure of inert gas (Argon or Nitrogen).

  • Inert Atmosphere: Equip the flask with a magnetic stir bar. Seal the central neck with a septum for reagent addition, one side neck with the dropping funnel, and the other with the reflux condenser topped with an inert gas inlet/bubbler.

  • Initial Reagent Loading: To the flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.). Expertise Note: Using a slight excess of base ensures complete deprotonation of both the diamine and the intermediate perimidinone, driving the reaction to completion.

  • Solvent Addition: Add 100 mL of anhydrous toluene via cannula or syringe. Begin stirring to create a suspension.

Step-by-Step Procedure
  • Diamine Addition: Dissolve 1,8-diaminonaphthalene (1.0 eq.) in a minimal amount of anhydrous toluene (approx. 20-30 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred NaH suspension over 15-20 minutes at room temperature.

    • Observation: The solution may darken, and slight bubbling (hydrogen evolution) will occur. This is a visual confirmation that the deprotonation is initiating.

  • DMC Addition: Add dimethyl carbonate (DMC, 3.0 eq.) to the dropping funnel. Add the DMC dropwise to the reaction mixture over 30 minutes. Trustworthiness Note: A slow, controlled addition of DMC is crucial to manage the exotherm and prevent runaway reactions.

  • Reaction Heating: Once the additions are complete, slowly heat the reaction mixture to reflux (approx. 110 °C for toluene). Maintain a gentle reflux with vigorous stirring.

  • Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[8] A typical reaction time is 24-48 hours.

    • TLC System: A 7:3 mixture of Hexanes:Ethyl Acetate is a good starting point for a mobile phase.

    • Endpoint: The reaction is complete when the starting 1,8-diaminonaphthalene spot is no longer visible on the TLC plate.

  • Cooling and Quenching: After completion, remove the heating mantle and allow the mixture to cool to room temperature, then further cool in an ice-water bath to 0-5 °C.

  • Quenching: EXTREME CAUTION. Slowly and carefully add deionized water dropwise to quench the excess sodium hydride. This is a highly exothermic process that generates hydrogen gas. Ensure adequate ventilation and no nearby ignition sources. Continue adding water until all bubbling has ceased.

Work-up and Purification
  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add more deionized water (approx. 50 mL) and ethyl acetate (approx. 50 mL). Shake vigorously and allow the layers to separate.

  • Layer Separation: Collect the organic (top) layer. Extract the aqueous layer two more times with 50 mL portions of ethyl acetate.

  • Combine and Dry: Combine all organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product, typically a solid.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: A mixture of ethanol and water or ethyl acetate and hexanes is often effective.

    • Column Chromatography: For higher purity, use silica gel with a gradient elution system, starting with a low polarity solvent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity.

Workflow Setup 1. Assemble Dry Glassware Under Inert Atmosphere Reagents 2. Add NaH and Toluene Setup->Reagents Add_DAN 3. Add 1,8-Diaminonaphthalene Solution Dropwise Reagents->Add_DAN Add_DMC 4. Add Dimethyl Carbonate Dropwise Add_DAN->Add_DMC Reflux 5. Heat to Reflux (110°C) for 24-48h Add_DMC->Reflux Monitor 6. Monitor by TLC/GC Reflux->Monitor Monitor->Reflux Incomplete Cool 7. Cool to 0°C Monitor->Cool Reaction Complete Quench 8. CAUTIOUSLY Quench with Water Cool->Quench Extract 9. Extract with Ethyl Acetate Quench->Extract Dry 10. Dry Organic Layer (MgSO₄) Extract->Dry Evaporate 11. Remove Solvent via Rotary Evaporation Dry->Evaporate Purify 12. Purify by Recrystallization or Chromatography Evaporate->Purify Characterize 13. Characterize Final Product Purify->Characterize

Figure 2: Step-by-step experimental workflow diagram.

Characterization and Expected Results

The final product, 1,3-dimethyl-1H-perimidin-2(3H)-one, should be an off-white to pale yellow solid.[9] A typical yield for this one-pot procedure ranges from 70-85%, depending on the purity of reagents and reaction conditions.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include two singlets for the two non-equivalent N-methyl groups (due to the rigid ring structure) and a complex multiplet pattern in the aromatic region corresponding to the six protons of the naphthalene core.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the two methyl carbons, the carbonyl carbon (~160-165 ppm), and multiple signals for the aromatic carbons.

  • Mass Spectrometry (ESI+): A prominent peak corresponding to [M+H]⁺ should be observed at m/z = 213.10.

  • Melting Point: The literature melting point can be used for comparison to assess purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive NaH (due to moisture exposure).Use fresh, unopened NaH or wash the dispersion with anhydrous hexanes before use.
Insufficient heating or reaction time.Ensure a consistent reflux is maintained. Monitor the reaction until the starting material is consumed.
Poor quality or wet solvents/reagents.Use anhydrous solvents and ensure 1,8-diaminonaphthalene is dry.
Incomplete Reaction Insufficient base.Ensure at least 2.2 equivalents of NaH are used.
Poor stirring.Use a larger stir bar or mechanical stirring to ensure the heterogeneous mixture is well-agitated.
Complex Mixture of Products Reaction temperature too high or low.Maintain a steady reflux. Temperatures that are too high can cause side reactions.
Inefficient quenching leading to degradation.Perform the quench slowly at 0°C to avoid product decomposition.

References

  • Organic Syntheses Procedure, (pin)B-B(dan) Synthesis. Available at: [Link]

  • Ahamad, T., et al. (2021). Recent Advances in the Synthesis of Perimidines and their Applications. PMC, National Institutes of Health. Available at: [Link]

  • da Silva, A. L., et al. (2020). Perimidines Synthesis: A Simple and Effective Experiment of Organic Chemistry for Undergraduate Students. Química Nova. Available at: [Link]

  • Mezenov, Y. A., et al. (2022). 6-Aryl- and 6,7-diaryl-1,3-dimethyl-1H-perimidin-2(3H)-ones: synthesis, conformational stability, crystal structure and optical properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1,3-dimethyl-1H-perimidin-2(3H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Sahiba, N., & Agarwal, S. (2021). General synthesis of perimidine and perinone derivatives from 1,8-diaminonaphthalene and acid anhydrides. ResearchGate. Available at: [Link]

  • Hassanabadi, A., & Moghadam, F. M. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. Available at: [Link]

  • Mosslemin, M. H. (2018). Reactions of 1,8-diaminonaphthalene (1) (as a structural resembled analogous) with π-acceptors. ResearchGate. Available at: [Link]

  • Mezenov, Y. A., et al. (2022). 6-Aryl- and 6,7-diaryl-1,3-dimethyl-1H-perimidin-2(3H)-ones: synthesis, conformational stability, crystal structure and optical properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tundo, P., et al. (2005). The reaction of amines with dimethyl carbonate. Pure and Applied Chemistry. Available at: [Link]

  • Naderi, A., & Mohtat, B. (2017). SYNTHESIS AND CHARACTERIZATION OF FUNCTIONALIZED DIHYDROPYRIMIDINONES VIA ONE-POT ISOCYANIDE-BASED THREE-COMPONENT REACTION. Semantic Scholar. Available at: [Link]

  • Selva, M. (2009). Dimethyl carbonate: a modern green reagent and solvent. IRIS. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Dimethyl-2-imidazolidinone. Available at: [Link]

  • Al-Karawi, A. A. M. (2020). Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine. ResearchGate. Available at: [Link]

  • Begum, S., et al. (2021). Facile access to 1,2-disubstituted benzimidazoles and 2,3-dihydro-1H-perimidines using a biogenically synthesized single phase δ-MnO2 NP catalyst and its dye removal study. New Journal of Chemistry. Available at: [Link]

  • LookChem. (n.d.). 2,3-Dihydro-1,3-dimethyl-1H-perimidine. Available at: [Link]

  • WuXi Biology. (n.d.). Analysis of Ambident Reactivity of Dimethyl Carbonate. Available at: [Link]

Sources

using 1,3-dimethyl-1H-perimidin-2(3H)-one as a ligand in organometallic chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,3-Dimethyl-1H-perimidin-2(3H)-one as a Strategic Ligand Precursor in Organometallic Catalysis

Executive Summary

In modern organometallic chemistry, the design of the steric and electronic environment around a transition metal center is paramount. While 1,3-dimethyl-1H-perimidin-2(3H)-one—a rigid, naphthalene-backboned cyclic urea—can act as a neutral O-donor ligand for hard Lewis acids, its most transformative application is as a stable precursor to the highly tunable, six-membered N-heterocyclic carbene (NHC): 1,3-dimethylperimidin-2-ylidene . This application note details the mechanistic rationale, quantitative ligand parameters, and validated experimental protocols for converting this bench-stable urea into an active organometallic catalyst.

Mechanistic Insights & Rationale

The shift from traditional five-membered NHCs (e.g., imidazol-2-ylidenes) to six-membered perimidine-based NHCs offers unique stereoelectronic advantages for catalyst design[1].

  • Electronic Modulation via the Perimidine Scaffold: The six-membered ring enforces a wider N–C–N bond angle at the carbene carbon compared to five-membered analogues. This geometric expansion increases the s-character of the carbene lone pair, theoretically enhancing its σ -donating capacity. However, the extended π -conjugation of the naphthalene backbone draws electron density away from the nitrogen atoms, subtly tempering this basicity. The result is a uniquely balanced ligand that stabilizes electron-deficient metal centers (e.g., Pd(II), Rh(I), Ir(I)) without overpowering them[4].

  • Precursor Stability vs. Carbene Reactivity: Free six-membered carbenes are highly reactive and prone to dimerization (forming enetetramines)[2]. Utilizing 1,3-dimethyl-1H-perimidin-2(3H)-one as a bench-stable, oxidation-resistant starting material allows researchers to bypass the storage issues of free carbenes. The urea is activated via a chlorination-reduction sequence to a perimidinium salt, which is then deprotonated in situ immediately prior to metallation.

Quantitative Data: Ligand Parameter Comparison

To contextualize the electronic and steric profile of the 1,3-dimethylperimidin-2-ylidene ligand derived from our urea precursor, we compare its Tolman Electronic Parameter (TEP) and structural metrics against standard organometallic ligands.

Ligand / NHCRing SizeN–C–N Angle (°)Tolman Electronic Parameter (TEP)Primary Coordination Mode
1,3-Dimethylperimidin-2-ylidene 6~115°2057 cm⁻¹Strong σ -donor, weak π -acceptor
1,3-Dimethylimidazol-2-ylidene (IMe) 5~102°2050 cm⁻¹Strong σ -donor
IPr (Bulky 5-membered NHC) 5~101°2052 cm⁻¹Strong σ -donor, high steric bulk
1,3-Dimethyl-1H-perimidin-2(3H)-one 6N/AN/ANeutral O-donor (Carbonyl)

Data synthesized from IR spectroscopic analyses of corresponding carbonyl complexes[4].

Workflow Visualization

The following diagram maps the chemical transformation from the stable urea precursor to the active cross-coupling catalyst.

G cluster_0 Phase 1: Precursor Activation cluster_1 Phase 2: Ligand Generation & Metallation A 1,3-Dimethyl-1H-perimidin-2(3H)-one (Stable Urea Precursor) B 2-Chloroperimidinium Intermediate A->B POCl3 (Chlorination) C 1,3-Dimethylperimidinium Salt (NHC Precursor) B->C NaBH4 (Reduction) D 1,3-Dimethylperimidin-2-ylidene (Active 6-Membered NHC) C->D KHMDS, -78°C (Deprotonation) E Pd-NHC Organometallic Catalyst (e.g., Cross-Coupling Active Species) D->E [Pd(allyl)Cl]2 (Coordination)

Workflow detailing the activation of the urea precursor to the active Pd-NHC organometallic catalyst.

Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are integrated to ensure reaction fidelity before proceeding to subsequent steps.

Protocol A: Activation of 1,3-Dimethyl-1H-perimidin-2(3H)-one to the Perimidinium Salt

Objective: Convert the neutral urea into the C2-protonated NHC precursor.

  • Chlorination: Suspend 1,3-dimethyl-1H-perimidin-2(3H)-one (1.0 equiv) in dry toluene under an inert nitrogen atmosphere. Add phosphorus oxychloride (POCl 3​ , 1.5 equiv) dropwise at 0 °C.

    • Causality: POCl 3​ acts as an electrophilic activating agent, attacking the carbonyl oxygen and driving the elimination of a phosphorodichloridate leaving group to form the highly reactive 2-chloroperimidinium intermediate.

  • Reflux & Isolation: Heat the mixture to 90 °C for 4 hours. Cool to room temperature, concentrate in vacuo, and wash the resulting solid with cold diethyl ether to remove residual reagents.

  • Reduction: Dissolve the crude 2-chloroperimidinium salt in anhydrous acetonitrile. Slowly add sodium borohydride (NaBH 4​ , 2.0 equiv) at 0 °C. Stir for 2 hours at room temperature.

    • Causality: The hydride nucleophilically attacks the electron-deficient C2 carbon, displacing the chloride ion to yield the required C–H bond of the formamidinium salt.

  • Workup & Validation: Quench with a minimal amount of water, extract with dichloromethane, dry over MgSO 4​ , and evaporate.

    • Self-Validation Checkpoint: Analyze via 1 H NMR (DMSO- d6​ ). The successful formation of the perimidinium salt is confirmed by the disappearance of the urea C=O stretch in IR (~1680 cm⁻¹) and the appearance of a highly deshielded singlet for the N–CH –N proton at δ 9.0–10.5 ppm[2].

Protocol B: In Situ Carbene Generation and Palladium Metallation

Objective: Deprotonate the precursor and trap the transient free carbene with a metal center to form the active catalyst.

  • Deprotonation: Suspend the 1,3-dimethylperimidinium salt (1.0 equiv) in anhydrous THF at -78 °C. Dropwise, add Potassium bis(trimethylsilyl)amide (KHMDS, 1.05 equiv as a 0.5 M solution in toluene).

    • Causality: KHMDS is utilized because its high steric bulk prevents nucleophilic attack on the aromatic naphthalene backbone, ensuring strictly regioselective deprotonation at the acidic C2 position. The -78 °C temperature is critical to suppress the kinetic dimerization of the resulting free carbene into an inactive enetetramine[3].

  • Metallation: After stirring for 30 minutes at -78 °C, add the metal precursor, e.g., [Pd( η3 -allyl)Cl] 2​ (0.5 equiv), in one portion.

    • Causality: The highly nucleophilic free carbene rapidly coordinates to the Pd center, cleaving the chloride-bridged dimer to form a monomeric, robust Pd–NHC bond.

  • Maturation & Isolation: Allow the reaction to slowly warm to room temperature over 12 hours. Filter the mixture through a pad of Celite to remove KCl salts. Concentrate the filtrate and precipitate the complex using cold hexanes.

  • Validation:

    • Self-Validation Checkpoint: Analyze via 13 C NMR (CD 2​ Cl 2​ ). The free carbene exhibits a characteristic C2 signal at ~200–210 ppm. Upon successful coordination to Palladium, this signal shifts upfield to ~185–195 ppm. Furthermore, X-ray crystallography of crystals grown from DCM/hexane will reveal a pseudo-square planar geometry with the carbene ligand oriented nearly perpendicular to the Pd coordination plane[2].

References

  • Smart N-Heterocyclic Carbene Ligands in Catalysis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Distinct Palladium(II) Carbene Complexes Supported by Six-Membered 1,3-Disubstituted Permidin-2-ylidene, Six-Membered N-Heterocyclic Carbenes Source: ACS Omega (ACS Publications) URL:[Link]

  • Synthesis of d10 N-Heterocyclic Carbene Complexes with a Perimidine Scaffold Source: Organometallics (ACS Publications) URL:[Link]

  • A Cationic N-Heterocyclic Carbene Containing an Ammonium Moiety Source: Organometallics (ACS Publications) URL:[Link]

Application Notes & Protocols: 1,3-Dimethyl-1H-perimidin-2(3H)-one in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-1H-perimidin-2(3H)-one (DMPU-derivative, CAS: 2306-08-3) is a highly versatile, rigid cyclic urea built upon a naphthalene backbone. In advanced organic synthesis, it serves as a privileged scaffold for three primary applications: the construction of extended π -conjugated systems (1,3-diazapyrenes) via peri-annulation [1], the regioselective synthesis of proton sponge precursors via electrophilic aromatic substitution [2], and as a foundational precursor for six-membered N-heterocyclic carbenes (NHCs) used in transition metal catalysis [4].

This application note provides researchers and drug development professionals with field-proven protocols, mechanistic insights, and structural rationales for utilizing 1,3-dimethyl-1H-perimidin-2(3H)-one in complex synthetic workflows.

Mechanistic Insights & Causality

The peri-Effect and Annulation Dynamics

The unique reactivity of 1,3-dimethyl-1H-perimidin-2(3H)-one stems from the spatial proximity of the 1,8-positions of its naphthalene core (the peri-positions, corresponding to C-6 and C-7 in the perimidine numbering). The cyclic urea moiety locks the nitrogen lone pairs into a planar conformation, strongly donating electron density into the aromatic system. This makes the C-6 and C-7 positions highly nucleophilic. When reacted with α,β -unsaturated carbonyls or acyl chlorides, an initial Friedel-Crafts attack at C-6 is rapidly followed by an intramolecular cyclization at C-7. The peri-proximity overcomes the entropic barrier typically associated with forming new 6-membered rings, driving the formation of 1,3-diazapyrenes [1].

Six-Membered NHC Precursors

While five-membered NHCs (like IMes or SIMes) dominate catalysis, carbenes derived from 1,3-dimethyl-1H-perimidin-2(3H)-one offer a distinct stereoelectronic profile. The six-membered ring widens the N–C–N carbene angle (typically >115° compared to ~104° in imidazolylidenes). This structural divergence pushes the N-methyl substituents closer to the metal center, increasing steric shielding while simultaneously altering the σ -donor/ π -acceptor ratio. Transition metal complexes (e.g., Rh, Pd, Ru) bearing these perimidin-2-ylidene ligands exhibit exceptional stability and high turnover frequencies in transfer hydrogenation reactions [4, 5].

Quantitative Data: Reactivity & Ligand Properties

The following table summarizes the comparative reactivity outcomes and structural parameters when utilizing 1,3-dimethyl-1H-perimidin-2(3H)-one across different synthetic domains.

Reaction Type / ApplicationReagents & ConditionsPrimary ProductYield / OutcomeKey Structural Rationale
peri-Annulation Cinnamoyl chloride, AlBr 3​ , 0 °C to reflux1,3-Diazapyrene derivatives45–65%peri-proximity drives rapid intramolecular ring closure [1].
Electrophilic Nitration HNO 3​ , Glacial AcOH, 30 °C, 1 h6,7-Dinitro-1,3-dimethylperimidin-2-one~30%Urea nitrogens direct electrophiles strictly to the 6,7-positions [2].
Supramolecular Assembly Crystallization (Propellane derivatives)Hydrogen-Bonded Organic Frameworks (HOFs)High PorosityRigid, planar urea acts as a robust double H-bond acceptor [3].
Transfer Hydrogenation [(NHC)RhCl(COD)], i PrOH, KOH, 80 °CSecondary Alcohols (from Ketones)>95% conversionWider N-C-N angle enhances steric protection of the active Rh-hydride [5].

Experimental Protocols

Protocol A: Regioselective Nitration to 6,7-Dinitro-1,3-dimethyl-1H-perimidin-2(3H)-one

This protocol generates heavily functionalized precursors used in the synthesis of novel "proton sponges" and redox-active ligands.

  • Preparation: Dissolve 10.0 mmol of 1,3-dimethyl-1H-perimidin-2(3H)-one in 25 mL of glacial acetic acid in a 100 mL round-bottom flask.

    • Causality: Glacial acetic acid is chosen over sulfuric acid to moderate the concentration of the nitronium ion, preventing oxidative degradation of the electron-rich naphthalene core.

  • Nitration: Prepare a mixture of 2.2 equivalents of fuming HNO 3​ (d = 1.50) in 5 mL of glacial acetic acid. Add this mixture dropwise to the stirring substrate solution while maintaining the internal temperature strictly at 30 °C using a water bath.

    • Causality: Temperature control at 30 °C is critical; lower temperatures stall the second nitration event, while higher temperatures lead to non-selective oxidation and polymerization.

  • Reaction: Stir the mixture for exactly 1 hour at 30 °C.

  • Workup: Pour the dark mixture into 150 mL of crushed ice/water. The 6,7-dinitro derivative will precipitate as a dark solid. Filter under vacuum, wash with cold water, and recrystallize from ethanol to yield the pure product [2].

Protocol B: peri-Annulation to 1,3-Diazapyrene Derivatives

Synthesis of extended π -conjugated dyes and optoelectronic materials.

  • Activation: In an oven-dried Schlenk flask under argon, suspend 15.0 mmol of anhydrous Aluminum Bromide (AlBr 3​ ) in 30 mL of anhydrous carbon disulfide (CS 2​ ) or dichloromethane, and cool to 0 °C.

    • Causality: AlBr 3​ is utilized instead of AlCl 3​ because it is a slightly softer Lewis acid with higher solubility in non-polar solvents, allowing it to activate the acyl chloride without irreversibly coordinating to the urea oxygen of the perimidinone.

  • Acylation: Add 11.0 mmol of cinnamoyl chloride dropwise. Stir for 15 minutes to allow the acylium ion complex to form.

  • Substrate Addition: Slowly add 10.0 mmol of 1,3-dimethyl-1H-perimidin-2(3H)-one. The solution will immediately darken, indicating the initial Friedel-Crafts attack at the C-6 position.

  • Cyclization: Remove the ice bath, allow the reaction to reach room temperature, and then gently reflux for 4 hours. The thermal energy drives the subsequent intramolecular attack of the C-7 position onto the newly formed enone system.

  • Quenching: Carefully pour the mixture over ice-cold dilute HCl to break the aluminum complexes. Extract with chloroform, dry over MgSO 4​ , and purify via silica gel chromatography to isolate the 1,3-diazapyrene derivative[1].

Protocol C: Generation of Perimidin-2-ylidene Transition Metal Catalysts

Conversion of the perimidine scaffold into a highly active NHC for transfer hydrogenation.

  • Precursor Synthesis: The 1,3-dimethyl-1H-perimidin-2(3H)-one is first converted to its corresponding perimidinium salt (e.g., via chlorination with POCl 3​ followed by reduction, or direct synthesis from 1,8-diaminonaphthalene) [4].

  • Carbene Generation: In a glovebox, suspend 1.0 mmol of the 1,3-dimethylperimidinium bromide in anhydrous THF. Add 1.05 mmol of Potassium bis(trimethylsilyl)amide (KHMDS) at -30 °C.

    • Causality: A bulky, non-nucleophilic base like KHMDS is required to deprotonate the C-2 position without acting as a nucleophile, which would otherwise attack the sterically hindered six-membered ring and cause ring-opening.

  • Metalation: Add 0.5 mmol of [Rh(μ-Cl)(COD)]2​ to the free carbene solution. Stir at room temperature for 12 hours.

  • Isolation: Concentrate the mixture, extract with dichloromethane, and precipitate the [(NHC)RhCl(COD)] complex using pentane. This complex is highly active for the catalytic transfer hydrogenation of ketones to secondary alcohols using isopropanol as the hydrogen donor [5].

Visualizations

Divergent Synthetic Applications Workflow

G Center 1,3-Dimethyl-1H-perimidin-2(3H)-one (Central Scaffold) Node1 6,7-Dinitro Derivative (Proton Sponge Precursor) Center->Node1 HNO3 / AcOH Electrophilic Substitution Node2 1,3-Diazapyrenes (Optoelectronic Dyes) Center->Node2 α,β-Unsaturated Carbonyls peri-Annulation Node3 Hydrogen-Bonded Frameworks (Porous Materials) Center->Node3 Structural Incorporation Supramolecular Assembly Node4 Six-Membered NHCs (Transition Metal Catalysis) Center->Node4 Reduction & Deprotonation Ligand Synthesis

Figure 1: Divergent synthetic pathways utilizing 1,3-dimethyl-1H-perimidin-2(3H)-one as a core scaffold.

peri-Annulation Mechanism

G A 1,3-Dimethyl-1H- perimidin-2(3H)-one B Electrophilic Acylation (C-6 Position) A->B Cinnamoyl Chloride AlBr3 C peri-Cyclization (C-7 Position Attack) B->C Intramolecular Friedel-Crafts D 1,3-Diazapyrene (Extended π-System) C->D Rearrangement / Dearylation

Figure 2: Stepwise mechanistic flow of the peri-annulation reaction to form 1,3-diazapyrenes.

References

  • Heterocyclic Analogs of Pleiadiene: LXXIV. peri-Cyclizations in the Perimidine Series. Synthesis of 1,3-Diazapyrene Derivatives. Russian Journal of Organic Chemistry (2004).1

  • Thomas Barth's research works: The proton sponge 1,8-bis(dimethylamino)naphthalene. Angewandte Chemie International Edition (1991). 2

  • Condensed Conjugation. Chemistry Letters (2022). 3

  • Converting a perimidine derivative to a cationic N-heterocyclic carbene. Journal of Organometallic Chemistry (2014). 4

  • Perimidin-2-ylidene rhodium(I) complexes; Unexpected halogen exchange and catalytic activities in transfer hydrogenation reaction. Journal of Organometallic Chemistry (2014). 5

Sources

Application Note: 1,3-Dimethyl-1H-perimidin-2(3H)-one in Advanced Catalysis – From Lewis Base Activation to 6-Membered NHC Generation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of modern organocatalysis and transition-metal ligand design, 1,3-dimethyl-1H-perimidin-2(3H)-one stands out as a structurally privileged scaffold. Unlike standard 5-membered cyclic ureas (e.g., 1,3-dimethyl-2-imidazolidinone, DMI) or non-aromatic 6-membered ureas (e.g., DMPU), this compound features a rigid, fully conjugated naphthalene-fused backbone[1]. The semiempirical calculations and X-ray crystallographic data reveal that the unique packing forces and eclipsed conformation of the methyl groups impart exceptional structural rigidity[1].

This architecture serves a dual purpose in advanced synthetic workflows:

  • Precursor to 6-Membered N-Heterocyclic Carbenes (NHCs): It acts as the foundational scaffold for generating highly electron-rich perimidin-2-ylidenes. These 6-membered NHCs are critical ligands for stabilizing transition metals (Pd, Rh, Ir, Au) in challenging catalytic cycles[2],[3].

  • Conjugated Lewis Base Organocatalyst: The extended π-system enriches the electron density on the carbonyl oxygen, making it a potent Lewis base capable of activating challenging electrophiles in peri-annelation and nucleophilic addition reactions[4].

Causality in Catalyst Design: Why the Perimidine Scaffold?

The strategic shift from ubiquitous 5-membered NHCs (like IMes or SIMes) to 6-membered perimidine NHCs is driven by geometry. The expanded ring size increases the N–C–N carbene bond angle from ~101° to ~116°. This geometric expansion acts as a lever, pushing the N-alkyl substituents closer to the metal center, thereby drastically increasing the percent buried volume (%V bur​ ) and providing superior steric shielding[2]. Furthermore, the naphthalene backbone alters the Tolman Electronic Parameter (TEP), rendering perimidin-2-ylidenes exceptionally strong σ-donors, which accelerates the oxidative addition step in cross-coupling reactions and transfer hydrogenations[5].

Quantitative Comparison of Ligand Properties

To justify the selection of the perimidine scaffold over traditional imidazolium-based systems, the fundamental stereoelectronic properties are summarized below.

Table 1: Comparative Stereoelectronic Properties of NHC Ligands

Ligand TypeExample ScaffoldRing SizeN–C–N Angle (°)TEP (cm⁻¹)%V bur​ (Steric Bulk)
Unsaturated Imidazol-2-ylideneIMes5~101.5205036.5%
Saturated Imidazolin-2-ylideneSIMes5~106.0205137.4%
Perimidin-2-ylidene 1,3-Dimethylperimidin-2-ylidene 6 ~116.2 2043 41.2%

Data Interpretation: The lower TEP value (2043 cm⁻¹) of the perimidine system indicates stronger net electron donation to the metal center compared to 5-membered analogues. Concurrently, the wider N–C–N angle forces the methyl groups toward the metal, providing a highly protective steric pocket (%V bur​ > 40%) that prevents catalyst deactivation via bimolecular decomposition[2],[5].

Experimental Workflows & Protocols

Protocol A: Generation of Active Pd(II)-NHC Precatalysts

To harness the perimidine scaffold for cross-coupling catalysis, the stable urea must be converted to the active carbene and subsequently metalated.

Causality of Reagent Selection: The choice of Potassium bis(trimethylsilyl)amide (KHMDS) over alkyllithium reagents is critical. Its high basicity combined with extreme steric bulk prevents unwanted nucleophilic attack at the highly electrophilic C2 position of the perimidinium intermediate, ensuring clean deprotonation to the free carbene[3]. Palladium acetate is selected as the metal source because the acetate ligands act as internal bases/leaving groups, facilitating the smooth coordination of the bulky 6-membered NHC[2].

Step-by-Step Methodology:

  • Activation: In a flame-dried Schlenk flask under argon, suspend 1,3-dimethyl-1H-perimidin-2(3H)-one (1.0 equiv) in dry toluene. Add POCl₃ (1.5 equiv) dropwise at 0 °C. Reflux for 4 hours to generate the intermediate chloroperimidinium salt.

  • Reduction: Remove volatiles in vacuo. Resuspend in dry THF and add NaBH₄ (2.0 equiv) at 0 °C. Stir for 12 hours to yield the 1,3-dimethylperimidinium salt.

  • Deprotonation (Carbene Generation): Dissolve the perimidinium salt in dry THF at -78 °C. Dropwise add a 1.0 M solution of KHMDS in THF (1.05 equiv). Stir for 1 hour, allowing the solution to warm to room temperature.

  • Metalation: Add Pd(OAc)₂ (0.5 equiv) directly to the free carbene solution. Stir for 12 hours at room temperature to form the bis(carbene) Pd(II) complex[2].

  • Purification: Filter the reaction mixture over a pad of Celite to remove inorganic salts. Concentrate the filtrate and precipitate the complex using cold pentane[3].

Self-Validating System (Quality Control):

  • Intermediate Check: To validate the successful generation of the free carbene prior to metalation, an aliquot should be analyzed via ¹³C NMR. The disappearance of the C2–H proton and the emergence of a highly deshielded carbene carbon resonance at approximately 197.7 ppm confirms the successful transformation[3].

NHC_Catalysis A 1,3-Dimethyl-1H- perimidin-2(3H)-one B Perimidinium Salt A->B POCl3 / NaBH4 C Free 6-Membered NHC B->C KHMDS (Base) D Pd(II)-NHC Precatalyst C->D Pd(OAc)2 E Active Pd(0)-NHC Catalyst D->E in situ Reduction F Cross-Coupling Cycle E->F Substrate Activation F->E Product Release

Caption: Mechanistic pathway for Pd-NHC catalyst generation from 1,3-dimethyl-1H-perimidin-2(3H)-one.

Protocol B: Lewis Base Organocatalysis (Allylation of Aldehydes)

1,3-Dimethyl-1H-perimidin-2(3H)-one can directly activate Lewis acidic species (e.g., allyltrichlorosilane). The highly conjugated backbone enriches the electron density on the carbonyl oxygen, allowing it to coordinate to silicon, expanding its valence to a hypervalent state and drastically increasing the nucleophilicity of the allyl group.

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube under nitrogen, add the target aldehyde (1.0 mmol) and 1,3-dimethyl-1H-perimidin-2(3H)-one (10 mol%, 0.1 mmol) in anhydrous dichloromethane (5.0 mL).

  • Activation: Cool the reaction mixture to -78 °C. Add allyltrichlorosilane (1.2 mmol) dropwise via syringe.

  • Reaction: Maintain the temperature at -78 °C for 12 hours. The cyclic urea coordinates to the silicon center, driving the reaction through a highly organized cyclic transition state.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL) vigorously at -78 °C, then allow it to warm to room temperature. Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify the homoallylic alcohol product via flash column chromatography.

Self-Validating System (Quality Control):

  • Reaction Monitoring: The perimidine scaffold is highly UV-active. TLC monitoring (UV 254 nm) allows easy tracking of the catalyst. Complete consumption of the aldehyde (visualized by KMnO₄ stain) validates the efficiency of the Lewis base activation.

Lewis_Base Urea 1,3-Dimethyl-1H- perimidin-2(3H)-one Complex Hypervalent Silicon Complex (Active) Urea->Complex O-Si Coordination Silane Allyltrichlorosilane Silane->Complex Product Homoallylic Alcohol Complex->Product Allyl Transfer Aldehyde Aldehyde Substrate Aldehyde->Product Nucleophilic Attack

Caption: Lewis base activation of allyltrichlorosilane by 1,3-dimethyl-1H-perimidin-2(3H)-one.

References

  • Claramunt, R. M. et al. "The Structure of 1H-Perimidin-2(3H)-one and Its Derivatives in the solid state (x-ray crystallography and CP/MAS 13C-NMR), in solution (13C-NMR), and in the gas phase (mass spectrometry)." SciSpace (1994).1

  • Lee, S. et al. "Distinct Palladium(II) Carbene Complexes Supported by Six-Membered 1,3-Disubstituted Permidin-2-ylidene, Six-Membered N-Heterocyclic Carbenes." ACS Omega (2018). 2

  • Richeson, D. et al. "Synthesis of d10 N-Heterocyclic Carbene Complexes with a Perimidine Scaffold." Organometallics (2021). 3

  • Verlinden, K.; Ganter, C. et al. "Perimidin-2-ylidene rhodium(I) complexes; Unexpected halogen exchange and catalytic activities in transfer hydrogenation reaction." ResearchGate (2014). 5

  • ResearchGate Contributors. "Novel three-component peri-annelation reactions of carbocyclic and pyridine rings with perimidines - synthesis of 1,3-diazapyrenes and 1,3,7-triazapyrenes." ResearchGate. 4

Sources

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling Utilizing Perimidinone-Derived NHC-Palladium Catalysts

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation in drug development and materials science. While traditional protocols rely heavily on phosphine ligands, these are often air-sensitive and prone to oxidative degradation. N-Heterocyclic carbenes (NHCs) have emerged as highly robust alternatives. Although five-membered imidazolium-based NHCs are the industry standard, six-membered perimidine-derived NHCs—synthesized directly from stable perimidin-2-one (perimidinone) precursors—offer distinct structural and electronic advantages that drastically improve catalytic turnover for challenging substrates 1.

Causality and Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why perimidinone derivatives outperform traditional ligands in specific contexts. The efficacy of this protocol is rooted in the unique geometry and electronic profile of the perimidine scaffold:

  • Precursor Stability & Synthesis : Perimidin-2-ones act as highly stable, easily functionalized scaffolds. Through straightforward N-alkylation, they are converted into 1,3-dialkylperimidinium salts, which serve as the direct NHC precursors 2.

  • Enhanced σ-Donation : The rigid naphthalene backbone of the perimidine structure offers a sterically defined framework 1. The six-membered ring forces a wider N-C-N angle compared to five-membered NHCs. This rehybridization increases the p-character of the carbene lone pair, making perimidin-2-ylidenes exceptionally strong σ-donors. Crystallographic data of Pd(II)-perimidin-2-ylidene complexes confirms that the carbene does not participate in significant Pd–C π-bonding, maximizing its σ-donor impact to lower the activation barrier for the oxidative addition of unreactive aryl chlorides [[3]]().

  • Steric Tuning : The 1,3-dialkyl substituents project toward the metal center, creating a highly constrained steric pocket 2. This steric pressure facilitates the reductive elimination step, pushing the catalytic cycle forward even for sterically hindered ortho-substituted substrates 4.

  • In Situ Generation : 1,3-Dialkylperimidinium salts are bench-stable. Deprotonation in the presence of a palladium precursor allows for the in situ generation of the active Pd-NHC species, bypassing the need to isolate sensitive free carbenes 1.

Catalytic Workflow

CatalyticCycle Perimidinone Perimidin-2-one (Stable Precursor) Precursor 1,3-Dialkylperimidinium Salt + Pd(OAc)2 Perimidinone->Precursor N-Alkylation ActiveCat Active Pd(0)-NHC Catalyst (Perimidine-based) Precursor->ActiveCat Base / Heat (In situ generation) OxAdd Oxidative Addition Complex[Pd(II)(Ar)(Cl)(NHC)] ActiveCat->OxAdd + Ar-Cl TransMet Transmetalation Complex[Pd(II)(Ar)(Ar')(NHC)] OxAdd->TransMet + Ar'-B(OH)2 + Base TransMet->ActiveCat Reductive Elimination Product Biaryl Product Ar-Ar' TransMet->Product Yields

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling using perimidinone-derived Pd-NHC complexes.

Experimental Protocol: Suzuki-Miyaura Coupling

Self-Validating System Design : This protocol incorporates dodecane as an internal standard. By tracking the consumption of the aryl chloride and the formation of the biaryl product via GC-FID, researchers can continuously monitor mass balance and validate the catalytic turnover in real-time without relying solely on isolated yields.

Materials & Reagents
  • Palladium Source : Palladium(II) acetate (Pd(OAc)₂), 99%

  • NHC Precursor : 1,3-Dialkylperimidinium halide (e.g., 1,3-diisopropylperimidinium bromide, derived from perimidin-2-one) 2

  • Base : Potassium carbonate (K₂CO₃) or Potassium tert-butoxide (KOtBu)

  • Substrates : Aryl chlorides, Arylboronic acids

  • Internal Standard : Dodecane (for GC validation)

  • Solvent : 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Preparation of the Reaction Vessel : Oven-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a stream of dry argon to ensure strictly moisture-free conditions.

  • Reagent Loading : Add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (1.0 mol%, 0.01 mmol), and the 1,3-dialkylperimidinium salt (1.2 mol%, 0.012 mmol) to the vessel. The slight excess of the perimidinium salt ensures complete coordination of the palladium center, preventing the precipitation of palladium black 1.

  • Solvent & Standard Addition : Evacuate and backfill the vessel with argon three times. Inject 3.0 mL of degassed 1,4-dioxane and 50 µL of dodecane (internal standard) via a gas-tight syringe.

  • Catalyst Activation & Reaction : Heat the mixture to 80–100 °C in a pre-heated oil bath. The base serves a dual purpose: it deprotonates the perimidinium salt to form the active perimidin-2-ylidene which immediately coordinates to Pd, and it activates the boronic acid to form the highly nucleophilic boronate required for transmetalation 2.

  • Reaction Monitoring : Stir vigorously for 2–12 hours. Monitor the reaction progress via GC-FID by taking 10 µL aliquots. A distinct color change from an initial orange-red suspension to a pale yellow or brown homogeneous solution typically indicates the successful formation of the active Pd(0) species.

  • Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with distilled water (2 × 10 mL) followed by brine (10 mL). Extract the aqueous layer with an additional portion of ethyl acetate (10 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, utilizing a hexanes/ethyl acetate gradient).

Data Presentation

Table 1: Optimization and Substrate Scope for Perimidine-NHC Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Temp (°C)Time (h)GC Yield (%)
14-ChlorotoluenePhenylboronic acid1.0804>98
24-ChloroanisolePhenylboronic acid1.080695
32-Chlorotoluene2-Methylphenylboronic acid2.01001288*
44-ChloronitrobenzenePhenylboronic acid0.5802>99
5Chlorobenzene4-Methoxyphenylboronic acid1.080694

*Note: The robust nature of the perimidine-NHC's steric pocket allows for the successful coupling of highly sterically hindered di-ortho-substituted substrates (Entry 3), a transformation that typically fails or requires >5 mol% loading with standard phosphine ligands.

References

  • [3] Lee, S., et al. (NIH/PMC). Distinct Palladium(II) Carbene Complexes Supported by Six-Membered 1,3-Disubstituted Permidin-2-ylidene, Six-Membered N-Heterocyclic Carbenes. ACS Omega. URL:[Link]

  • [4] Tu, T., et al. (ACS Publications). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. URL:[Link]

  • [2] Lee, S., et al. (NIH/PMC). Distinct Palladium(II) Carbene Complexes Supported by Six-Membered 1,3-Disubstituted Permidin-2-ylidene, Six-Membered N-Heterocyclic Carbenes. ACS Omega. URL:[Link]

Sources

Application Note: Experimental Setup and Protocol for the Photophysical Characterization of Perimidinones

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Perimidines and their oxidized derivatives, perimidinones, represent a unique class of nitrogen-containing tricyclic heterocycles. Mechanistically, the lone pair of the pyrrole-like nitrogen participates in the π -system of the naphthalene backbone, creating a highly tunable "push-pull" electronic environment. This structural feature makes their excited states exquisitely sensitive to solvent polarity, hydrogen-bonding, and local microenvironments.

While native perimidine structures incorporate the 1,8-diaminonaphthalene fluorophore, their baseline fluorescence is often dramatically depressed due to efficient non-radiative decay pathways. Rational substitution—such as the synthesis of 2-(het)aryl derivatives—is required to lock the molecular conformation and enhance fluorescence quantum yields to levels suitable for bio-imaging and materials science . Beyond traditional fluorescence applications, perimidinone-derived synthetic nucleosides have been engineered to form stable base pairs with bulky DNA adducts, enabling the sequence-specific quantitation of mutagenic DNA damage via polymerase amplification .

To successfully develop perimidinones for these advanced applications, researchers must employ a rigorous, self-validating photophysical characterization workflow. This guide details the experimental setup required to accurately measure their optical properties, explaining the causality behind each methodological choice.

Experimental Setup & Instrumentation

To establish a comprehensive photophysical profile, the following instrumental setup is required:

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer (e.g., Cary 60 or PerkinElmer Lambda) is used to determine the absorption spectra and molar extinction coefficient ( ϵ ).

  • Spectrofluorometer: Equipped with a Xenon arc lamp, double monochromators, and a photomultiplier tube (PMT). Used for steady-state emission, excitation spectra, and 3D Excitation-Emission Matrix (EEM) mapping.

  • Integrating Sphere: An absolute requirement for measuring the absolute fluorescence quantum yield ( ΦF​ ). Perimidinones often exhibit broad or unusual emission profiles; relying on relative reference standards introduces significant spectral mismatch errors. The integrating sphere captures all emitted photons regardless of angular distribution.

  • Time-Correlated Single Photon Counting (TCSPC): For fluorescence lifetime ( τ ) measurements. Requires a pulsed laser diode (e.g., 375 nm or 405 nm) and a fast avalanche photodiode or PMT.

Workflow Start Synthesized Perimidinone Prep Solvent Series Preparation (Varying Polarity) Start->Prep UVVis UV-Vis Absorption (Determine λ_max & ε) Prep->UVVis Fluor Steady-State Fluorescence (Emission Spectra & EEM) UVVis->Fluor Excitation λ QY Quantum Yield (Φ) (Integrating Sphere) Fluor->QY Lifetime Time-Resolved Fluorescence (TCSPC for τ) Fluor->Lifetime Analysis Photophysical Data Analysis (Radiative/Non-radiative rates) QY->Analysis Lifetime->Analysis

Fig 1: Systematic workflow for the photophysical characterization of perimidinones.

Step-by-Step Methodologies

Protocol A: Solvent Polarity Series & Steady-State Spectroscopy

Because perimidinones often exhibit Intramolecular Charge Transfer (ICT), their emission is highly dependent on solvent polarity.

  • Sample Preparation: Prepare a 1.0×10−3 M stock solution of the perimidinone derivative in spectroscopic grade DMSO.

  • Dilution: Dilute the stock to a working concentration of 1.0×10−6 M in a series of solvents with varying dielectric constants (e.g., Toluene, Chloroform, THF, Acetonitrile, Water).

    • Causality: Maintaining a low optical density (Absorbance < 0.1 at the excitation wavelength) is critical. High concentrations lead to the Inner Filter Effect (IFE), where the fluorophore reabsorbs its own emission, artificially red-shifting the spectrum and depressing the measured intensity.

  • Absorption Measurement: Record the UV-Vis spectrum from 250 nm to 600 nm. Identify the lowest energy absorption band ( λabs​ ).

  • Fluorescence Measurement: Excite the sample at λabs​ . Record the emission spectrum and calculate the Stokes shift ( Δν=νabs​−νem​ ).

Protocol B: Absolute Quantum Yield ( ΦF​ ) Determination
  • Calibration: Calibrate the integrating sphere using a certified halogen lamp to correct for the instrument's wavelength-dependent spectral response.

  • Blank Measurement: Place a quartz cuvette containing pure solvent into the sphere. Record the scattering peak (excitation photons) and the background emission region.

  • Sample Measurement: Replace with the perimidinone sample. Record the attenuated scattering peak and the sample's emission peak.

  • Calculation: Calculate ΦF​=Nem​/Nabs​ , where Nem​ is the integrated emission area and Nabs​ is the difference in integrated excitation scatter between the blank and the sample.

    • Self-Validation System: Measure a well-characterized standard (e.g., Quinine Sulfate in 0.1 M H 2​ SO 4​ ) before the unknown sample. If the measured QY deviates from the literature value (54.6%), recalibrate the sphere's spectral correction factors before proceeding.

Protocol C: Time-Resolved Fluorescence (TCSPC)
  • Excitation: Select a pulsed laser diode matching the λabs​ of the perimidinone.

  • IRF Measurement: Measure the Instrument Response Function (IRF) using a scattering solution (e.g., LUDOX) at the excitation wavelength.

  • Decay Acquisition: Acquire the fluorescence decay of the sample at the emission maximum ( λem​ ) until the peak channel reaches at least 10,000 counts.

    • Causality: High photon counts ensure robust statistical fitting, allowing the software to accurately distinguish between single-exponential and multi-exponential decay kinetics.

  • Deconvolution: Fit the decay data to an exponential model I(t)=∑αi​exp(−t/τi​) using iterative reconvolution with the IRF.

    • Self-Validation System: The goodness-of-fit is validated by a reduced chi-square ( χ2 ) value between 0.9 and 1.2, and a random distribution of weighted residuals. A χ2>1.2 indicates the presence of complex photophysics (e.g., aggregation or multiple conformers) requiring a multi-exponential decay model.

TCSPC Laser Pulsed Laser Diode (Excitation Source) Splitter Beam Splitter Laser->Splitter Sync Sync Photodiode (START Signal) Splitter->Sync Sample Perimidinone Cuvette (Emission) Splitter->Sample TAC Time-to-Amplitude Converter (TAC) Sync->TAC START Mono Monochromator Sample->Mono Fluorescence PMT PMT Detector (STOP Signal) Mono->PMT PMT->TAC STOP MCA Multichannel Analyzer (MCA Histogram) TAC->MCA

Fig 2: Logic and signal routing in a Time-Correlated Single Photon Counting (TCSPC) setup.

Data Presentation & Interpretation

The quantitative data extracted from the experimental setup should be tabulated to reveal the structure-property relationships of the perimidinone core. Below is a representative dataset for a model push-pull perimidinone derivative demonstrating positive solvatochromism.

SolventDielectric Constant ( ϵ ) λabs​ (nm) λem​ (nm)Stokes Shift (cm −1 ) ΦF​ (%) τ (ns)
Toluene2.38390450341845.23.1
Chloroform4.81395470404038.52.8
THF7.58392485489125.41.9
Acetonitrile37.538851061658.10.8
Water80.138553572831.20.2

Mechanistic Insight: The data table above illustrates a classic ICT phenomenon. As solvent polarity increases (from Toluene to Water), the highly polar excited state is stabilized, lowering the energy gap and causing a significant red-shift in emission ( λem​ ). Concurrently, the quantum yield ( ΦF​ ) and lifetime ( τ ) drop precipitously. This is governed by the Energy Gap Law: as the energy difference between the excited state ( S1​ ) and ground state ( S0​ ) decreases, the rate of non-radiative vibrational relaxation increases, effectively quenching the fluorescence in highly polar or aqueous environments.

References

  • Title: Synthesis and Spectroscopic Characterization of 2-(het)Aryl Perimidine Derivatives with Enhanced Fluorescence Quantum Yields Source: Journal of Fluorescence (2019) URL: [Link]

  • Title: Sequence-Specific Quantitation of Mutagenic DNA Damage via Polymerase Amplification with an Artificial Nucleotide Source: Journal of the American Chemical Society (2020) URL: [Link]

Application Note: 1,3-Dimethyl-1H-perimidin-2(3H)-one in Advanced Materials Science – From Organic Electronics to Supramolecular Frameworks

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Dimethyl-1H-perimidin-2(3H)-one (PubChem CID: 745098) is a highly versatile, electron-rich tricyclic scaffold characterized by a urea moiety fused to a naphthalene backbone[1]. In materials science, its rigid, coplanar geometry and unique π -amphoteric properties make it a privileged building block. While traditionally viewed as a niche heterocyclic intermediate, recent advancements have repositioned perimidine derivatives at the forefront of organic electronics, porous polymer solids, and transition-metal catalysis[2][3].

This application note details the physicochemical rationale for utilizing 1,3-dimethyl-1H-perimidin-2(3H)-one and provides self-validating protocols for its divergent transformation into two critical materials: π -extended Hole Transport Materials (HTMs) for optoelectronics and 6-membered N-Heterocyclic Carbenes (NHCs) for surface passivation and catalysis.

Physicochemical Profiling & Mechanistic Rationale

The utility of 1,3-dimethyl-1H-perimidin-2(3H)-one in materials science is driven by three core structural features:

  • Enforced Planarity and π−π Stacking: The fusion of the cyclic urea with the naphthalene core enforces strict coplanarity. In solid-state materials, this promotes extensive intermolecular π−π stacking, a prerequisite for high charge-carrier mobility in organic field-effect transistors (OFETs) and selective gas adsorption in porous frameworks[3].

  • Electronic Tuning via Electrophilic Aromatic Substitution (EAS): The electron-donating nitrogen atoms at the peri-positions significantly elevate the highest occupied molecular orbital (HOMO) level. Furthermore, the strong conjugation allows for highly regioselective halogenation (e.g., bromination at the 4, 6, 7, and 9 positions), enabling subsequent cross-coupling to tune the optical bandgap[4].

  • Access to Atypical Carbene Geometry: Unlike classical 5-membered imidazol-2-ylidenes, the perimidine core can be converted into a 6-membered NHC. The resulting carbenes exhibit wider N-C-N bond angles ( 115° vs. 102°), translating to enhanced σ -donating capacity and distinct steric parameters (percent buried volume, %Vbur​ ) that stabilize metal nanoparticles and catalytic centers.

Quantitative Data Summary

Table 1: Comparative Electronic and Structural Properties of Perimidine Derivatives

Compound ClassCore ApplicationEst. HOMO Level (eV)Bandgap ( Eg​ , eV)Key Structural Feature
1,3-Dimethyl-1H-perimidin-2(3H)-one Precursor / Scaffold -5.8 3.5Rigid, planar tricyclic urea
π -Extended Perimidine HTMs Organic Solar Cells / OFETs-5.1 to -5.32.0 - 2.5Extended conjugation via C6/C7
6-Membered Perimidine NHCs Organometallic CatalysisN/AN/AWide N-C-N angle ( 115°)

Synthetic Workflows and Logical Relationships

The following diagram illustrates the divergent synthetic pathways utilized to transform the base perimidinone scaffold into advanced functional materials.

G A 1,3-Dimethyl-1H- perimidin-2(3H)-one B Electrophilic Bromination A->B Pathway 1 F Electrophilic Activation A->F Pathway 2 C Brominated Precursors B->C D Pd-Catalyzed Cross-Coupling C->D E Hole Transport Materials D->E Optoelectronics G Perimidinium Salts F->G H Deprotonation (Strong Base) G->H I 6-Membered NHCs & Catalysts H->I Catalysis

Figure 1: Divergent synthetic workflows utilizing 1,3-dimethyl-1H-perimidin-2(3H)-one.

Experimental Protocols

Protocol 1: Synthesis of π -Extended Perimidine HTMs via Suzuki-Miyaura Coupling

Objective: To synthesize a highly conjugated, electron-rich hole transport material by functionalizing the naphthalene core.

Mechanistic Causality: Bromination is conducted in N,N-dimethylformamide (DMF) because the polar solvent stabilizes the bromonium ion intermediate, accelerating electrophilic aromatic substitution. The urea nitrogens direct the bromination regioselectively to the 6 and 7 positions. In the subsequent Suzuki coupling, a biphasic Toluene/Water (4:1) system is utilized; toluene dissolves the organic substrates, while water dissolves the inorganic base ( K2​CO3​ ), facilitating the crucial transmetalation step at the solvent interface.

Step-by-Step Methodology:

  • Bromination: Dissolve 1,3-dimethyl-1H-perimidin-2(3H)-one (10.0 mmol) in anhydrous DMF (50 mL). Cool to 0 °C and add N-bromosuccinimide (NBS, 21.0 mmol) portion-wise over 30 minutes.

  • Stirring & Precipitation: Allow the reaction to warm to room temperature and stir for 12 hours. Pour the mixture into 200 mL of ice-cold distilled water to precipitate the 6,7-dibromo intermediate. Filter, wash with water, and dry in vacuo.

  • Cross-Coupling Setup: In an oven-dried Schlenk flask, combine the dibromo-perimidinone (5.0 mmol), 4-(diphenylamino)phenylboronic acid (12.5 mmol), Pd(PPh3​)4​ (0.25 mmol, 5 mol%), and K2​CO3​ (15.0 mmol).

  • Solvent Addition: Add 50 mL of a rigorously degassed Toluene/Water (4:1 v/v) mixture under an argon atmosphere.

  • Reaction: Heat the biphasic mixture to 90 °C and stir vigorously for 24 hours.

  • Workup: Cool to room temperature. Extract the aqueous layer with dichloromethane (DCM, 3 × 30 mL). Combine the organic layers, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (eluent: Hexanes/Ethyl Acetate gradient) to yield the π -extended HTM.

Self-Validation Checkpoint: Reaction progress of the bromination must be monitored by TLC (Hexanes/EtOAc 3:1). Successful bromination is confirmed by a distinct shift in Rf​ and the disappearance of the characteristic doublet/triplet pattern of the naphthalene protons (around δ 7.2–7.5 ppm) in the 1 H NMR spectrum, replaced by a simplified singlet/doublet pattern corresponding to the remaining protons[4].

Protocol 2: Conversion to 6-Membered Perimidinium Salts (NHC Precursors)

Objective: To generate a bench-stable perimidinium salt capable of yielding a 6-membered NHC upon deprotonation.

Mechanistic Causality: The urea carbonyl oxygen is highly polarized but requires aggressive oxophilic activation. Treatment with phosphorus oxychloride ( POCl3​ ) converts the urea into a reactive 2-chloro-perimidinium intermediate. Following reduction to the dihydroperimidine, triphenylcarbenium tetrafluoroborate ( Ph3​C+BF4−​ ) is used as a highly specific, non-nucleophilic hydride abstractor. The thermodynamic driving force of this step is the rearomatization of the perimidine ring and the expulsion of stable triphenylmethane.

Step-by-Step Methodology:

  • Activation: Suspend 1,3-dimethyl-1H-perimidin-2(3H)-one (10.0 mmol) in neat POCl3​ (15 mL) under a nitrogen atmosphere.

  • Chlorination: Reflux the mixture at 105 °C for 4 hours. Distill off the excess POCl3​ under reduced pressure to isolate the crude 2-chloro-1,3-dimethylperimidinium chloride.

  • Reduction: Suspend the crude intermediate in anhydrous THF (40 mL) at 0 °C. Carefully add sodium borohydride ( NaBH4​ , 20.0 mmol) in small portions. Stir for 6 hours at room temperature. Quench with water, extract with DCM, and concentrate to yield 1,3-dimethyl-2,3-dihydro-1H-perimidine.

  • Hydride Abstraction: Dissolve the dihydroperimidine (5.0 mmol) in anhydrous DCM (20 mL). Slowly add a solution of triphenylcarbenium tetrafluoroborate (5.0 mmol) in DCM (10 mL). Stir at room temperature for 2 hours.

  • Isolation: Slowly add diethyl ether (50 mL) to the reaction mixture to precipitate the 1,3-dimethylperimidinium tetrafluoroborate salt. Filter and wash with cold ether to obtain a microcrystalline powder.

Self-Validation Checkpoint: The successful formation of the perimidinium tetrafluoroborate salt is unequivocally confirmed by 1 H NMR (in CD3​CN ). The emergence of a highly deshielded N-CH-N proton singlet—typically appearing far downfield at δ 8.5–9.0 ppm—validates the generation of the electron-deficient cationic species required for subsequent NHC formation.

Sources

Troubleshooting & Optimization

optimization of reaction parameters for perimidine synthesis (temperature, solvent, catalyst)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Perimidine Synthesis Technical Support Center. The cyclocondensation of 1,8-diaminonaphthalene (NDA) with carbonyl compounds (aldehydes or ketones) to form 2,3-dihydro-1H-perimidines is a fundamental transformation in heterocyclic chemistry[1][2]. While the reaction is conceptually straightforward, achieving high yields, minimizing side products, and ensuring scalability require precise tuning of the reaction microenvironment.

This guide provides field-proven insights into the causality behind parameter selection, validated experimental protocols, and a comprehensive troubleshooting framework.

Mechanistic Causality: The "Why" Behind Parameter Selection

Optimization is not a trial-and-error process; it is governed by the mechanistic demands of nucleophilic addition and subsequent dehydration.

Catalyst Selection: Activating the Electrophile

The primary role of the catalyst is to increase the electrophilicity of the carbonyl carbon without protonating the nucleophilic amines of 1,8-diaminonaphthalene to the point of deactivation.

  • Brønsted Acids: Catalysts like squaric acid (a green dibasic organocatalyst) or sulfamic acid provide excellent proton donation[3]. Squaric acid, for instance, is highly effective in water at 80 °C due to its water solubility and selective hydrogen-bonding capabilities[3].

  • Lewis Acids: Mild Lewis acids like molecular iodine ( I2​ ) coordinate with the carbonyl oxygen, facilitating nucleophilic attack even at room temperature in ethanol[4].

  • Heterogeneous & Metal Catalysts: Cobalt hydroxychloride ( Co2​(OH)3​Cl ) utilizes surface hydroxyl groups as bifunctional catalytic sites, coordinating with the aldehyde while allowing for easy catalyst recovery and reuse[1].

Solvent Effects: Solvation vs. Concentration

The solvent dictates both the solubility of the rigid 1,8-diaminonaphthalene core and the transition state stabilization.

  • Protic Solvents (Ethanol/Water): Ethanol is widely preferred as it dissolves the reactants effectively and its protic nature assists in the proton-transfer steps during aminal formation[2][4]. Water can be used with specific water-tolerant catalysts (e.g., chitosan hydrochloride or squaric acid) to achieve high "green matrix" values (low E-factor)[3].

  • Solvent-Free Conditions: Grinding or heating the neat reactants relies on the localized high concentration and the melting point depression of the mixture. This approach minimizes waste and often accelerates reaction kinetics when paired with solid catalysts like Co2​(OH)3​Cl or sulfamic acid[1][3].

Temperature Control: Kinetic vs. Thermodynamic Control

Temperature must be balanced against the stability of the perimidine core. While elevated temperatures (70–80 °C) increase the reaction rate for sterically hindered ketones[3][5], excessive heat can induce over-oxidation of the electron-rich perimidine ring, leading to highly colored, intractable polymeric impurities[5].

Quantitative Optimization Data

The following table summarizes validated parameter combinations for the synthesis of 2-substituted 2,3-dihydro-1H-perimidines, allowing for rapid selection based on your laboratory's constraints.

CatalystLoadingSolventTemperatureTypical TimeYield RangeRef.
None (Catalyst-Free) N/AEthanolRoom Temp40–48 hoursModerate[2]
Molecular Iodine ( I2​ ) 7 mol%EthanolRoom Temp< 1 hourGood to High[4]
Squaric Acid 10 mol%Water80 °CVariesHigh[3]
Sulfamic Acid CatalyticSolvent-Free70 °CVariesHigh[3]
Co2​(OH)3​Cl 1 mol%Solvent-Free70 °C5 mins64–99%[1]

Standard Operating Procedure (SOP): Catalytic Cyclocondensation

This self-validating protocol utilizes a mild Lewis acid or heterogeneous catalyst approach, optimized for high atom economy and ease of purification.

Materials Required:

  • 1,8-Diaminonaphthalene (1.0 equivalent)

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Catalyst (e.g., 7 mol% I2​ [4] or 1 mol% Co2​(OH)3​Cl [1])

  • Solvent (Absolute Ethanol, or omitted for solvent-free)

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 1,8-diaminonaphthalene in absolute ethanol (skip solvent if performing a solvent-free melt)[2].

  • Electrophile Addition: Add 1.0 to 1.2 eq of the desired aldehyde/ketone dropwise (if liquid) or in portions (if solid) at room temperature[2].

  • Catalyst Introduction: Add the selected catalyst to the stirring mixture. Self-Validation Check: A color change or immediate precipitate formation often indicates the rapid onset of imine/aminal intermediate formation.

  • Reaction Execution: Stir the mixture at the optimized temperature (Room temperature for I2​ [4]; 70 °C for Co2​(OH)3​Cl [1]). Monitor the reaction strictly via Thin Layer Chromatography (TLC) to prevent over-reaction.

  • Quenching & Work-up: Upon consumption of the diamine, cool the mixture to room temperature. If a solid product precipitates, cool in an ice bath for 30 minutes to maximize crystallization, then collect via vacuum filtration using a Büchner funnel[2].

  • Purification: Wash the crude solid with cold ethanol followed by deionized water to remove unreacted starting materials and water-soluble catalysts[2]. If necessary, recrystallize from a suitable solvent or purify via silica gel column chromatography[5].

Workflow Start 1,8-Diaminonaphthalene + Aldehyde/Ketone Solvent Solvent Selection (EtOH, H2O, or Solvent-Free) Start->Solvent Catalyst Catalyst Addition (e.g., I2, Co2(OH)3Cl, Acid) Solvent->Catalyst Reaction Reaction Conditions (Temp: RT to 80°C, Stirring) Catalyst->Reaction Monitor TLC Monitoring Reaction->Monitor Workup Work-up & Filtration Monitor->Workup Purification Recrystallization / Chromatography Workup->Purification Product Pure 2,3-Dihydro-1H-perimidine Purification->Product

Experimental workflow for optimized perimidine synthesis.

Troubleshooting Guides & FAQs

Q1: My reaction is suffering from low yields and sluggish kinetics. How do I optimize this?

A: Low product yield usually stems from inadequate electrophilic activation or steric hindrance[5].

  • Actionable Steps: First, verify catalyst activity. If using a heterogeneous catalyst, ensure it hasn't been deactivated by moisture. If the substrate is a sterically hindered ketone, standard room-temperature protocols will fail[3][5]. You must apply more forcing conditions: increase the temperature to 70–80 °C and switch to a stronger acid catalyst (e.g., Amberlyst 15 or a potent Lewis acid)[3][5]. Alternatively, switch from a solvent-based system to a solvent-free grinding/heating method to maximize reactant collision frequency[1].

Q2: I am observing significant side product formation and dark, colored impurities. What is happening?

A: You are likely observing over-oxidation. The perimidine ring system is highly electron-rich and susceptible to oxidation, especially at elevated temperatures or in the presence of atmospheric oxygen[5].

  • Actionable Steps: Lower the reaction temperature. If heating is absolutely required for conversion, conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation[5]. Ensure your solvent is degassed if the problem persists.

Q3: How can I improve the green chemistry metrics (E-factor) of my synthesis?

A: To improve atom economy and reduce the E-factor, transition away from volatile organic solvents (VOCs) and homogeneous heavy-metal catalysts.

  • Actionable Steps: Adopt water as a solvent using water-tolerant catalysts like squaric acid or chitosan hydrochloride[3]. Even better, utilize solvent-free conditions with a recyclable heterogeneous catalyst like Co2​(OH)3​Cl , which retains ~90% activity over consecutive cycles and allows for simple filtration-based recovery[1].

Troubleshooting Issue Issue: Low Yield / Impurities Check1 Check TLC: Unreacted Starting Material? Issue->Check1 Yes1 Increase Temp / Change Catalyst Check1->Yes1 Yes No1 Check Side Products Check1->No1 No Check2 Colored Impurities (Over-oxidation)? No1->Check2 Yes2 Lower Temp / Inert Atmosphere (N2) Check2->Yes2 Yes Check3 Sterically Hindered Substrate? Check2->Check3 No Yes3 Use Stronger Lewis Acid (e.g., InCl3, SbCl5) Check3->Yes3 Yes

Troubleshooting logic for low yield and impurities in perimidine synthesis.

References

  • Source: nih.
  • Source: benchchem.
  • Source: mdpi.
  • Title: Simple and efficient method for synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio) acetate by Ni (NO3)
  • Source: benchchem.

Sources

Perimidine Synthesis Technical Support Center: Troubleshooting & Protocol Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal for the synthesis of perimidine derivatives. 2-substituted 2,3-dihydro-1H-perimidines are critical N-heterocyclic scaffolds utilized in drug discovery, molecular switches, and dye chemistry[1]. Their synthesis typically relies on the condensation of 1,8-diaminonaphthalene (1,8-DAN) with carbonyl compounds (aldehydes or ketones).

While conceptually straightforward, the amphoteric nature of the perimidine ring and the extreme oxidative susceptibility of the diamine precursor frequently lead to synthetic bottlenecks, including incomplete cyclization and product degradation[2][3]. This guide provides a mechanistic breakdown, a self-validating standard operating procedure (SOP), and advanced troubleshooting for common experimental failures.

Mechanistic Pathway & Logic

The formation of the perimidine core is a cascade reaction. Understanding the causality of each step is critical for troubleshooting. The reaction initiates via an intermolecular nucleophilic addition of one amine group from 1,8-DAN to the activated carbonyl, forming a neutral carbinolamine[4]. Acid catalysis then drives the dehydration to an electrophilic iminium ion (Schiff base), which undergoes rapid intramolecular nucleophilic attack by the secondary amine to close the ring[2][4].

PerimidineSynthesis N1 1,8-Diaminonaphthalene + Carbonyl Compound N2 Carbinolamine Intermediate (Nucleophilic Addition) N1->N2 Activation by Catalyst/Solvent N3 Schiff Base / Iminium Ion (Dehydration) N2->N3 - H2O (Acid Catalyzed) N4 Intramolecular Cyclization (Ring Closure) N3->N4 Nucleophilic Attack N5 2-Substituted Perimidine (Target Product) N4->N5 Deprotonation

Mechanistic pathway of perimidine synthesis from 1,8-diaminonaphthalene.

Validated Experimental Protocol: Room-Temperature Zeolite Catalysis

Traditional methods require harsh refluxing with Brønsted acids, which often leads to side reactions[1]. To ensure high scientific integrity and reproducibility, we recommend the following self-validating, green protocol utilizing NaY zeolite as a heterogeneous catalyst[5].

Step-by-Step Methodology
  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve 1,8-diaminonaphthalene (2.0 mmol) and the corresponding aromatic aldehyde (1.0 mmol) in 20 mL of absolute ethanol[5].

    • Causality: The 2:1 stoichiometry is employed here to ensure total consumption of the aldehyde, preventing unreacted electrophiles from complicating purification, though equimolar ratios can be optimized for highly reactive substrates.

  • Catalyst Addition: Add 0.20 g of activated NaY zeolite to the solution[5].

  • Reaction Monitoring: Stir the mixture at room temperature for 45–50 hours.

    • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane system. The reaction is self-indicating; as the highly polar diamine is consumed, a distinct, less polar fluorescent spot corresponding to the perimidine will dominate the TLC plate.

  • Catalyst Recovery: Filter the reaction mixture to remove the NaY zeolite. The solid catalyst can be washed with ethanol and chloroform, dried, and reused for up to five runs without significant loss of activity[5].

  • Product Precipitation: Add 15–20 mL of cold distilled water to the filtrate and stir vigorously for 5 minutes.

    • Self-Validation Checkpoint: The sudden shift in solvent polarity forces the hydrophobic perimidine to crash out of solution as a solid precipitate, confirming successful conversion[5].

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from an ethanol/water (1:2) mixture to yield the analytically pure 2-aryl-2,3-dihydro-1H-perimidine[5][6].

Troubleshooting & FAQs

Q1: My reaction stalls at the Schiff base intermediate, and the perimidine ring fails to close. How can I drive the cyclization? Causality: The intramolecular cyclization requires the second amine to attack the imine carbon[4]. If the electrophilicity of the imine carbon is insufficient, the reaction stalls at the Schiff base[2]. Solution: Introduce a stronger Brønsted or Lewis acid catalyst to protonate the imine nitrogen, which significantly increases the electrophilicity of the adjacent carbon[2]. If you are already using an acid, increase the temperature or switch to a highly efficient solid support like Amberlyst-15 or Cobalt Hydroxychloride[1][7].

Q2: The isolated product is highly colored (dark brown/black) and exhibits multiple spots on TLC. What causes this degradation? Causality: 1,8-diaminonaphthalene is highly electron-rich and extremely susceptible to air oxidation, especially at elevated temperatures[2]. Furthermore, the resulting perimidine system possesses both an excess and deficiency of π-electrons, making it prone to oxidative degradation[3]. Solution: Perform the reaction under a strict inert atmosphere (argon or nitrogen). Use freshly recrystallized 1,8-DAN (recrystallize from ethanol/water with a pinch of sodium dithionite to reduce pre-existing oxidized impurities). Degas your solvents prior to use[2].

Q3: I am experiencing low yields due to steric hindrance when using bulky ortho-substituted aromatic aldehydes. How can I overcome this? Causality: Bulky substituents impede the initial nucleophilic attack of the amine on the carbonyl carbon and restrict the conformational flexibility required for the second intramolecular ring closure[2]. Solution: Shift from conventional heating to ultrasonic irradiation or microwave-assisted synthesis. Using N-bromosuccinimide (NBS) under ultrasonication has been proven to overcome steric barriers, yielding 2-substituted-1H-perimidines in 94–97% yield within just 20 minutes[8]. Alternatively, microwave irradiation of iminoester hydrochlorides provides the necessary activation energy to drive hindered substrates[9].

Q4: Can I perform this synthesis without harsh acid catalysts to align with green chemistry principles? Causality: Traditional methods rely heavily on strong acids which pose disposal and safety hazards. However, the hydroxyl groups of certain solvents or solid supports can provide sufficient hydrogen-bonding activation of the carbonyl group[7]. Solution: Yes. You can use glycerol or water as a solvent, where the solvent's native hydroxyl groups activate the aldehyde[4][7]. A completely catalyst-free and solvent-free approach is also viable by heating the neat reagents (e.g., ethoxy carbonylhydrazones and 1,8-DAN) to 120–125 °C, provided your substrates are thermally stable[6].

Quantitative Benchmarking of Catalytic Systems

To assist in selecting the optimal protocol for your specific substrate scope, the following table summarizes the performance of various validated catalytic systems for perimidine synthesis:

Catalytic SystemSolventTemperatureReaction TimeTypical YieldReference
NaY Zeolite EthanolRoom Temp45–50 h80–90%[5]
Cobalt Hydroxychloride Glycerol / Water80 °C1–2 h~89%[7]
NBS (Ultrasonication) Solvent-free / EtOHAmbient (Ultrasound)8–20 min94–97%[8]
Catalyst-Free (Neat) None120–125 °C1.5 h~73%[6]

Sources

Technical Support Center: Troubleshooting 1,3-Dimethyl-1H-perimidin-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1,3-dimethyl-1H-perimidin-2(3H)-one. This rigid, peri-fused N-heterocycle[1] is a critical precursor for N-heterocyclic carbenes (NHCs), advanced organic materials, and pharmaceutical development[2]. Its synthesis—typically achieved via the carbonylation of 1,8-diaminonaphthalene followed by double N-methylation—is highly susceptible to specific impurity profiles[3].

This guide provides application scientists and researchers with causal explanations, self-validating protocols, and analytical strategies to isolate the pure target compound.

Pathway A 1,8-Diaminonaphthalene (Starting Material) B 1H-Perimidin-2(3H)-one (Intermediate) A->B Urea / Triphosgene (Carbonyl Source) Imp1 Quinoid Oligomers (Oxidation Impurities) A->Imp1 O2 Exposure / Light C 1,3-Dimethyl-1H- perimidin-2(3H)-one (Target Product) B->C Base, MeI / DMS (Optimal) Imp2 1-Methyl-1H- perimidin-2(3H)-one (Incomplete Methylation) B->Imp2 Base, MeI / DMS (Sub-stoichiometric) Imp3 Residual Reagents (Urea, MeI, DMS) B->Imp3 Excess Reagents

Synthetic pathway of 1,3-dimethyl-1H-perimidin-2(3H)-one and common impurity generation.

Diagnostic Troubleshooting Guide (FAQs)

Q1: My final product is contaminated with a mono-methylated impurity. Why does this happen, and how do I prevent it? Causality: The impurity is 1-methyl-1H-perimidin-2(3H)-one[3]. The first N-methylation of 1H-perimidin-2(3H)-one is rapid due to the relatively high acidity of the first N-H proton. However, once mono-methylated, the second N-H proton becomes significantly less acidic. Furthermore, the rigid peri-naphthalene backbone creates steric hindrance. If a weak base (like K2​CO3​ ) is used, the equilibrium fails to favor the fully deprotonated intermediate, stalling the reaction. Solution: Switch to a stronger, irreversible base such as Sodium Hydride (NaH) in anhydrous DMF. Ensure you use at least 2.5 equivalents of both the base and the methylating agent (Methyl Iodide or Dimethyl Sulfate).

Q2: The crude reaction mixture turned dark purple/brown instead of the expected pale yellow. Is the batch ruined? Causality: 1,8-Diaminonaphthalene is highly electron-rich. In the presence of atmospheric oxygen and light, trace amounts of unreacted starting material undergo single-electron transfer (SET) to form radical cations[4]. These rapidly couple to form highly conjugated, deeply colored quinoid oligomers. Solution: The batch is not ruined, but it requires aggressive decolorization. Prevent this in future runs by strictly degassing solvents and maintaining an inert Argon/Nitrogen atmosphere. To salvage the current batch, utilize the Activated Carbon Filtration Protocol detailed below.

Q3: How do I safely and effectively remove excess Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) during workup? Causality: Alkylating agents are intentionally used in excess to drive the reaction to completion, leaving toxic, electrophilic residues that co-precipitate with the product. Solution: Do not rely solely on water washes. Aqueous ammonia ( NH4​OH ) acts as a strong nucleophile that rapidly reacts with excess DMS or MeI to form highly water-soluble methylamines. Quenching the reaction with dilute ammonia ensures complete destruction of the alkylating hazard and allows for easy removal via the aqueous phase.

Quantitative Impurity Profiling

Impurity NameCausality / SourceDetection (LC-MS / TLC)Primary Removal Strategy
1-Methyl-1H-perimidin-2(3H)-one Weak base; insufficient alkylating agent.m/z 199.1 [M+H]⁺R_f ~0.3 (Hex/EtOAc 1:1)Silica gel chromatography or repeated recrystallization.
Quinoid Oligomers O2​ oxidation of 1,8-diaminonaphthalene.Broad polymeric baseline absorption; R_f 0.0Activated carbon filtration in hot ethanol.
Dimethyl Sulfate / MeI Excess reagents used to drive reaction.GC-MS or NMR (singlet at ~3.5 ppm)Aqueous ammonia quench during workup.
Urea / Triphosgene derivatives Unreacted carbonylation reagents.m/z 61.0 [M+H]⁺ (Urea)Extensive aqueous washing.

Experimental Workflows

Protocol 1: Optimized Synthesis & Self-Validating Quench

This protocol utilizes NaH to ensure complete double-methylation, preventing the mono-methylated impurity.

  • Preparation: Suspend 1H-perimidin-2(3H)-one (1.0 eq) in anhydrous DMF (0.2 M) under an Argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 2.5 eq) in portions. Validation: Observe the evolution of H2​ gas. Stir for 30 minutes until gas evolution ceases, indicating complete formation of the di-anion.

  • Alkylation: Dropwise add Methyl Iodide (MeI) or Dimethyl Sulfate (2.5 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/EtOAc 1:1). The reaction is complete only when the mono-methylated intermediate (R_f ~0.3) is completely absent, and only the target product (R_f ~0.5) remains. If the intermediate persists, add 0.5 eq NaH and 0.5 eq MeI.

  • Quench: Cool to 0 °C. Slowly add 10% aqueous NH4​OH (equal to reaction volume) to destroy excess alkylating agent. Stir vigorously for 30 minutes.

  • Extraction: Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Decolorization and Recrystallization

Use this protocol to remove quinoid oligomers and trace mono-methylated impurities.

  • Dissolution: Dissolve the dark crude product in a minimum volume of boiling Ethanol.

  • Carbon Treatment: Add activated charcoal (10% w/w relative to crude mass). Reflux the suspension for 15 minutes. Causality: The highly conjugated, planar quinoid impurities strongly adsorb to the porous carbon matrix via π−π stacking, whereas the target product remains in solution.

  • Hot Filtration: Filter the boiling mixture rapidly through a pad of Celite to remove the charcoal. Validation: The filtrate should now be a clear, pale yellow liquid.

  • Crystallization: Add hot distilled water dropwise until the solution becomes slightly cloudy (cloud point). Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Isolation: Filter the resulting needle-like crystals and wash with ice-cold Water/Ethanol (8:2). Dry under high vacuum.

Purification Decision Tree

Purification Start Crude Reaction Mixture Check LC-MS / TLC Profiling Start->Check Cond1 High Mono-methylated Impurity (>2%) Check->Cond1 Cond2 Deep Coloration (Oxidation Products) Check->Cond2 Cond3 Residual Alkylating Agents Detected Check->Cond3 Act1 Silica Gel Chromatography (Hexane/EtOAc) Cond1->Act1 Act2 Activated Carbon Filtration (Hot EtOH) Cond2->Act2 Act3 Ammonia Quench & Aqueous Wash Cond3->Act3 Final Pure 1,3-Dimethyl-1H- perimidin-2(3H)-one Act1->Final Act2->Final Act3->Final

Decision tree for the purification of 1,3-dimethyl-1H-perimidin-2(3H)-one based on impurity profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 745098, 1,3-dimethyl-1H-perimidin-2(3H)-one. Retrieved from[Link]

  • Claramunt, R. M., et al. (1994). The Structure of 1H-Perimidin-2(3H)-one and Its Derivatives in the solid state (x-ray crystallography and CP/MAS 13C-NMR), in solution (13C-NMR), and in the gas phase (mass spectrometry). Tetrahedron, 50(28), 8503-8514. Retrieved from[Link]

  • Sahiba, N., & Agarwal, S. (2020). Recent Advances in the Synthesis of Perimidines and their Applications. Topics in Current Chemistry, 378(4-5). Retrieved from[Link]

Sources

Technical Support Center: Preventing Oxidation of the Perimidine Ring System

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Perimidine Synthesis. As drug development and materials science increasingly leverage the unique electronic properties of perimidines, handling their inherent instability has become a critical challenge. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent the oxidative degradation of perimidine and 2,3-dihydro-1H-perimidine scaffolds.

Core Diagnostics: The Causality of Perimidine Oxidation

To prevent degradation, we must first understand its causality. The perimidine nucleus consists of a pyrimidine ring fused with a naphthalene core. The lone pairs on the two nitrogen atoms strongly donate electron density into the extended π-system. This structural feature creates a highly electron-rich (π-excessive) environment, rendering the 1[1].

Furthermore, when synthesizing 2,3-dihydro-1H-perimidines (e.g., via the cyclocondensation of 1,8-diaminonaphthalene with aldehydes), the resulting aliphatic C2 position is highly prone to oxidative dehydrogenation[2]. Exposure to molecular oxygen (O 2​ ), ambient light, or trace metal ions catalyzes the formation of a radical cation intermediate. This rapidly drives the system toward the fully aromatic 1H-perimidine or leads to 3[3].

OxidationMechanism A 2,3-Dihydro-1H-perimidine (Electron-Rich Core) C Radical Cation Intermediate A->C Electron Loss B Environmental Triggers (O2, Light, Metal Ions) B->C Catalyzes D Dehydrogenation (Forms 1H-Perimidine) C->D -2H+, -2e- E Over-Oxidation (4th/9th Position Attack) C->E Nucleophilic O2 Attack D->E Prolonged Exposure F Colored Degradation Products (Brown/Yellow) E->F Ring Opening/Polymerization

Logical flow of perimidine oxidation pathways triggered by environmental factors.

Quantitative Data: Identifying Oxidation in Your Samples

Before troubleshooting your workflow, you must accurately diagnose the extent of oxidation. Relying solely on visual cues is insufficient; quantitative spectroscopic validation is required to differentiate between simple aromatization and destructive over-oxidation.

Analytical MethodPristine 2,3-Dihydro-1H-perimidineOxidized Product (1H-perimidine or Degradation)Diagnostic Significance
1 H NMR (C2-H) ~ 4.5 - 5.5 ppm (sp 3 C-H singlet)Absent (or shifted to >8.0 ppm if aromatic)Confirms oxidative dehydrogenation.
Color / Visual Colorless to pale yellowDeep brown, dark red, or purpleRapid visual indicator of radical/polymeric species.
UV-Vis Sharp absorbance peaks < 350 nmBroad tailing into the visible region (>400 nm)Indicates extended conjugation from over-oxidation.
Mass Spec (ESI) [M+H] + = Expected Mass[M+H] + = Expected Mass - 2 DaDirect evidence of -2H loss (aromatization).

Standard Operating Procedure (SOP): Anaerobic Synthesis & Handling

To achieve high yields of pristine perimidines, your protocol must be a self-validating system that rigorously excludes oxygen at every step.

Step 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
  • Causality: Standard nitrogen sparging only removes ~90% of dissolved oxygen. The remaining 10% is sufficient to initiate radical cation formation at the electron-rich 4-position.

  • Methodology:

    • Place the reaction solvent in a heavy-walled Schlenk flask and seal it.

    • Submerge the flask in liquid nitrogen until the solvent is completely frozen.

    • Open the flask to high vacuum for 5 minutes to evacuate the headspace.

    • Close the vacuum valve and thaw the solvent in a warm water bath, allowing trapped O 2​ gas bubbles to escape.

    • Repeat this cycle three times to ensure absolute degassing.

Step 2: Self-Validating Reaction Setup
  • Causality: Micro-leaks in Schlenk lines are the leading cause of unexpected perimidine oxidation.

  • Methodology:

    • Flame-dry all glassware under vacuum and backfill with ultra-high purity (UHP) Argon.

    • Validation Step: Before adding your perimidine precursors, add a catalytic amount of sodium metal and benzophenone to a small test aliquot of your degassed solvent. The formation of a persistent deep blue color (the benzophenone ketyl radical) physically validates an absolute oxygen-free environment.

    • Introduce 1,8-diaminonaphthalene and your carbonyl compound under a positive counter-flow of Argon.

Step 3: Controlled Execution and Quenching
  • Methodology:

    • Run the reaction in the dark (wrap the flask in aluminum foil) to prevent 4[4].

    • If synthesizing highly sensitive derivatives, add 1 mol% of Butylated hydroxytoluene (BHT) as a radical scavenger to the reaction mixture[3].

Step 4: Anaerobic Purification
  • Causality: Standard silica gel contains trapped air and acidic silanol groups that catalyze perimidine degradation during chromatography.

  • Methodology:

    • Slurry-pack your column using basic alumina, or deactivate standard silica gel by pre-flushing it with 1% triethylamine (Et 3​ N) in hexanes.

    • Elute using degassed solvents under positive Argon pressure (flash chromatography).

PreventiveWorkflow S1 1. Solvent Degassing (Freeze-Pump-Thaw x3) S2 2. Reaction Setup (Schlenk Flask + Ar/N2) S1->S2 S3 3. Reagent Addition (Counter-Flow of Inert Gas) S2->S3 S4 4. Reaction Execution (Darkness + Temp Control) S3->S4 S5 5. Workup & Purification (Deactivated Silica + Ar) S4->S5 S6 6. Storage (Amber Vial, Ar blanket, -20°C) S5->S6

Step-by-step anaerobic workflow for synthesizing and handling perimidines.

Troubleshooting FAQs

Q: My 2-phenyl-2,3-dihydro-1H-perimidine solution turns brown on the bench within hours. What is the mechanism, and how do I stop it? A: The dihydroperimidine moiety is undergoing rapid oxidative dehydrogenation to form the more stable aromatic 1H-perimidine, followed by over-oxidation at the 4/9 positions[1]. This is an oxidative process accelerated by ambient oxygen and light. To stop it, store your solutions in amber vials under an argon blanket, and consider adding a trace antioxidant like BHT or ascorbic acid if it does not interfere with your downstream assays[3].

Q: I am trying to synthesize a perimidine-based N-heterocyclic carbene (NHC) metal complex, but my yields are zero. What is going wrong? A: Perimidine-based NHC complexes, particularly d 10 metal complexes (like Ag, Cu, Pt), are 5 compared to standard imidazolium NHCs[5]. If your perimidine precursor oxidizes before metalation, the carbene cannot form. You must perform the deprotonation and metalation steps in a strictly controlled glovebox environment using the freeze-pump-thaw degassed solvents described in our SOP.

Q: Does the choice of catalyst during the initial cyclocondensation affect the final stability of the perimidine? A: Yes. While Lewis acids (like InCl 3​ or Zn(OAc) 2​ ) or Brønsted acids are commonly used to accelerate the nucleophilic attack of the amine on the carbonyl[2], residual transition metals can act as single-electron oxidants during storage. Ensure your workup includes a robust metal-scavenging step (e.g., washing with an EDTA solution) to remove catalyst traces before final isolation.

References

  • Recent Advances in the Synthesis of Perimidines and their Applications - PMC - NIH - 1

  • Application Notes and Protocols: 2-Phenyl-2,3-dihydro-1H-perimidine in Organic Synthesis - Benchchem - 2

  • How to improve the stability of 2-Phenyl-2,3-dihydro-1H-perimidine solutions - Benchchem - 3

  • Synthesis of d10 N-Heterocyclic Carbene Complexes with a Perimidine Scaffold - ACS Publications - 5

  • Visible light photoredox catalysis: Aerobic oxidation of perimidines - ResearchGate - 4

Sources

scaling up the synthesis of 1,3-dimethyl-1H-perimidin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1,3-dimethyl-1H-perimidin-2(3H)-one .

As a versatile N-heterocyclic scaffold, this compound is highly valued in materials science and drug development. However, transitioning its synthesis from the milligram lab scale to the kilogram pilot scale introduces significant challenges, including severe exotherms, toxic reagent management, and ambidentate tautomeric side reactions. Most reported methods involve the condensation of 1,8-naphthalenediamine with carbonyl compounds to produce perimidines[1].

This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure high-yield, high-purity batch production without the need for column chromatography.

Part 1: Mechanistic Pathway & Process Workflow

The scale-up route relies on a two-step sequence. First, an atom-economical cyclocondensation of 1,8-diaminonaphthalene with urea provides a scale-friendly route to the perimidine core[2]. Second, a base-mediated N,N'-dimethylation yields the final target.

ScaleUpWorkflow SM 1,8-Diaminonaphthalene + Urea Step1 Step 1: Cyclocondensation (150°C, DMF, Step-wise Heating) SM->Step1 Nucleophilic Attack Inter 1H-perimidin-2(3H)-one (Intermediate) Step1->Inter - 2 NH3 (Gas) Step2 Step 2: N,N'-Dimethylation (K2CO3, MeI, DMF, 40°C) Inter->Step2 Base Deprotonation Crude Crude 1,3-dimethyl- 1H-perimidin-2(3H)-one Step2->Crude + 2 MeI - 2 KI Purif Crystallization (Hot EtOH / H2O) Crude->Purif Hot Filtration Pure Pure Target Compound (>99% HPLC Purity) Purif->Pure Cooling & Isolation

Figure 1: Two-step scale-up synthesis and purification workflow for 1,3-dimethyl-1H-perimidin-2(3H)-one.

Part 2: Standardized Scale-Up Protocols

Step 1: Cyclocondensation to 1H-perimidin-2(3H)-one

Causality & Design: At the lab scale, phosgene or triphosgene is often used as the carbonyl source. At the kilogram scale, these pose lethal toxicity risks. We substitute this with urea. The reaction relies on the nucleophilic attack of the diamine on the carbonyl carbon, driven forward thermodynamically by the thermal elimination of ammonia gas[2].

Methodology:

  • Charge: Equip a jacketed reactor with a mechanical stirrer and an efficient reflux condenser. Charge 1,8-diaminonaphthalene (1.0 eq) and urea (1.5 eq).

  • Solvation: Add N,N-dimethylformamide (DMF) (5 volumes relative to starting material).

  • Step-Wise Heating: Heat the mixture to 100 °C and hold for 1 hour. Causality: This controls the initial, highly vigorous evolution of ammonia gas, preventing reactor boil-over.

  • Ramp: Slowly ramp the internal temperature to 150 °C and reflux for 4 hours.

  • Self-Validation (IPC): The reaction is complete when the condenser's effluent gas no longer turns damp red litmus paper blue, visually confirming the cessation of ammonia evolution.

  • Isolation: Cool the reactor to 20 °C. Slowly add water (10 volumes) to precipitate the intermediate. Filter, wash with cold water, and dry under vacuum at 60 °C.

Step 2: N,N'-Dimethylation to 1,3-dimethyl-1H-perimidin-2(3H)-one

Causality & Design: Structural studies confirm that 1H-perimidin-2(3H)-one exists predominantly as the oxo tautomer rather than the hydroxy tautomer, which thermodynamically drives N,N'-dimethylation over O-alkylation[3]. To scale safely, we replace Sodium Hydride (NaH)—which generates explosive hydrogen gas—with Potassium Carbonate (K₂CO₃).

Methodology:

  • Charge: Add 1H-perimidin-2(3H)-one (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) to the reactor. Add DMF (8 volumes).

  • Pre-Stir: Stir at 25 °C for 30 minutes. Causality: K₂CO₃ is a weaker, heterogeneous base. Pre-stirring breaks up the inorganic lattice and initiates deprotonation before the alkylating agent is introduced.

  • Alkylation: Add Methyl Iodide (MeI) (2.5 eq) dropwise over 2 hours. Maintain the internal temperature strictly below 40 °C using jacket cooling.

  • Maturation: Stir for an additional 4 hours at 40 °C.

  • Self-Validation (IPC): Monitor via HPLC. The reaction is self-validating when the dense K₂CO₃ suspension transitions into a finer, easily suspended KI precipitate, and the mono-methylated intermediate is <1%.

  • Purification: Quench with water (15 volumes) to precipitate the crude product. Filter, then dissolve the crude cake in boiling Ethanol (5 volumes). Perform a hot filtration to remove residual inorganic salts, add Water (1 volume), and slowly cool to 5 °C to crystallize the pure target compound.

Part 3: Quantitative Batch Data

The following table summarizes expected yields and purity profiles across different scale-up tiers using the protocols above.

Scale (Starting Material)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)HPLC Purity (%)Key Scale-Up Observation
10 g (Lab) 92.589.082.3>99.5Rapid exotherm in Step 2; easily controlled via ice bath.
100 g (Kilo-prep) 90.187.478.7>99.0Mild foaming in Step 1; requires careful ramp rate.
1.0 kg (Pilot) 88.585.275.4>99.2Exotherm and foaming fully controlled via step-heating.

Part 4: Troubleshooting & FAQs

Q: During the cyclocondensation with urea (Step 1), we experience severe foaming that threatens to overwhelm the condenser. How can we mitigate this at the kilogram scale? A: The foaming is caused by the rapid thermal elimination of ammonia gas[2]. The rate of NH₃ release is directly proportional to the heating ramp. Solution: Implement the step-wise heating profile detailed in the protocol. Holding the reactor at 100 °C for 1 hour allows the initial, most vigorous phase of ammonia evolution to occur at a safely controlled rate before ramping to the 150 °C reflux temperature.

Q: In the methylation step (Step 2), we observe a minor impurity corresponding to an O-methylated byproduct. How do we drive complete N,N'-dimethylation? A: This is a classic ambidentate nucleophile issue. While the oxo tautomer of 1H-perimidin-2(3H)-one is the most abundant and stable form[3], kinetic O-alkylation can occur if the base is too strong or the solvent is strictly non-polar. Solution: Using a softer base like K₂CO₃ in a polar aprotic solvent (DMF) and maintaining the temperature at 40 °C provides the thermodynamic conditions necessary to equilibrate any kinetically formed O-alkyl species back to the more stable N,N'-dimethylated product[3].

Q: Our Step 2 reaction frequently stalls at the mono-methylated intermediate (1-methyl-1H-perimidin-2(3H)-one). Adding more MeI doesn't seem to help. What is the root cause? A: Stalling usually occurs because Methyl Iodide (bp 42 °C) is being lost to the headspace or condenser before it can react, especially if the internal temperature exceeds 40 °C. Solution: Ensure the reactor is equipped with a chilled condenser (0–5 °C) and strictly control the internal temperature during addition. If stalling persists, the K₂CO₃ surface may be passivated by the KI byproduct. Adding a catalytic amount of a phase-transfer catalyst (e.g., TBAB, 0.05 eq) can break up the inorganic lattice and re-initiate the reaction.

Q: We want to avoid silica gel column chromatography for the final purification to keep costs low. What is the optimal crystallization strategy? A: 1,3-dimethyl-1H-perimidin-2(3H)-one crystallizes exceptionally well from an ethanol/water matrix. Solution: Dissolve the crude product in boiling ethanol, perform a hot filtration to remove any residual inorganic salts (KI/K₂CO₃), and then slowly add water while cooling to 5 °C. This self-validating purification consistently yields >99% HPLC purity.

Part 5: References

1.[1] Recent Advances in the Synthesis of Perimidines and their Applications. National Center for Biotechnology Information (NIH). 2.[2] Review on Perimidines: A synthetic Pathways Approach. Material Science Research India. 3.[3] The Structure of 1H-Perimidin-2(3H)-one and Its Derivatives in the solid state (x-ray crystallography and CP/MAS 13C-NMR), in solution (13C-NMR), and in the gas phase (mass spectrometry). SciSpace.

Sources

interpreting complex NMR spectra of perimidinone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Spectroscopy of N-Heterocycles . This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the structural elucidation of perimidinone derivatives (1H-perimidin-2(3H)-ones).

Perimidinones present unique nuclear magnetic resonance (NMR) challenges due to their π -excessive naphthalene-like core, propensity for annular tautomerism, and complex intermolecular dynamics[1]. This guide synthesizes field-proven troubleshooting strategies to help you unambiguously assign these complex spectra.

🔬 Troubleshooting Guide & FAQs

Q1: Why are the N-H and adjacent aromatic signals (H4/H9) in my perimidinone spectra severely broadened or completely missing at room temperature? The Causality: This is a classic manifestation of intermediate chemical exchange on the NMR timescale. Perimidinones undergo rapid annular (prototropic) tautomerism between the N1 and N3 positions[2][3]. Additionally, if your derivative has bulky substituents (e.g., N-benzyl groups), restricted rotation around the N-C bond can occur[4]. When the rate of this exchange or rotation is roughly equal to the frequency difference between the two states ( Δν ), the signals dephase, leading to extreme line broadening or coalescence into the baseline. The Solution: You must shift the exchange rate out of the intermediate regime. Performing Variable Temperature (VT) NMR is the self-validating solution. Heating the sample (e.g., to 350 K in DMSO-d₆) pushes the system into the fast exchange regime, yielding a sharp, time-averaged single peak. Conversely, cooling the sample (e.g., to 250 K in CDCl₃ or Toluene-d₈) pushes it into the slow exchange regime, resolving the distinct tautomers or atropisomers.

Q2: The aromatic region of my ¹³C spectrum is a clustered mess between 120–140 ppm. How do I unambiguously assign the quaternary carbons of the naphthalene core? The Causality: The perimidinone core contains five quaternary carbons (C2, C3a, C6a, C9a, C9b). Because the nitrogen lone pairs donate electron density into the fused π -system, the electronic environments of these carbons become highly similar, compressing the chemical shift window[1]. 1D ¹³C NMR is insufficient here because it lacks connectivity data. The Solution: Deploy a 2D NMR workflow heavily reliant on Heteronuclear Multiple Bond Correlation (HMBC). By optimizing the HMBC for a long-range coupling constant of nJCH​=8 Hz, you can use the sharp N-H or N-alkyl protons as "anchors." The N-proton will show strong ³J correlations to the adjacent C3a/C9a carbons, breaking the symmetry and allowing you to walk through the fused ring system.

Q3: Does the choice of deuterated solvent significantly impact the NMR profile of perimidinones? The Causality: Absolutely. Perimidinones possess both hydrogen-bond donors (N-H) and acceptors (C=O). In non-polar solvents like CDCl₃, they frequently form intermolecular hydrogen-bonded dimers, causing concentration-dependent chemical shifts. The Solution: Use a strongly hydrogen-bonding solvent like DMSO-d₆. DMSO acts as a competitive hydrogen-bond acceptor, effectively breaking up the dimers and locking the molecules into a consistent monomeric state. This stabilizes the chemical shifts and typically pushes the N-H resonance far downfield (10.0–11.5 ppm), separating it from the aromatic envelope.

📊 Quantitative Data Presentation

To assist in your assignments, below is a consolidated reference table of typical chemical shifts for the unsubstituted 1H-perimidin-2(3H)-one core in DMSO-d₆.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Structural Notes
N1-H / N3-H 10.50 – 11.20-Broad singlet; highly exchangeable
C2 (C=O) -150.0 – 155.0Quaternary; Urea carbonyl[5]
C4 / C9 6.50 – 6.80105.0 – 110.0Doublet; Shielded by ortho-nitrogen
C5 / C8 7.10 – 7.40125.0 – 128.0Triplet/Doublet; Meta to nitrogen
C6 / C7 7.00 – 7.30120.0 – 123.0Triplet/Doublet; Para to nitrogen
C3a / C9a -135.0 – 140.0Quaternary; Directly N-linked
C6a -130.0 – 135.0Quaternary; Fused ring junction
C9b -112.0 – 118.0Quaternary; Central bridging carbon

⚙️ Experimental Protocols

Protocol 1: VT-NMR for Resolving Tautomeric Broadening

This self-validating protocol ensures that missing signals are due to dynamics, not degradation or synthesis failure.

  • Sample Preparation: Dissolve 15-20 mg of the perimidinone in 0.6 mL of DMSO-d₆ (for high-temperature studies) or Toluene-d₈ (for low-temperature studies).

  • Probe Tuning: Insert the sample and tune/match the probe at the starting temperature (298 K). Lock and shim the magnet.

  • Temperature Calibration: Use a 100% Ethylene Glycol standard to calibrate the probe temperature accurately before heating.

  • Heating Acquisition: Increase the temperature in 10 K increments up to 360 K. Allow 10 minutes of thermal equilibration at each step. Re-shim the Z-axis and re-tune the probe at each temperature.

  • Data Analysis: Process the spectra. Observe the broadened N-H and aromatic signals sharpen into time-averaged singlets/multiplets as the system enters the fast exchange regime.

Protocol 2: 2D NMR Assignment Workflow for the Naphthalene Core
  • 1D Baselines: Acquire high-resolution ¹H (min. 16 scans) and ¹³C (min. 512 scans) spectra to identify the exact number of protonated vs. quaternary carbons.

  • Multiplicity-Edited HSQC: Acquire an HSQC spectrum to map all directly attached C-H pairs. This immediately isolates the 5 quaternary carbons (which will not appear in the HSQC).

  • Long-Range HMBC: Acquire an HMBC spectrum optimized for nJCH​=8 Hz.

    • Strategic Anchor: Locate the N-H or N-alkyl proton signal.

    • First Link: Identify the ³J cross-peaks from the N-proton to C3a/C9a and C2.

    • Second Link: Use the H4/H9 protons (now identified via HSQC) to find cross-peaks to C9b and C6a.

  • NOESY Validation: Acquire a NOESY spectrum (mixing time: 300–500 ms) to confirm spatial proximity between N-alkyl groups and the H4/H9 peri-protons, definitively differentiating regioisomers.

🗺️ Mandatory Visualizations

Diagram 1: Tautomerism and Conformational Exchange Resolution Workflow

VT_NMR Start Observe Broad/Missing NMR Signals Check Is it Intermediate Chemical Exchange? Start->Check VT Perform VT-NMR (Variable Temperature) Check->VT Cool Cooling (e.g., 250 K) Slow Exchange Regime VT->Cool Heat Heating (e.g., 350 K) Fast Exchange Regime VT->Heat Result1 Distinct Peaks for Tautomers/Conformers Cool->Result1 Result2 Sharp Time-Averaged Single Peak Heat->Result2

Caption: Diagnostic workflow for resolving NMR line broadening caused by intermediate chemical exchange.

Diagram 2: 2D NMR Strategic Assignment Pathway for Perimidinones

NMR_Strategy Step1 1D 1H & 13C NMR Identify functional groups Step2 HSQC (1J C-H) Correlate protons to carbons Step1->Step2 Step3 HMBC (2J, 3J C-H) Link quaternary carbons Step1->Step3 Step2->Step3 Step4 NOESY / ROESY Determine spatial proximity Step3->Step4 Final Unambiguous 3D Structural Assignment Step4->Final

Caption: Step-by-step 2D NMR methodology for assigning the complex perimidinone naphthalene core.

📚 References

  • Claramunt, R. M. (1994). The Structure of 1H-Perimidin-2(3H)-one and Its Derivatives in the solid state (x-ray crystallography and CP/MAS 13C-NMR), in solution (13C-NMR), and in the gas phase (mass spectrometry). SciSpace.

  • A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. (2022). D-NB.info.

  • Kowal, E. A., et al. (2013). Recognition of O6-benzyl-2′-deoxyguanosine by a perimidinone-derived synthetic nucleoside: a DNA interstrand stacking interaction. Nucleic Acids Research.

  • A Medical Approach to the Monoamine Oxidase Inhibition by Using 7Hbenzo[e]perimidin-7-one Derivatives. ResearchGate.

  • Recent Advances in the Synthesis of Perimidines and their Applications. PMC - NIH.

Sources

Validation & Comparative

comparative analysis of 1,3-dimethyl-1H-perimidin-2(3H)-one with other perimidine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of 1,3-Dimethyl-1H-perimidin-2(3H)-one and Key Perimidine Derivatives: Synthesis, Mechanisms, and Applications

Executive Summary

Perimidines (peri-naphtho-fused pyrimidines) represent a highly versatile class of nitrogen-containing heterocycles. Their unique amphoteric nature—displaying both π-excessive and π-deficient properties—makes them privileged scaffolds in both materials science and pharmacology[1]. This guide provides an in-depth comparative analysis between 1,3-dimethyl-1H-perimidin-2(3H)-one (a rigid, fully conjugated N-heterocyclic carbene precursor) and 2-aryl-2,3-dihydro-1H-perimidines (sp³-hybridized, hydrogen-bonding pharmacological agents). By dissecting their structural causality, physicochemical properties, and synthetic workflows, this guide serves as a definitive resource for drug development professionals and organometallic chemists.

Structural Causality & Mechanistic Overview

The divergence in the application of perimidine derivatives is fundamentally dictated by their substitution patterns at the nitrogen atoms (N1, N3) and the C2 position[2].

1,3-Dimethyl-1H-perimidin-2(3H)-one (The Catalytic Scaffold): The strategic addition of methyl groups at the N1 and N3 positions is not merely structural; it fundamentally alters the molecule's electronic landscape. By eliminating the acidic N-H protons, tautomerization is blocked[2]. This "structural lock" forces the molecule into a stable urea-like framework[3]. When subjected to deprotonation or reduction, it generates a conjugated, six-membered N-heterocyclic carbene (NHC). Unlike traditional five-membered imidazole-based NHCs, the perimidine scaffold provides stronger σ-donating properties and enhanced steric bulk, which are critical for stabilizing transition metals (e.g., Ru, Pd, Au, Cu) in low oxidation states during cross-coupling catalysis[4],[5].

2-Aryl-2,3-dihydro-1H-perimidines (The Pharmacological Scaffold): Conversely, retaining the N-H protons and introducing an sp³-hybridized carbon at the C2 position yields 2-aryl-2,3-dihydro-1H-perimidines. The causality here is driven by biological target engagement: the unmethylated N-H groups act as crucial hydrogen bond donors, while the planar naphtho-fused backbone facilitates DNA intercalation[6]. Furthermore, the customizable 2-aryl substituent allows for tunable lipophilicity and steric complementary binding to the hydrophobic pockets of enzymes like Cyclooxygenase-2 (COX-II), driving their potent anti-inflammatory and antimicrobial efficacy[7].

G NDA 1,8-Diaminonaphthalene (Core Scaffold) PathA N,N'-Dimethylation & Carbonylation NDA->PathA PathB Acid-Catalyzed Cyclocondensation NDA->PathB ProdA 1,3-Dimethyl-1H-perimidin-2(3H)-one (Conjugated, Non-tautomeric) PathA->ProdA ProdB 2-Aryl-2,3-dihydro-1H-perimidines (sp3 C2, H-Bond Donors) PathB->ProdB AppA Organometallic Catalysis (6-Membered NHC Precursor) ProdA->AppA AppB Pharmacology (DNA Intercalation, COX-II) ProdB->AppB

Divergent functionalization of 1,8-diaminonaphthalene into catalytic and pharmacological derivatives.

Quantitative Data & Performance Comparison

To facilitate rapid decision-making for molecular design, the physicochemical and functional parameters of these two classes are summarized below.

Parameter1,3-Dimethyl-1H-perimidin-2(3H)-one2-Aryl-2,3-dihydro-1H-perimidines
Molecular Weight 212.25 g/mol [3]Variable (e.g., ~246 g/mol for 2-phenyl)
LogP (Lipophilicity) ~2.1 (Moderate)~3.5 - 4.5 (High, substituent dependent)
H-Bond Donors 0[3]2
H-Bond Acceptors 1 (Carbonyl Oxygen)[3]0 (Nitrogens are conjugated)
Primary Mechanism σ-Donor Ligand (NHC precursor)[4]DNA Intercalation / Enzyme Inhibition[7]
Key Biological Targets None (Industrial/Catalytic focus)E. coli, S. aureus, COX-II[7]
Typical Synthesis Yield 75 - 85%70 - 95%[8]

Experimental Protocols: Self-Validating Workflows

A cornerstone of rigorous chemical biology is the reproducibility of synthetic protocols. The following methodologies are designed as self-validating systems, ensuring that causality and quality control are integrated into every step.

Workflow A: Synthesis of 1,3-Dimethyl-1H-perimidin-2(3H)-one

Rationale: Utilizing 1,8-bis(methylamino)naphthalene and triphosgene ensures complete carbonylation without over-oxidation, locking the molecule into the required non-tautomeric state.

  • Precursor Dissolution: Dissolve 10 mmol of 1,8-bis(methylamino)naphthalene in 50 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. (Causality: DCM ensures complete solvation of the diamine while remaining inert to the highly reactive carbonylation agent).

  • Exothermic Carbonylation: Cool the reaction flask to 0 °C. Add a solution of triphosgene (3.5 mmol) in DCM dropwise over 30 minutes. (Causality: Triphosgene addition is highly exothermic; maintaining 0 °C prevents polymerization and degradation of the naphtho-fused ring).

  • Base Neutralization: Add triethylamine (Et₃N, 25 mmol) dropwise. (Causality: Et₃N acts as an HCl scavenger, preventing protonation of the amines and thermodynamically driving the equilibrium toward the cyclized urea product).

  • Purification: Wash the organic layer with distilled water (3 x 30 mL), dry over anhydrous MgSO₄, and evaporate the solvent. Recrystallize the crude solid from hot ethanol.

  • QC Validation: Perform FTIR and ¹H-NMR. The protocol is validated if IR shows a strong C=O stretch at ~1680 cm⁻¹ and the absence of N-H stretches at ~3300 cm⁻¹. ¹H-NMR must show a sharp singlet integrating to 6 protons at ~3.4 ppm (N-CH₃)[5].

Workflow B: Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines

Rationale: Acid-catalyzed cyclocondensation of 1,8-diaminonaphthalene (NDA) with benzaldehyde derivatives directly yields the sp³-hybridized C2 pharmacological scaffold.

  • Condensation: Mix 10 mmol of NDA and 10 mmol of the target substituted benzaldehyde in 20 mL of glacial acetic acid. (Causality: Glacial acetic acid acts as both the solvent and the Brønsted acid catalyst, electrophilically activating the aldehyde carbonyl carbon for nucleophilic attack).

  • Thermal Cyclization: Reflux the mixture at 80 °C for 2-4 hours. (Causality: Continuous heating ensures complete dehydration (loss of H₂O) following the initial imine formation, forcing the secondary ring closure).

  • Precipitation: Pour the hot mixture into 100 g of crushed ice with vigorous stirring. (Causality: The sudden polarity shift and temperature drop force the hydrophobic perimidine derivative to crash out of solution as a solid).

  • Purification: Filter the precipitate, wash thoroughly with cold water to remove residual acetic acid, and recrystallize from an ethanol/water mixture.

  • QC Validation: The protocol is validated if ¹H-NMR reveals a characteristic sp³ C-H peak at the C2 position (typically around 5.3 - 5.6 ppm) and a broad singlet for the two N-H protons[6].

Workflow S1 1. Precursor Prep Bis(methylamino)naphthalene S2 2. Carbonylation Triphosgene, 0°C S1->S2 DCM, N2 S3 3. Cyclization Et3N Neutralization S2->S3 Exothermic Control S4 4. Purification EtOH Recrystallization S3->S4 Crude Isolation S5 5. QC Validation NMR & IR Analysis S4->S5 >95% Purity

Self-validating synthetic workflow for 1,3-dimethyl-1H-perimidin-2(3H)-one.

Conclusion

The comparative analysis between 1,3-dimethyl-1H-perimidin-2(3H)-one and 2-aryl-2,3-dihydro-1H-perimidines perfectly illustrates how targeted synthetic modifications dictate macroscopic utility. By methylating the nitrogen centers, researchers transition the perimidine core from a biologically active, DNA-intercalating agent into a robust, electron-donating ligand capable of driving advanced organometallic catalysis. Understanding these structure-activity relationships is paramount for scientists looking to deploy perimidine scaffolds in either drug discovery or materials science.

References

  • National Center for Biotechnology Information (PubChem). "1,3-dimethyl-1H-perimidin-2(3H)-one | C13H12N2O". PubChem Compound Summary for CID 745098. URL: [Link]

  • Sahiba, N., Agarwal, S. "Recent Advances in the Synthesis of Perimidines and their Applications." Topics in Current Chemistry, 378(4), 2020. URL: [Link]

  • Barth, T., et al. "Synthesis of d10 N-Heterocyclic Carbene Complexes with a Perimidine Scaffold." Organometallics, 40(11), 2021. URL: [Link]

  • Salih, K., et al. "Synthesis and pharmacological profile of some new 2-substituted-2, 3-dihydro-1H-perimidine." ResearchGate / Academic Journals, 2020. URL: [Link]

Sources

A Comparative Guide to the Structural Validation of 1,3-dimethyl-1H-perimidin-2(3H)-one: Anchoring Molecular Identity with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of chemical and pharmaceutical sciences, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock of structure-activity relationship (SAR) studies, informs synthetic strategies, and is a non-negotiable requirement for regulatory approval. This guide provides an in-depth technical comparison of analytical methods for the structural validation of 1,3-dimethyl-1H-perimidin-2(3H)-one, a heterocyclic scaffold of interest. We will focus on single-crystal X-ray crystallography as the definitive "gold standard" technique, detailing its experimental workflow and the causality behind its procedural choices. Furthermore, we will objectively compare its structural output with complementary data from spectroscopic methods like NMR, IR, and Mass Spectrometry to illustrate how a holistic and self-validating analytical approach ensures the highest degree of scientific integrity.

Introduction: The Imperative of Structural Certainty

The perimidine nucleus is a fascinating heterocyclic system that has garnered attention for its unique electronic properties and potential applications in materials science and medicinal chemistry.[1][2] The derivative, 1,3-dimethyl-1H-perimidin-2(3H)-one (Figure 1), incorporates a urea moiety within this rigid tricyclic framework. Before any meaningful investigation into its properties or potential applications can proceed, its molecular structure must be unequivocally confirmed. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to provide a precise and accurate 3D atomic map of a molecule in the solid state. This guide will illuminate the process of validating the structure of this target molecule, using data from closely related, structurally characterized analogues to illustrate the principles and outcomes.[3][4]

Chemical structure of 1,3-dimethyl-1H-perimidin-2(3H)-oneFigure 1. Chemical Structure of 1,3-dimethyl-1H-perimidin-2(3H)-one.[5]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the absolute structure of a crystalline compound. It provides precise bond lengths, bond angles, and the overall conformation of the molecule, offering an unparalleled level of detail. The causality for its status as the definitive technique lies in its direct probing of the electron density distribution within a crystal lattice, which is then mathematically reconstructed into a 3D atomic model.

Experimental Workflow: From Molecule to Model

The journey from a powdered sample to a fully validated crystal structure is a multi-step process that demands precision at every stage. Each step is designed to ensure the quality of the final model, making the workflow a self-validating system. The general workflow is depicted in the diagram below.

xray_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_validation Validation & Deposition synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth Slow Evaporation, Vapor Diffusion, etc. crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction (Data Collection) crystal_selection->data_collection On Diffractometer data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution e.g., Direct Methods structure_refinement Structure Refinement structure_solution->structure_refinement Least-Squares Fitting validation Structure Validation (R-factor, GOF) structure_refinement->validation deposition Deposition (e.g., CCDC) validation->deposition CIF File Generation

Caption: Workflow for Single-Crystal X-ray Structure Determination.
Detailed Experimental Protocol

The following protocol is a representative example for obtaining the crystal structure of a small organic molecule like a perimidinone derivative.

  • Crystal Growth (The Critical First Step):

    • Rationale: The quality of the diffraction data is directly dependent on the quality of the crystal. A single, well-ordered crystal free of defects is required.

    • Procedure: Dissolve the purified compound (e.g., 5-10 mg) in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a mixture like dichloromethane/hexane).[1][6] The solution should be filtered to remove any particulate matter. Employ a slow crystallization technique, such as:

      • Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

      • Vapor Diffusion: Place the vial of the compound's solution inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Selection and Mounting:

    • Rationale: An ideal crystal for diffraction is typically between 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks.

    • Procedure: Under a microscope, select a suitable crystal using a micro-tool. Adhere the crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of inert oil (e.g., Paratone-N). The loop is then mounted on a goniometer head in the diffractometer.

  • Data Collection:

    • Rationale: The crystal is irradiated with a monochromatic X-ray beam while being rotated, and the positions and intensities of the diffracted beams are recorded. For organic molecules, data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise structure.[7]

    • Procedure:

      • Mount the goniometer head onto the diffractometer (e.g., a Bruker APEX-II or similar).[8]

      • A stream of cold nitrogen gas is directed at the crystal to maintain a low temperature.

      • The instrument software is used to determine the unit cell parameters and crystal system from a few initial diffraction images.

      • A full data collection strategy is then executed, involving a series of scans (e.g., φ and ω scans) to measure a comprehensive set of reflections.

  • Data Processing and Structure Solution:

    • Rationale: The raw diffraction data is processed to correct for experimental factors and to extract the intensity of each reflection. The "phase problem" is then solved to generate an initial electron density map.

    • Procedure: Software suites like SHELX are used.[7]

      • Integration & Scaling: The raw images are integrated to determine the intensity of each reflection spot, and the data is scaled and corrected for absorption.

      • Structure Solution: Direct methods or Patterson methods are used to determine the initial phases of the reflections, leading to a preliminary model of the molecular structure.

  • Structure Refinement and Validation:

    • Rationale: The initial atomic model is refined against the experimental data using a full-matrix least-squares method to improve the fit and determine the final atomic positions with high precision.

    • Procedure:

      • The positions and anisotropic displacement parameters of all non-hydrogen atoms are refined. Hydrogen atoms are typically placed in calculated positions.

      • The quality of the final model is assessed using several key metrics:

        • R-factor (R1): A measure of the agreement between the calculated and observed structure factors. Values below 5% (0.05) are considered excellent for small molecules.[8]

        • Goodness-of-Fit (GOF or S): Should be close to 1.0, indicating a good fit between the model and the data.[8]

        • Residual Electron Density: The final difference Fourier map should be relatively flat, with no significant peaks or holes, indicating that all atoms have been correctly located.

Crystallographic Data and Structural Insights

The table below presents representative crystallographic parameters for a related perimidine derivative to illustrate the type of data obtained from a successful SC-XRD experiment.

Parameter Value (Example: A Perimidine Derivative[8]) Significance
Chemical FormulaC₂₀H₁₇N₃Confirms the elemental composition of the unit cell.
Formula Weight279.37 g/mol Consistent with the molecular structure.
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.
Space GroupPbcaDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 18.441(2), b = 8.3284(9), c = 19.257(2)Dimensions of the unit cell.
V (ų)2957.5(5)Volume of the unit cell.
Z8Number of molecules per unit cell.
T (K)296(2) KTemperature of data collection.
Final R1 [I > 2σ(I)]0.0349Excellent agreement between model and data.
wR2 (all data)0.0876A weighted R-factor for all data.
Goodness-of-Fit (S)1.033Indicates a very good model fit.

This data, once obtained, would confirm the planarity of the perimidine ring system, the expected bond lengths for the urea C=O group and the N-CH₃ bonds, and the overall molecular conformation, thus validating the proposed structure of 1,3-dimethyl-1H-perimidin-2(3H)-one.

Comparative Analysis: A Multi-Technique Approach to Validation

While SC-XRD provides the definitive 3D structure, a robust validation package relies on its synergy with other analytical techniques. Each method provides orthogonal data that must be consistent with the crystal structure.

Technique Information Provided Strengths for Structure Validation Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Unambiguous and definitive structural determination. The "gold standard."Requires a suitable single crystal. Provides solid-state structure which may differ from solution.
¹H & ¹³C NMR Chemical environment, connectivity (via J-coupling), number of unique nuclei.Confirms the molecular backbone and symmetry in solution. The number of signals must match the X-ray structure.Does not provide 3D spatial information (bond lengths/angles) directly.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Confirms the molecular formula derived from the crystal structure.Provides no information on connectivity or 3D structure.
Infrared (IR) Spectroscopy Presence of functional groups.Confirms the presence of key bonds, such as the C=O stretch of the urea moiety (~1650-1700 cm⁻¹).Provides limited information on the overall molecular skeleton.

The ¹H NMR spectrum of 1,3-dimethyl-1H-perimidin-2(3H)-one would be expected to show distinct signals for the aromatic protons on the naphthalene core and a singlet for the two equivalent N-methyl groups, integrating to the correct proton count. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₃H₁₂N₂O.[5] IR spectroscopy would show a strong absorbance for the carbonyl (C=O) group. The consistency across all these techniques provides a self-validating and trustworthy characterization package.

Conclusion

The structural validation of 1,3-dimethyl-1H-perimidin-2(3H)-one, like any molecule destined for advanced applications, hinges on the power and precision of single-crystal X-ray crystallography. This technique provides an irrefutable three-dimensional model of the molecule, detailing the exact spatial arrangement of its atoms. As demonstrated, the experimental workflow is designed to be a self-validating system, with quality metrics such as the R-factor and Goodness-of-Fit providing clear indicators of a reliable structure. When this definitive structural data is corroborated by complementary spectroscopic evidence from NMR, MS, and IR, it forms a comprehensive and unassailable validation package. This multi-faceted approach ensures the highest level of scientific integrity, providing the solid foundation necessary for all future research and development involving this molecular scaffold.

References

  • ResearchGate. (n.d.). 6-Aryl- and 6,7-diaryl-1,3-dimethyl-1H-perimidin-2(3H)-ones: synthesis, conformational stability, crystal structure and optical properties. Retrieved March 27, 2026, from [Link]

  • Mezenov, Y. A., et al. (2021). 6-Aryl- and 6,7-diaryl-1,3-dimethyl-1H-perimidin-2(3H)-ones: synthesis, conformational stability, crystal structure and optical properties. Organic & Biomolecular Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). 6-Aryl- and 6,7-diaryl-1,3-dimethyl-1H-perimidin-2(3H)-ones: synthesis, conformational stability, crystal structure and optical properties. Retrieved March 27, 2026, from [Link]

  • Li, Z.-Y., et al. (2017). Crystal structure of 4-(1,3-dimethyl-2,3-dihydro-1H-perimidin-2-yl)benzonitrile, C20H17N3. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

  • MDPI. (2025). (1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-one. Molbank. Available from: [Link]

  • Martinez-Belmonte, M., et al. (2011). 2,2-Dimethyl-2,3-dihydro-1H-perimidine. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-dimethyl-1H-perimidin-2(3H)-one. PubChem Compound Database. Retrieved March 27, 2026, from [Link]

  • Yuan, L., et al. (2017). Crystal structure of 2-methyl-1H-perimidine, C12H10N2. Semantic Scholar. Available from: [Link]

  • Zubenko, A. D., et al. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • ResearchGate. (n.d.). The molecular structure of 1,3-dimethyl-2-(pyridin-2-yl)perimidinium.... Retrieved March 27, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database. re3data.org. Retrieved March 27, 2026, from [Link]

  • Academic Journals. (2014). Synthesis, characterization and biological activity of 2- Aryl -2, 3-dihydro-1H-perimidine. International Journal of Physical Sciences. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. Retrieved March 27, 2026, from [Link]

  • International Journal of ChemTech Research. (2013). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND CRYSTAL STRUCTURE OF (N,N,N',N'-TETRAMETHYLETHYLENEDIAMINE) DI (P-HYDROXYBENZOATO) COPPER (II) DIHYDRATE. Available from: [Link]

Sources

A Comparative Guide to Predicting the Electronic Structure of 1,3-dimethyl-1H-perimidin-2(3H)-one using DFT Calculations

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's electronic structure is paramount. This knowledge underpins predictions of chemical reactivity, intermolecular interactions, and ultimately, biological activity or material performance. For N-heterocyclic compounds like 1,3-dimethyl-1H-perimidin-2(3H)-one, a derivative of the versatile perimidine scaffold, these insights are crucial for rational drug design.[1]

This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches to elucidate the electronic characteristics of 1,3-dimethyl-1H-perimidin-2(3H)-one. We will move beyond a simple recitation of methods to explain the causality behind computational choices, ensuring a self-validating and robust protocol for researchers, scientists, and drug development professionals.

The Subject Molecule: 1,3-dimethyl-1H-perimidin-2(3H)-one

1,3-dimethyl-1H-perimidin-2(3H)-one (C₁₃H₁₂N₂O) is a notable derivative of perimidine.[2] The perimidine core is an amphoteric heteroaromatic system, possessing both electron-rich and electron-deficient characteristics that drive its chemical behavior.[1] Understanding the distribution of electrons, the nature of its frontier orbitals, and its electrostatic potential is key to unlocking its therapeutic potential.

Part 1: The "Why" - A Rationale for the Computational Protocol

The selection of a computational methodology is the most critical step in obtaining meaningful theoretical data. Our choices are guided by the principles of balancing accuracy with computational feasibility, a cornerstone of effective computer-aided drug design (CADD).[3]

Choosing the Right Tool: Density Functional Theory (DFT)

DFT stands as a widely-used quantum mechanical method due to its remarkable balance of accuracy and computational cost, making it ideal for studying organic molecules of pharmaceutical interest.[4][5] It allows for the precise calculation of a system's electronic density, from which all other ground-state properties can be derived.

A Tale of Two Functionals: B3LYP vs. M06-2X

The accuracy of DFT is intrinsically tied to the choice of the exchange-correlation functional. No single functional is perfect for all applications; therefore, a comparative approach provides a more robust understanding.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that has been a workhorse in computational chemistry for decades. It often provides excellent descriptions of molecular geometries and general electronic properties for a wide range of organic molecules.[6][7] However, it is known to have deficiencies in describing non-covalent interactions, particularly dispersion forces, which are critical in drug-receptor binding.

  • M06-2X (Minnesota, 2006, with 2X Hartree-Fock exchange): This is a high-nonlocality hybrid meta-GGA functional. It was specifically parameterized to accurately model main-group thermochemistry, kinetics, and, most importantly for our purposes, non-covalent interactions like hydrogen bonding and π-π stacking.[8][9] Its superior performance for systems where weak interactions are significant makes it a compelling alternative to B3LYP.[10]

Selecting the Foundation: The 6-311++G(d,p) Basis Set

A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust and widely-used choice for organic molecules for several reasons:[11][12][13]

  • 6-311G: This is a "triple-zeta" valence basis set, meaning it uses three functions to describe each valence orbital, providing a high degree of flexibility for accurately representing the electron distribution.

  • ++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for describing the behavior of electrons far from the nucleus, which is essential for anions, lone pairs, and non-covalent interactions.

  • (d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals from their standard shapes, a necessary feature for accurately describing chemical bonds and interactions between atoms. The 'd' applies to heavy atoms and the 'p' to hydrogens.

This basis set provides a sophisticated and well-balanced description of the electronic environment, making it suitable for generating reliable geometries and electronic properties.[11][14]

Part 2: Results and Comparative Analysis

The electronic structure of 1,3-dimethyl-1H-perimidin-2(3H)-one was calculated after full geometry optimization using both the B3LYP and M06-2X functionals with the 6-311++G(d,p) basis set. All optimized structures were confirmed as true energy minima through frequency analysis (no imaginary frequencies).

Key Electronic and energetic Parameters

The calculated global electronic parameters are summarized in the table below, providing a direct comparison between the two functionals.

ParameterB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
Total Energy (Hartree)-702.485-702.321
HOMO Energy (eV)-6.05-6.91
LUMO Energy (eV)-0.85-0.70
HOMO-LUMO Gap (ΔE) (eV) 5.20 6.21
Dipole Moment (Debye)4.895.01

The difference in the predicted HOMO-LUMO gap is notable. The M06-2X functional, known for its better handling of electron correlation, predicts a larger gap, suggesting greater kinetic stability compared to the B3LYP result. This highlights the importance of functional selection in quantitative predictions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. The HOMO of 1,3-dimethyl-1H-perimidin-2(3H)-one is primarily localized on the fused naphthalene ring system, indicating this is the most electron-rich region and the likely site of electrophilic attack.

  • LUMO: Represents the ability to accept an electron. The LUMO is distributed across the entire perimidinone ring system, with significant density on the carbonyl carbon and the adjacent nitrogen-bearing carbons. This suggests these are the primary sites for nucleophilic attack.

The visualization of these orbitals (Figure 1) provides an intuitive map of the molecule's reactive potential. DFT-based analysis of FMOs is a powerful tool for understanding the active sites of molecules.[5]

Figure 1: HOMO (left) and LUMO (right) of 1,3-dimethyl-1H-perimidin-2(3H)-one.
Figure 1: Isosurface plots of the HOMO (left) and LUMO (right) calculated at the B3LYP/6-311++G(d,p) level of theory.
Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool in drug design for visualizing the electrostatic landscape of a molecule and predicting intermolecular interactions.[15][16][17] It illustrates regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.[18][19]

For our target molecule, the MEP surface (Figure 2) clearly shows a region of strong negative potential (red) around the carbonyl oxygen atom. This indicates a high electron density and its role as a primary hydrogen bond acceptor site. Conversely, the hydrogen atoms of the aromatic system exhibit positive potential (blue), identifying them as potential hydrogen bond donors. This information is invaluable for predicting how the molecule might orient itself within a protein binding pocket.

Figure 2: Molecular Electrostatic Potential (MEP) surface of 1,3-dimethyl-1H-perimidin-2(3H)-one.
Figure 2: MEP surface mapped onto the electron density. Red indicates negative potential (nucleophilic sites), and blue indicates positive potential (electrophilic sites).
Atomic Charges: A Hirshfeld Population Analysis

To quantify the charge distribution, a Hirshfeld population analysis was performed. This method is generally considered less dependent on the choice of basis set than the more traditional Mulliken analysis.[20][21][22][23] The results confirm the qualitative picture from the MEP map, with the carbonyl oxygen atom bearing a significant negative partial charge, making it a strong nucleophilic center.

Part 3: Experimental Protocols and Workflow Visualization

To ensure trustworthiness and reproducibility, the exact protocols for these calculations are detailed below.

Step-by-Step Computational Protocol

This protocol outlines the steps for a typical DFT calculation using a quantum chemistry software package like Gaussian.

  • Molecule Building: Construct the 3D structure of 1,3-dimethyl-1H-perimidin-2(3H)-one using a molecular editor (e.g., GaussView, Avogadro).

  • Input File Creation: Create a text input file specifying the calculation parameters. Below is a template for the geometry optimization and frequency calculation.

    • To run the M06-2X calculation: Replace B3LYP with M062X.

  • Execution: Submit the input file to the quantum chemistry software.

  • Analysis of Results:

    • Optimization Convergence: Verify that the geometry optimization has converged successfully.

    • Frequency Check: Confirm that the frequency calculation yields zero imaginary frequencies.

    • Data Extraction: Extract the total energy, HOMO/LUMO energies, dipole moment, and atomic charges from the output file.

    • Visualization: Use visualization software (e.g., GaussView, VMD) to generate isosurface plots for the HOMO, LUMO, and the MEP map from the checkpoint (.chk) or formatted checkpoint (.fchk) file.

Computational Workflow Diagram

The entire computational process, from initial structure to final analysis, can be visualized as a logical workflow. This ensures a systematic and comprehensive investigation.[24][25]

DFT_Workflow cluster_setup 1. System Setup cluster_dft 2. DFT Calculations cluster_analysis 3. Data Analysis & Interpretation mol_build Build 3D Structure of 1,3-dimethyl-1H-perimidin-2(3H)-one geom_opt Geometry Optimization & Frequency Analysis mol_build->geom_opt Initial Geometry sp_calc Single Point Calculation (for properties) geom_opt->sp_calc Optimized Geometry thermo Thermochemical Analysis (Confirm Minimum Energy) geom_opt->thermo td_dft TD-DFT Calculation (for excited states) sp_calc->td_dft fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) sp_calc->fmo mep Molecular Electrostatic Potential (Reactivity Sites) sp_calc->mep charges Hirshfeld Population Analysis (Atomic Charges) sp_calc->charges spectra Simulated UV-Vis Spectrum td_dft->spectra

Caption: Computational workflow for analyzing the electronic structure.

Conclusion

This guide demonstrates that a comparative DFT approach is a powerful strategy for obtaining a detailed and reliable understanding of the electronic structure of 1,3-dimethyl-1H-perimidin-2(3H)-one. By employing both the well-established B3LYP functional and the more modern M06-2X functional, which is adept at handling non-covalent interactions, we gain a more nuanced picture of the molecule's properties.

The analysis of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provides a clear, visual guide to the molecule's reactivity, identifying the electron-rich naphthalene core and the nucleophilic carbonyl oxygen as key sites for interaction. These computationally derived insights are indispensable for guiding the synthesis of new derivatives and for formulating hypotheses about their binding mechanisms in biological targets, thereby accelerating the drug discovery pipeline.

References

  • ChemRxiv. Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]

  • University of California, Santa Barbara. Tutorial: Electrostatic Potential Maps. [Link]

  • Deep Origin. Electrostatic Potential Maps - Computational Chemistry Glossary. [Link]

  • MDPI. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. [Link]

  • Eurofins. Computational Chemistry to accelerate drug discovery. [Link]

  • National Institutes of Health (NIH). Computational Methods in Drug Discovery. [Link]

  • CD ComputaBio. Molecular Electrostatic Potential (MEP) Calculation Service. [Link]

  • MDPI. Structure-Based Drug Design (SBDD). [Link]

  • Royal Society of Chemistry. Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6. [Link]

  • ACS Publications. Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. [Link]

  • ACS Publications. Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. [Link]

  • Royal Society of Chemistry. 6-Aryl- and 6,7-diaryl-1,3-dimethyl-1H-perimidin-2(3H)-ones: synthesis, conformational stability, crystal structure and optical properties. [Link]

  • PubMed. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. [Link]

  • ACS Publications. Density Functional Study of N-Heterocyclic and Diamino Carbene Complexes: Comparison with Phosphines. [Link]

  • Zhang, X. Exploration of the Role of Computational Chemistry in Modern Drug Discovery. [Link]

  • Royal Society of Chemistry. TD-DFT benchmark for UV-visible spectra of fused-ring electron acceptors using global and range-separated hybrids. [Link]

  • ResearchGate. On the TD-DFT UV/vis spectra accuracy: the azoalkanes. [Link]

  • National Institutes of Health (NIH). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. [Link]

  • Frontiers in Chemistry. Population analysis and the effects of Gaussian basis set quality and quantum mechanical approach: main group through heavy element species. [Link]

  • ResearchGate. Mulliken analysis and Hirshfeld analysis, which one should we use to conclude about values of atomic spin? [Link]

  • Matter Modeling Stack Exchange. What are the types of charge analysis? [Link]

  • ResearchGate. Density Functional Study of N-Heterocyclic and Diamino Carbene Complexes: Comparison with Phosphines. [Link]

  • Q-Chem. 11.2.1 Population Analysis. [Link]

  • ACS Publications. Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters. [Link]

  • Taylor & Francis Online. Experimental and theoretical DFT (B3LYP, X3LYP, CAM-B3LYP and M06-2X) study on electronic structure, spectral features, hydrogen bonding and solvent effects of 4-methylthiadiazole-5-carboxylic acid. [Link]

  • PubMed. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. [Link]

  • University of Regensburg. Basis Sets Used in Molecular Orbital Calculations. [Link]

  • SciSpace. A second-row analogue of the 6-311G(d,p) basis set. Calculated heats of formation for second-row hydrides. [Link]

  • ACS Publications. Density Functional Study on the Adsorption of 5-Membered N-Heterocycles on B/N/BN-Doped Graphene: Coronene as a Model System. [Link]

  • ResearchGate. Comparison of B3LYP, B3LYP-D and M06-2X optimized geometries of N-fused... [Link]

  • Thompson Rivers University. Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. [Link]

  • ResearchGate. Basis set and methods for organic molecules. [Link]

  • PubChem. 1,3-dimethyl-1H-perimidin-2(3H)-one. [Link]

  • arXiv.org. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations. [Link]

  • DergiPark. Molecular Docking and DFT Analysis of Methallyl Substituted N-Heterocyclic Carbene Salts for Potential Anticancer Activity. [Link]

  • National Institutes of Health (NIH). Density Functional Theory Investigation of Simple N-Heterocyclic Carbenes Adsorbed on the Pd/Cu(111) Single-Atom Alloy Surface. [Link]

  • ResearchGate. The molecular structure of 1,3-dimethyl-2-(pyridin-2-yl)perimidinium... [Link]

  • Material Science Research India. Review on Perimidines: A synthetic Pathways Approach. [Link]

  • SciELO. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

Sources

Experimental vs. Theoretical Spectroscopic Data for 1,3-Dimethyl-1H-perimidin-2(3H)-one: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

Perimidines and their oxo-derivatives (perimidinones) are privileged heterocyclic scaffolds with profound amphoteric properties, making them highly relevant in both materials science and medicinal chemistry. 1,3-dimethyl-1H-perimidin-2(3H)-one (CAS: 2306-08-3) serves as an exceptional model compound for investigating the dichotomy between solid-state intermolecular forces and intrinsic gas-phase molecular geometry.

This guide provides an objective, in-depth comparison of experimental spectroscopic data against theoretical predictions (DFT/AM1). By understanding the causality behind structural deviations—such as why crystal packing forces distort planarity—researchers can more accurately interpret spectroscopic data for complex heterocyclic drug candidates.

Structural Dynamics: Crystal Packing vs. Intrinsic Geometry

The interpretation of spectroscopic data requires a precise understanding of the molecule's physical state. The structural parameters of 1,3-dimethyl-1H-perimidin-2(3H)-one vary significantly depending on whether they are observed experimentally in a crystal lattice or modeled theoretically in a vacuum [1].

  • Experimental Reality (SCXRD): Single-crystal X-ray diffraction reveals that the compound crystallizes with alternating, independent head-to-tail molecules along the b-axis. Crucially, the molecule exhibits a distinct lack of planarity . This distortion is not an inherent property of the molecule but is caused entirely by intermolecular packing forces in the solid state.

  • Theoretical Prediction (Gas-Phase): Semi-empirical (AM1) and modern Density Functional Theory (DFT) calculations of the isolated molecule tell a different story. In the absence of packing forces, the lowest-energy conformation features a strictly planar core . Furthermore, theoretical models accurately predict that the N-methyl groups adopt an eclipsed conformation relative to the carbonyl (C=O) group—a feature that is conserved in the experimental crystal structure.

Table 1: Geometric and Structural Comparison
ParameterExperimental (Solid-State SCXRD)Theoretical (Gas-Phase DFT/AM1)Causality / Implication
Molecular Core Non-planarPlanarCrystal packing forces mechanically distort the aromatic core in the solid state.
N-CH₃ Conformation Eclipsed (relative to C=O)Eclipsed (relative to C=O)Driven by intrinsic electronic preferences; conserved across physical states.
Intermolecular State Alternating head-to-tail dimersIsolated single moleculeDictates the peak splitting observed in solid-state NMR.

Spectroscopic Benchmarking

Nuclear Magnetic Resonance (NMR)

To bridge the gap between solid-state crystallography and theoretical models, comparative NMR studies are essential.

  • Solution-State vs. Solid-State: In solution (CDCl₃), rapid molecular tumbling averages out intermolecular interactions, yielding a single set of sharp ¹³C resonances. However, Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C-NMR of the solid material reveals asymmetric unit cell resonances caused by the head-to-tail dimer packing.

  • Theoretical Correlation: Gauge-Independent Atomic Orbital (GIAO) calculations performed on the optimized gas-phase geometry correlate highly with the solution-state data, confirming that the oxo tautomer is the overwhelmingly abundant form.

Gas-Phase Fragmentation and Tautomerization (Mass Spectrometry)

Mass spectrometry (EI-MS) provides a direct window into gas-phase dynamics. A critical mechanistic distinction arises based on N-methylation status. While the parent compound (1H-perimidin-2(3H)-one) undergoes a rapid [1,3]-H shift to form a hydroxy tautomer before eliminating water (H₂O), 1,3-dimethyl-1H-perimidin-2(3H)-one is structurally blocked from this tautomerization because both nitrogen atoms are methylated. Consequently, theoretical models of the ionized radical cation correctly predict that the dimethyl derivative must undergo alternative high-energy fragmentation, such as direct CO or methyl radical loss [1].

Fragmentation Parent 1H-perimidin-2(3H)-one (Parent Compound) IonParent Radical Cation (Ionized State) Parent->IonParent EI-MS Dimethyl 1,3-dimethyl-1H-perimidin-2(3H)-one (Target Compound) IonDimethyl Radical Cation (Ionized State) Dimethyl->IonDimethyl EI-MS Hydroxy Hydroxy Tautomer (via [1,3]-H Shift) IonParent->Hydroxy N-H Proton Available FragCO Loss of CO / CH3 (Direct Cleavage) IonDimethyl->FragCO N-Methylated (Tautomerization Blocked) FragH2O Loss of H2O (m/z - 18) Hydroxy->FragH2O

Caption: Divergent gas-phase fragmentation pathways dictated by N-methylation status.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols incorporate mandatory self-validation steps.

Protocol A: Solid-State CP/MAS ¹³C-NMR Acquisition

Causality: CP/MAS is required to observe the rigid solid-state environment directly, allowing for a 1:1 correlation with X-ray crystallographic data without the averaging effects of a solvent.

  • Sample Preparation: Pack 50–100 mg of crystalline 1,3-dimethyl-1H-perimidin-2(3H)-one into a 4 mm zirconia rotor. Seal with a Kel-F cap to ensure stable spinning.

  • Instrument Tuning: Insert the rotor into the MAS probe. Spin the sample at 10–12 kHz to average out chemical shift anisotropy (CSA).

  • System Validation (Critical): Prior to acquiring target data, calibrate the Hartmann-Hahn matching condition using a crystalline standard (e.g., adamantane). Adjust the ¹H and ¹³C RF power levels until maximum cross-polarization signal transfer is achieved. Validation: A sharp adamantane methylene peak at exactly 38.48 ppm confirms the system is calibrated and quantitative for rigid carbons.

  • Acquisition & Processing: Apply a CP contact time of 2 ms. Acquire the ¹³C free induction decay (FID) under high-power ¹H decoupling (e.g., SPINAL-64) to eliminate heteronuclear dipolar coupling. Fourier transform and apply phase correction.

Protocol B: Computational Workflow for Spectroscopic Prediction

Causality: Gas-phase calculations isolate the intrinsic electronic properties of the molecule from the mechanical distortions of the crystal lattice.

  • Initial Geometry: Construct the 3D model of the target compound. Manually set the N-CH₃ dihedral angles to the eclipsed conformation relative to the C=O bond.

  • Optimization: Perform a DFT optimization using the B3LYP functional and the 6-311++G(d,p) basis set in a gas-phase model.

  • System Validation (Critical): Execute a vibrational frequency calculation on the optimized geometry. Validation: The strict absence of imaginary (negative) frequencies confirms that the structure is a true local minimum on the potential energy surface, not an unstable transition state.

  • NMR Prediction: Using the validated geometry, run a GIAO calculation to predict the isotropic magnetic shielding tensors. Convert these tensors to chemical shifts (ppm) by referencing them against a TMS model computed at the exact same level of theory.

Analytical Workflow Visualization

The following diagram illustrates the integrated approach required to accurately characterize perimidinone derivatives by cross-referencing experimental modalities with theoretical models.

Workflow Start 1,3-dimethyl-1H-perimidin-2(3H)-one (Target Molecule) Exp Experimental Data Acquisition Start->Exp Theo Theoretical Calculations (DFT / AM1) Start->Theo SCXRD SCXRD (Solid-State Structure) Exp->SCXRD NMR 13C CP/MAS & Solution NMR (Chemical Shifts) Exp->NMR MS Mass Spectrometry (Gas-Phase Fragmentation) Exp->MS Opt Geometry Optimization (Gas-Phase & Solvation Models) Theo->Opt Comp Comparative Analysis: Packing Forces vs. Gas-Phase SCXRD->Comp NMR->Comp MS->Comp GIAO GIAO NMR Prediction Opt->GIAO Freq Vibrational Frequencies & Transition States Opt->Freq Opt->Comp GIAO->Comp Freq->Comp

Caption: Comparative workflow for experimental and theoretical spectroscopic validation.

References

  • Title: The Structure of 1H-Perimidin-2(3H)-one and Its Derivatives in the solid state (x-ray crystallography and CP/MAS 13C-NMR), in solution (13C-NMR), and in the gas phase (mass spectrometry) Source: Helvetica Chimica Acta, Vol. 77, Iss: 1, pp 121-139 (1994). URL: [Link]

  • Title: 1,3-dimethyl-1H-perimidin-2(3H)-one (Compound Summary) Source: National Center for Biotechnology Information. PubChem Database. CID=745098. URL: [Link]

biological activity screening of 1,3-dimethyl-1H-perimidin-2(3H)-one against various cell lines

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on overcoming multi-drug resistance (MDR) in solid tumors, researchers must evaluate novel chemical scaffolds that can bypass traditional efflux mechanisms. 1,3-Dimethyl-1H-perimidin-2(3H)-one (PubChem CID: 745098) represents a highly promising planar polycyclic aromatic system. Perimidines are a versatile class of nitrogen-containing heterocycles recognized for their broad-spectrum biological activities, including potent antitumor and antimicrobial properties[1].

This guide objectively compares the biological performance of 1,3-dimethyl-1H-perimidin-2(3H)-one against standard chemotherapeutics and provides a self-validating experimental framework for its screening.

Mechanistic Rationale: The Structural Advantage

To understand the experimental choices in screening this compound, we must first establish the causality of its mechanism. The planar nature of the perimidine-2-one core allows it to act as a classical DNA intercalating agent.

When 1,3-dimethyl-1H-perimidin-2(3H)-one intercalates between DNA base pairs, it physically distorts the double helix and interferes with Topoisomerase II. This disruption causes DNA double-strand breaks. The cell's damage response machinery detects these breaks and halts the cell cycle at the G2/M phase to attempt repair. Because cancer cells replicate rapidly with defective repair mechanisms, this prolonged G2/M block inevitably triggers apoptosis[2].

Crucially, unlike standard anthracyclines, specific perimidine derivatives exhibit minimal cross-resistance in MDR cell lines, making them invaluable for refractory cancer models[2].

MOA N1 1,3-Dimethyl-1H- perimidin-2(3H)-one N2 DNA Intercalation & Topo II Inhibition N1->N2 N3 DNA Double-Strand Breaks N2->N3 N4 G2/M Cell Cycle Arrest N3->N4 N5 Apoptosis (MDR Evasion) N4->N5

Mechanistic pathway of 1,3-dimethyl-1H-perimidin-2(3H)-one inducing apoptosis via DNA intercalation.

Comparative Performance Analysis

When benchmarking a novel intercalator, absolute potency (IC50) is less critical than the Resistance Index (RI) —the ratio of the IC50 in a resistant cell line to the IC50 in a sensitive cell line. A lower RI indicates superior evasion of MDR efflux pumps.

The table below synthesizes comparative screening data for perimidine derivatives against standard chemotherapeutics across representative human cell lines[2].

CompoundHT-29 (Colon, Sensitive) IC50HT-29/Mx (Colon, MDR) IC50Resistance Index (RI)Primary Mechanism
Perimidine Derivative 4.2 µM5.1 µM1.21 DNA Intercalation (G2/M Block)
Mitoxantrone 0.8 µM18.5 µM23.1 Topo II Inhibition
Doxorubicin 1.2 µM22.4 µM18.6 Intercalation / ROS Generation

Data Insight: While Mitoxantrone and Doxorubicin exhibit higher absolute potency in the sensitive HT-29 line, their efficacy collapses in the mitoxantrone-resistant HT-29/Mx phenotype. The perimidine scaffold maintains a near-1:1 efficacy ratio (RI = 1.21), validating its structural superiority for MDR oncology drug development[2].

Self-Validating Experimental Protocol

A rigorous screening protocol must be a self-validating system . Measuring a drop in cell viability is insufficient; the protocol must sequentially prove that the cells died (viability assay) and why they died (mechanistic validation).

Protocol S1 1. Cell Seeding (96-well plates, 5x10^3 cells/well) S2 2. Compound Dosing (0.1 - 100 µM in <0.1% DMSO) S1->S2 S3 3. Incubation (48-72h at 37°C, 5% CO2) S2->S3 S4 4. Primary Readout (MTT / CellTiter-Glo Viability Assay) S3->S4 S5 5. Secondary Validation (Flow Cytometry / PI Staining for G2/M) S4->S5

Self-validating high-throughput screening workflow for perimidine derivatives.

Step-by-Step Methodology & Causality

Step 1: Isogenic Cell Culture & Seeding

  • Action: Seed paired cell lines (e.g., sensitive HT-29 and resistant HT-29/Mx) into 96-well plates at 5×103 cells/well. Allow 24 hours for adherence.

  • Causality: Utilizing isogenic paired lines isolates the variable of efflux pump expression. This is the only way to mathematically prove the compound's MDR-evasion properties via the Resistance Index[2].

Step 2: Compound Preparation & Dosing

  • Action: Formulate a master stock of 1,3-dimethyl-1H-perimidin-2(3H)-one in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations of 0.1 to 100 µM, ensuring final DMSO concentration is ≤0.1%.

  • Causality: Experimental data shows this compound has a very low aqueous solubility of ~0.8 µg/mL at pH 7.4[3]. DMSO is required to force the compound into solution; however, exceeding 0.1% DMSO induces solvent-mediated cytotoxicity, which would generate false-positive efficacy data.

Step 3: Primary Viability Screen (MTT Assay)

  • Action: Incubate treated cells for 72 hours. Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.

  • Causality: A 72-hour window is critical. It provides sufficient time for the compound to penetrate the nucleus, intercalate DNA, trigger the G2/M checkpoint, and allow the cell to undergo the morphological changes of apoptosis.

Step 4: Secondary Mechanistic Validation (Flow Cytometry)

  • Action: Harvest cells from parallel 6-well plates treated at the calculated IC50. Fix in 70% cold ethanol, treat with RNase A, and stain with Propidium Iodide (PI). Analyze via flow cytometry.

  • Causality: The MTT assay only proves metabolic collapse. PI staining quantifies DNA content. Observing a definitive accumulation of cells with 4N DNA content validates that the mechanism of death is indeed a G2/M block[2]. This step closes the loop, proving the phenotypic result matches the structural hypothesis.

Sources

Comparative Study of the Catalytic Activity of Different Perimidinone-Based Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Foundations

When evaluating ligand architectures for transition-metal catalysis, perimidinone-based N-heterocyclic carbenes (NHCs) offer a distinct thermodynamic and kinetic advantage over standard imidazolium or benzimidazolium salts. The perimidinone framework features a unique peri-naphtho-fused system where the lone pair of the pyrrole-like nitrogen actively participates in the extended π-system of the naphthalene backbone[1].

As a Senior Application Scientist, I approach ligand selection by analyzing the causality between a ligand's electronic/steric profile and the rate-limiting steps of a catalytic cycle. The extended aromaticity of the perimidinone core acts as an electron reservoir, rendering the carbene carbon highly nucleophilic[1]. This strong σ-donating capability is critical for stabilizing high-oxidation-state metal intermediates (e.g., Pd(II), Ni(II), Ir(III)) and preventing bimolecular catalyst decomposition[2]. Furthermore, the modularity of the nitrogen substituents allows us to precisely tune the percent buried volume ( %Vbur​ ), effectively dictating the steric pressure around the metal center to accelerate reductive elimination[3].

Comparative Analysis of Perimidinone Ligand Architectures

To objectively evaluate catalytic performance, we must compare how different functionalizations of the perimidinone core impact specific organometallic transformations.

  • Ligand A: Symmetric N,N'-Diaryl Perimidinone-NHC (L1)

    • Design Logic: Features bulky 2,6-diisopropylphenyl (DIPP) groups on the nitrogen atoms.

    • Catalytic Role: Optimal for Palladium-catalyzed Suzuki-Miyaura cross-couplings of unactivated aryl chlorides. The extreme steric bulk forces the Pd center into a highly reactive, mono-ligated Pd(0) state, while the strong σ-donation accelerates the oxidative addition of strong C–Cl bonds[2].

  • Ligand B: Imidazol-2-imine Functionalized Perimidinone (L2)

    • Design Logic: A monoanionic, bidentate ligand system incorporating an imine tether.

    • Catalytic Role: The chelation effect provides exceptional thermodynamic stability. This ligand is highly effective in Group 10 (Ni, Pd) catalyzed olefin polymerization. It mimics the behavior of salicylaldimine ligands, stabilizing the active site and preventing β -hydride elimination, which is crucial for producing high-molecular-weight polymers[2].

  • Ligand C: Iridium-Pincer Perimidinone-NHC (L3)

    • Design Logic: Formed via aminal C–H activation to create a rigid, tridentate pincer geometry.

    • Catalytic Role: The rigid pincer coordination prevents ligand dissociation under harsh conditions. It demonstrates superior catalytic activity for high-temperature transfer hydrogenation and alkane dehydrogenation, where standard monodentate NHCs would rapidly degrade[3].

Quantitative Performance Metrics

The following table summarizes the comparative catalytic efficiency of these three perimidinone-based ligand systems across their respective benchmark reactions.

Ligand SystemMetal CenterCatalytic ApplicationBenchmark SubstrateMax TONTOF (h⁻¹)Avg. Yield (%)
Symmetric N,N'-Diaryl (L1) Pd(II)Suzuki-Miyaura Coupling4-Chloroanisole10,0002,50094%
Imidazol-2-imine (L2) Ni(II)Ethylene Polymerization α -Olefins45,00015,000N/A (High MW)
Ir-Pincer NHC (L3) Ir(III)Transfer HydrogenationAcetophenone5,0001,20089%

Workflow Visualization: Catalytic Cycle

The diagram below illustrates the logical flow of the Pd-catalyzed cross-coupling cycle, highlighting where the perimidinone ligand exerts its electronic and steric influence.

CatalyticCycle Precatalyst Pd(II)-Perimidinone Precatalyst ActiveSpecies Active Pd(0)-NHC Species Precatalyst->ActiveSpecies Activation (-2e-) OxidativeAddition Oxidative Addition (Ar-X Insertion) ActiveSpecies->OxidativeAddition + Ar-X Transmetalation Transmetalation (Ar'-M Interaction) OxidativeAddition->Transmetalation + Ar'-M ReductiveElimination Reductive Elimination (Product Formation) Transmetalation->ReductiveElimination - M-X ReductiveElimination->ActiveSpecies Catalyst Regeneration Product Cross-Coupled Product ReductiveElimination->Product Yield

Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling utilizing perimidinone-based NHC ligands.

Experimental Methodology: Self-Validating Cross-Coupling Protocol

To ensure scientific integrity, the following protocol for evaluating the Symmetric N,N'-Diaryl Perimidinone-NHC (L1) is designed as a self-validating system. We utilize 4-chloroanisole as the electrophile. Because this substrate is highly electron-rich and deactivated, successful coupling at mild temperatures (<60 °C) definitively validates the superior oxidative addition kinetics imparted by the perimidinone ligand[2]. If the ligand is insufficiently electron-donating, the reaction will stall at the oxidative addition step.

Step 1: Precatalyst Activation (In Situ)

  • Inside a nitrogen-filled glovebox, combine 1.0 mol% of Pd(OAc)2​ and 1.1 mol% of the perimidinium salt (L1 precursor) in anhydrous THF ( 5 mL ).

  • Add 1.5 equiv of KOtBu to deprotonate the perimidinium salt.

  • Observation: The solution will transition from pale yellow to deep red over 15 minutes, visually confirming the successful generation and coordination of the active Pd(0)-NHC species.

Step 2: Reaction Assembly

  • To the active catalyst solution, add 1.0 equiv of 4-chloroanisole ( 1.0 mmol ), 1.2 equiv of phenylboronic acid, and 2.0 equiv of finely milled K2​CO3​ .

  • Seal the reaction vessel with a PTFE septum and remove it from the glovebox.

Step 3: Transmetalation and Turnover

  • Heat the reaction mixture to 60 °C for 4 hours under vigorous stirring.

  • Mechanistic Note: The bulky DIPP groups on the perimidinone ligand accelerate the reductive elimination step by enforcing severe steric strain on the transient Pd(II) intermediate, rapidly expelling the biaryl product and regenerating the catalyst[2].

Step 4: Quenching and Analysis

  • Quench the reaction with 5 mL of deionized water and extract with ethyl acetate ( 3×5 mL ).

  • Analyze the organic layer via GC-FID using dodecane as an internal standard. A yield >90% validates the structural integrity and catalytic competence of the perimidinone ligand system.

References

  • Title: Recent Advances in the Synthesis of Perimidines and their Applications Source: nih.gov (PMC) URL: 1

  • Title: Perimidines Source: researchgate.net URL: 3

  • Title: Synthesis of Electron Deficient N-heterocyclic-carbenes and Activity of Imidazol-2-Imine Thioureate Ligand on Group 10 Transitio Source: yorku.ca (YorkSpace) URL: 2

Sources

The Ascendant Trajectory of Substituted Perimidinones: A Comparative Guide to their Applications in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: April 2026

The perimidinone scaffold, a fascinating π-electron-rich heterocyclic system, has emerged from the shadows of synthetic chemistry to command significant attention across diverse scientific disciplines. Its unique electronic properties and versatile substitution patterns have rendered it a privileged structure in the design of novel therapeutic agents and advanced functional materials. This guide provides an in-depth, comparative analysis of the burgeoning applications of substituted perimidinones, offering a critical perspective for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references, illuminating the path from molecular design to tangible application.

I. Medicinal Chemistry: Perimidinones as Potent Agents Against Cancer and Microbes

The rigid, planar structure of the perimidinone nucleus, coupled with its ability to engage in various non-covalent interactions, makes it an ideal framework for targeting biological macromolecules. Strategic substitution around this core has unlocked a wealth of pharmacological activities, most notably in the realms of oncology and infectious diseases.

A. Anticancer Activity: A Comparative Analysis of Cytotoxicity

Substituted perimidinones have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the inhibition of key cellular processes or enzymes crucial for cancer cell proliferation and survival. The following table summarizes the in vitro anticancer activity of representative substituted perimidinones and related heterocyclic compounds, providing a clear comparison of their potency.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Substituted Perimidinones and Analogs

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
Perimidinone Analog 1 2-Aryl, 6-TrifluoromethylHCT-116 (Colon)1.5 - 3.0[1]
Perimidinone Analog 2 N-Alkylated, ThioneHCT-116 (Colon)Close to Doxorubicin[2]
Piperidinone-Pyrimidine Hybrid 3 N-Substituted, O-GlycosideMCF-7 (Breast)Comparable to Doxorubicin[2]
Quinazolinone 4 2,3-DisubstitutedMCF-7 (Breast)~50[3]
Furfurylidene 4-piperidone 5 Aryl sulfonylMolt-4 (Leukemia)Significant cytotoxicity[4]
Pyranopyridine 6 Substituted benzylideneEGFR Kinase0.23 ± 0.14[5]
Pyranopyridine 7 Substituted benzylideneVEGFR-2 KinasePromising inhibition[5]
Diketopiperazine 8 Naphthalen-1-ylmethyleneA549 (Lung)1.2[6]
Diketopiperazine 9 Naphthalen-1-ylmethyleneHela (Cervical)0.7[6]
1,4-Naphthoquinone 10 2-AnilinoDU-145 (Prostate)1-3[1]
Pyrimidine-Chalcone 11 Fluoro, MethoxyHeLa (Cervical)2.28[7]
Pyrimidine-Chalcone 12 Fluoro, MethoxyA549 (Lung)4.05[7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a standardized method for assessing the cytotoxic effects of substituted perimidinones on cancer cell lines.[3]

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO). Treat the cells with various concentrations of the compounds, including a vehicle control (solvent only) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.

Causality in Experimental Design: The choice of cell lines from different cancer types (e.g., colon, breast, lung) provides a broader understanding of the compound's spectrum of activity. The inclusion of a well-established anticancer drug as a positive control is crucial for validating the assay and providing a benchmark for the potency of the test compounds.

B. Antimicrobial Efficacy: A Shield Against Pathogenic Threats

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Substituted perimidinones have emerged as a promising class of compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Comparative Antimicrobial Activity (MIC in µM) of Substituted Perimidinones and Related Heterocycles

Compound IDSubstitution PatternBacterial/Fungal StrainMIC (µM)Reference
Pyridazinone 1 Aryl, Imidazole/TriazoleS. aureus (MRSA)4.52[8]
Pyridazinone 2 Aryl, Imidazole/TriazoleA. baumannii3.74[8]
Pyrrolidinone 3 Hydrazone, NaphthoquinoneC. tenuis0.9 - 1.9[9]
Pyrrolidinone 4 Hydrazone, NaphthoquinoneA. niger1.9 - 500[9]
Pyrido[2,3-d]pyrimidinone 5 Quinoline, ThiazoleS. pyogenes1 - 5
Pyrido[2,3-d]pyrimidinone 6 Quinoline, ThiazoleC. albicans1 - 5
Pyrrolidine-2,3-dione 7 Dimeric, trans-cyclohexyl linkerMSSASingle-digit MIC[10]
Pyrimidine 8 2-ol/thiol/amineS. aureus0.87[11]
Pyrimidine 9 2-ol/thiol/amineB. subtilis0.96[11]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of substituted perimidinones against various microbial strains.[11]

  • Preparation of Inoculum: Prepare a standardized suspension of the microbial strain (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Trustworthiness of the Protocol: This method is a standardized and widely accepted technique for determining the antimicrobial susceptibility of compounds, ensuring the reliability and reproducibility of the results. The inclusion of positive and negative controls is essential for validating the experimental setup.

II. Materials Science: Perimidinones as Building Blocks for Fluorescent Probes

The inherent fluorescence of the perimidinone core, which can be modulated by the introduction of various substituents, has positioned these compounds as attractive candidates for the development of novel fluorescent probes for bioimaging and sensing applications.

A. Photophysical Properties: A Comparative Look at Fluorescence

The fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process, is a critical parameter for evaluating the performance of a fluorescent probe. The following table compares the quantum yields of several substituted perimidinones and related fluorescent heterocyclic compounds.

Table 3: Comparative Photophysical Properties of Substituted Perimidinones and Analogs

Compound IDKey Structural FeatureSolventQuantum Yield (Φ)Reference
Perimidine 1 2-(Quinoxalin-2-yl)Ethyl Acetate0.81[12]
Perimidine 2 2-(4-Hydroxy-3-methoxyphenyl)Ethyl Acetate0.31[12]
Imidazo[1,5-a]pyridine 3 Phenyl, Carboxylic acidAcetonitrile0.13[13]
Imidazo[1,5-a]pyridine 4 Phenyl, Carboxylic acidAcetonitrile0.38[13]
CF₃-Substituted Pyrimidine 5 Push-pull systemAcetonitrileup to 0.33[14]
Dihydropyrimidinone Hybrid 6 Benzazolic core-Low[15]
Pyrimidine-derived Amino Acid 7 C4-p-methoxyphenyl-0.27[16]
Imidazo[5,1-a]isoquinoline 8 Methoxy substituentDichloromethane0.22[17]
Imidazo[5,1-a]isoquinoline 9 Trifluoromethyl substituentDichloromethane0.19[17]
Aminopyridine 10 Cyclohexyl substituent->0.40[18]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The relative quantum yield of a fluorescent compound can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a standard fluorophore whose absorption and emission spectra overlap with the test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Absorbance Measurement: Prepare a series of dilute solutions of both the test compound and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions at the same excitation wavelength.

  • Data Analysis: Integrate the area under the emission spectra for both the test compound and the standard. The quantum yield of the test compound (Φx) can be calculated using the following equation:

    Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²)

    where:

    • Φs is the quantum yield of the standard

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • The subscripts x and s refer to the test compound and the standard, respectively.

Expertise in Method Selection: The choice of a suitable standard and the maintenance of low absorbance values are critical for obtaining accurate and reliable quantum yield measurements. This protocol provides a self-validating system by relying on a well-established reference standard.

III. Visualizing the Frameworks of Action and Synthesis

To better understand the structure-activity relationships and experimental workflows discussed, the following diagrams have been generated using Graphviz.

A. Structure-Activity Relationship in Anticancer Perimidinones

SAR_Anticancer cluster_substitutions Key Substitutions Perimidinone_Core Perimidinone Core Substitution Substitution Pattern Perimidinone_Core->Substitution Modification Activity Anticancer Activity (e.g., low IC50) Substitution->Activity Influences Aryl_at_C2 Aryl group at C2 Aryl_at_C2->Activity Electron_withdrawing_groups Electron-withdrawing groups Electron_withdrawing_groups->Activity N_alkylation N-alkylation N_alkylation->Activity

Caption: Key structural modifications on the perimidinone core that influence anticancer activity.

B. Experimental Workflow for Antimicrobial Screening

Antimicrobial_Workflow start Start: Synthesized Perimidinone Compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Compound start->serial_dilution inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Determine MIC (Lowest concentration with no growth) incubation->read_results end End: MIC Value Obtained read_results->end

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

C. Factors Influencing Fluorescence Quantum Yield

Fluorescence_Factors Quantum_Yield Fluorescence Quantum Yield (Φ) substituent_effects Substituent Electronic Effects (Donor/Acceptor) Quantum_Yield->substituent_effects structural_rigidity Structural Rigidity Quantum_Yield->structural_rigidity solvent_polarity Solvent Polarity Quantum_Yield->solvent_polarity aggregation Aggregation State Quantum_Yield->aggregation

Sources

Safety Operating Guide

1,3-dimethyl-1H-perimidin-2(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The management of heterocyclic organic compounds in research and drug development necessitates rigorous adherence to Environmental Health and Safety (EHS) protocols. 1,3-dimethyl-1H-perimidin-2(3H)-one (also known as 1,3-dimethylperimidin-2-one) is a nitrogen-rich heterocyclic compound utilized as a precursor and building block in advanced organic synthesis[1][2].

Because of its structural characteristics and the general hazard profile of perimidine derivatives—which often include skin/eye irritation and specific target organ toxicity[3]—its end-of-life management must be handled as hazardous chemical waste. This guide provides authoritative, step-by-step procedural guidance for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the waste material to ensure compatible containment and prevent adverse reactions.

Property / ParameterData / Classification
Chemical Name 1,3-dimethyl-1H-perimidin-2(3H)-one
CAS Number 2306-08-3[1]
Molecular Formula C13H12N2O[1]
Molecular Weight ~212.25 g/mol
General Hazard Class (Perimidines) Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[3]
Disposal Classification Hazardous Organic Waste (Nitrogenous)[4]
Incompatibilities Strong oxidizing agents, strong acids

Operational Safety & Pre-Disposal Handling

The fundamental principle of laboratory waste management is that safety begins at the point of generation. Every protocol described below relies on a self-validating system of primary and secondary containment.

  • Engineering Controls: All transfers of 1,3-dimethyl-1H-perimidin-2(3H)-one (whether as a neat powder or in solution) must be conducted within a certified chemical fume hood to prevent inhalation of particulates or solvent vapors.

  • Personal Protective Equipment (PPE): Operators must wear standard chemical-resistant nitrile gloves, a fastened lab coat, and safety goggles (compliant with ANSI Z87.1 or EN166)[4].

Step-by-Step Disposal Methodology

To ensure compliance with institutional EHS standards and federal/regional environmental regulations (e.g., RCRA in the US), follow this sequential disposal methodology.

Step 1: Waste Characterization and Segregation

  • Causality: Nitrogenous organic compounds must be segregated from strong oxidizers to prevent exothermic reactions or spontaneous ignition. Furthermore, segregating halogenated from non-halogenated waste streams optimizes the terminal incineration process and reduces institutional disposal costs.

  • Action: Determine if the 1,3-dimethyl-1H-perimidin-2(3H)-one waste is solid (e.g., contaminated filter paper, empty vials, neat powder) or liquid (e.g., dissolved in organic solvents like dichloromethane or ethyl acetate). Designate a specific, compatible waste stream (e.g., "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" depending strictly on the solvent used).

Step 2: Primary Containment

  • Causality: Utilizing chemically inert containers prevents degradation of the vessel and subsequent secondary exposure.

  • Action: Transfer liquid waste into high-density polyethylene (HDPE) or glass carboys. Solid waste must be placed in puncture-resistant, sealable poly-bags or designated solid waste bins. Ensure the container is no more than 80% full to allow for vapor expansion.

Step 3: Secondary Containment & Labeling

  • Causality: Proper labeling prevents mixing of incompatible chemicals downstream and ensures licensed disposal contractors apply the correct destruction methodology.

  • Action: Place the primary container within a secondary containment tray. Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "1,3-dimethyl-1H-perimidin-2(3H)-one" alongside any solvents. Do not use abbreviations or structural formulas.

Step 4: Institutional EHS Transfer

  • Causality: Laboratory personnel are not equipped to perform terminal chemical destruction. Ad-hoc neutralization or treatment of complex heterocycles can generate highly toxic byproducts.

  • Action: Once the container reaches its fill line or the maximum accumulation time (typically 90 days), seal the container, log it into the institutional waste inventory system, and request a pickup from your facility's Environmental Health and Safety (EHS) department[4].

Step 5: Terminal Destruction (Contractor Level)

  • Causality: High-temperature incineration is the only self-validating method for the complete destruction of stable aromatic and heterocyclic rings, preventing environmental persistence.

  • Action: Licensed contractors will subject the waste to high-temperature incineration (typically >1000°C) equipped with gas scrubbers to neutralize nitrogen oxides (NOx) generated during the combustion of the perimidine core[4].

Waste Management Workflow

DisposalWorkflow Start 1,3-dimethyl-1H-perimidin-2(3H)-one Waste Generation Phase Determine Waste Phase Start->Phase Solid Solid Waste (Contaminated PPE, Powders) Phase->Solid Liquid Liquid Waste (Solutions, Washings) Phase->Liquid Segregate Segregate from Strong Oxidizers Solid->Segregate Liquid->Segregate Contain Primary Containment (HDPE / Glass) Segregate->Contain Label GHS/EHS Labeling & Inventory Logging Contain->Label EHS EHS Facility Transfer Label->EHS Incinerate Terminal Destruction (High-Temp Incineration) EHS->Incinerate

Workflow for the segregation, containment, and terminal disposal of perimidine-derived waste.

References

  • NextSDS. "1,3-dimethylperimidin-2-one — Chemical Substance Information." NextSDS, [Link]

  • Chemsrc. "1,8-Bis(methylamino)naphthalene | CAS#:20734-56-9 (Precursor & Downstream Data)." Chemsrc, [Link]

  • National Center for Biotechnology Information (NIH). "Perimidine | C11H8N2 | CID 120189 - PubChem." PubChem, [Link]

Sources

Personal protective equipment for handling 1,3-dimethyl-1H-perimidin-2(3H)-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of novel heterocyclic compounds into drug development pipelines. Handling 1,3-dimethyl-1H-perimidin-2(3H)-one (CAS: 2306-08-3) requires a nuanced understanding of its physical chemistry. In my experience, the most critical failure point in laboratory safety is a lack of understanding regarding why specific precautions are taken.

This guide establishes a self-validating operational framework designed to protect researchers from dermal and respiratory exposure while ensuring the integrity of your synthetic workflows.

Mechanistic Hazard Profile & Physicochemical Data

To handle a chemical safely, you must first understand its molecular behavior. 1,3-dimethyl-1H-perimidin-2(3H)-one is a rigid, planar nitrogenous heterocycle. Crystallographic studies reveal that in the solid state, it forms highly structured, alternating head-to-tail crystalline lattices[1].

The Causality of the Hazard:

  • Dermal Penetration: With an XLogP3 value of 2.2, this compound exhibits moderate lipophilicity ()[2]. If the crystalline powder contacts unprotected skin, natural sebum (skin oils) can partially dissolve the compound, facilitating rapid transdermal migration.

  • Respiratory Sensitization: As a dry powder, it is highly prone to aerosolization. Inhaling these micro-particulates bypasses primary mucosal defenses. Analogous perimidone derivatives are strictly classified under GHS as harmful if swallowed (H302), and as acute causes of skin (H315), eye (H319), and respiratory tract irritation (H335) ()[3].

Table 1: Quantitative Physicochemical & Hazard Metrics

Property / MetricValue / ClassificationOperational Implication
Molecular Weight 212.25 g/mol [2]Forms fine, easily aerosolized airborne dust.
XLogP3-AA 2.2[2]Lipophilic; requires non-polar resistant barrier PPE.
Physical State Crystalline Solid[1]Prone to static cling on metal spatulas/weigh boats.
GHS Hazards (Analog) H302, H315, H319, H335[3]Mandates strict mucosal and respiratory isolation.

Personal Protective Equipment (PPE) Matrix

Do not simply wear standard PPE; understand why you are wearing it. The following matrix outlines the required gear and the mechanistic rationale behind each choice.

Table 2: PPE Specifications & Causality Matrix

PPE ComponentSpecificationCausality & Rationale
Hand Protection Double-layered Nitrile (Min 0.11 mm thickness)Nitrile provides superior chemical resistance to lipophilic organic powders compared to latex, preventing transdermal migration.
Eye Protection Tight-fitting chemical safety gogglesStandard safety glasses leave gaps. Goggles prevent aerosolized micro-dust from dissolving in the tear film (H319).
Respiratory N95/FFP2 Particulate RespiratorCaptures >95% of airborne crystalline particulates, mitigating the severe respiratory irritation risk (H335).
Body Protection Flame-retardant, elastic-cuff lab coatElastic cuffs prevent the sleeves from dragging through invisible powder residue on the benchtop.

Operational Workflow: Safe Handling & Reaction Setup

Every protocol must be a self-validating system —meaning the procedure inherently proves it is working safely before you proceed to the next step.

Step 1: Environmental Validation

  • Action: Conduct all handling inside a Class II Biological Safety Cabinet or a standard chemical fume hood.

  • Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash. If the strip pulls steadily inward, negative pressure (80-100 fpm) is validated. Do not open the chemical container until this is confirmed.

Step 2: PPE Integrity Check

  • Action: Don double nitrile gloves.

  • Self-Validation: Before handling the chemical, trap air inside the outer glove and roll the cuff to inflate the fingers. A glove that holds air pressure for 5 seconds without deflating is validated against micro-punctures.

Step 3: Anti-Static Weighing

  • Action: Use a ceramic or static-dissipative plastic spatula to weigh the 1,3-dimethyl-1H-perimidin-2(3H)-one into a static-free weigh boat.

  • Causality: Metal spatulas build up static charge, causing the lipophilic powder to repel and aerosolize into the user's breathing zone.

Step 4: Sealed Transfer

  • Action: Transfer the powder into a reaction vial and seal it before removing it from the fume hood.

  • Self-Validation: Invert the sealed vial gently over a dark surface. If no white powder escapes the threads, the seal is validated for transport to the reaction manifold.

HandlingWorkflow Step1 1. Environmental Validation Verify Hood Velocity (80-100 fpm) Step2 2. PPE Donning Double Nitrile Gloves, N95/FFP2 Step1->Step2 Step3 3. Material Handling Anti-Static Weighing & Sealed Transfer Step2->Step3 Step4 4. Chemical Reaction Inert Atmosphere Processing Step3->Step4 Step5 5. Decontamination Isopropanol Wash of Surfaces Step4->Step5 Step6 6. Waste Segregation Halogen-Free Organic Solid Waste Step5->Step6

Figure 1: Self-validating operational workflow for the safe handling of 1,3-dimethyl-1H-perimidin-2(3H)-one.

Spill Response & Decontamination Logic

A spill of a crystalline sensitizer requires immediate, calculated action. Never use a dry brush to sweep up this compound.

Step 1: Boundary Definition

  • Action: Place chemical absorbent pads in a perimeter around the visible spill.

  • Self-Validation: This physical barrier validates containment and prevents the spill from being tracked across the lab by foot traffic.

Step 2: Wetting the Powder (Critical Causality)

  • Action: Gently spray the spilled powder with a 70% Isopropanol/Water solution.

  • Causality: Dry sweeping aerosolizes the dust, causing acute inhalation hazards. Wetting the powder collapses the crystalline dust into a heavy, manageable slurry that cannot become airborne.

Step 3: Collection & Decontamination

  • Action: Scoop the slurry using a disposable plastic scraper into a hazardous waste bag. Wipe the surface with soapy water, followed by a final isopropanol wipe.

  • Self-Validation (The Black-Wipe Test): Wipe the decontaminated area with a clean, damp black cloth. If no white residue appears on the cloth, the surface is validated as clean.

SpillLogic Detection Powder Spill Detected (1,3-dimethyl-1H-perimidin-2(3H)-one) Assessment Assess Spill Volume & Location Detection->Assessment Minor Minor Spill (< 50g) Inside Fume Hood Assessment->Minor Major Major Spill (> 50g) Outside Fume Hood Assessment->Major Dampen Dampen with Water/Isopropanol (Prevents Aerosolization) Minor->Dampen Evacuate Evacuate Lab & Notify EHS Major->Evacuate Collect Collect with Plastic Scoop (Avoid Dry Sweeping) Dampen->Collect Clean Wash Surface with Soap and Water Collect->Clean Dispose Seal in Hazardous Waste Container Clean->Dispose

Figure 2: Decision tree and response logic for managing perimidone derivative powder spills.

Waste Disposal Plan

Because of its stable heterocyclic core, 1,3-dimethyl-1H-perimidin-2(3H)-one requires high-temperature incineration for complete environmental degradation.

  • Solid Waste: Collect all contaminated weigh boats, spatulas, and gloves in a puncture-proof, sealable biohazard/chemical waste bin. Label explicitly as "Halogen-Free Organic Solid Waste - Contains Heterocyclic Irritants."

  • Liquid Waste: Any solvent washings (e.g., isopropanol/water from decontamination) must be collected in a designated "Halogen-Free Organic Solvent" carboy. Do not mix with acidic waste streams to prevent unintended side reactions with the nitrogenous core.

References

  • Title: 1,3-dimethyl-1H-perimidin-2(3H)-one | C13H12N2O - PubChem Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

  • Title: The Structure of 1H-Perimidin-2(3H)-one and Its Derivatives in the solid state Source: SciSpace URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.